molecular formula C22H32N4O4 B1683204 Tonapofylline CAS No. 340021-17-2

Tonapofylline

货号: B1683204
CAS 编号: 340021-17-2
分子量: 416.5 g/mol
InChI 键: ZWTVVWUOTJRXKM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tonapofylline (also known as BG-9928) is a potent and selective small molecule antagonist for the adenosine A1 receptor . This investigational compound was developed as a potential treatment for heart failure and the cardiorenal syndrome but is now supplied for research purposes only . Its primary research value lies in its mechanism of action: by competitively blocking the A1 adenosine receptor in the kidney, this compound inhibits tubuloglomerular feedback and reduces sodium reabsorption . This action promotes natriuresis (sodium excretion) and diuresis (water excretion) while helping to maintain the glomerular filtration rate (GFR) . This makes it a valuable tool for studying fluid balance, renal hemodynamics, and the pathophysiology of heart failure and cardiorenal syndromes . Some studies have also investigated its potential as a dual A1/A2B receptor antagonist . This compound is a xanthine derivative with a chemical formula of C22H32N4O4 and a molar mass of 416.522 g/mol . Its chemical structure features a bicyclo[2.2.2]octyl group, which contributes to its high affinity and selectivity for the human A1 receptor . The compound reached Phase III clinical trials, where it demonstrated efficacy in promoting fluid loss and a generally good safety profile in human studies, though it was ultimately not adopted for medical use .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4/c1-3-13-25-17-16(18(29)26(14-4-2)20(25)30)23-19(24-17)22-10-7-21(8-11-22,9-12-22)6-5-15(27)28/h3-14H2,1-2H3,(H,23,24)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTVVWUOTJRXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CCC(CC3)(CC4)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187611
Record name Tonapofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340021-17-2
Record name Tonapofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340021-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tonapofylline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340021172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tonapofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tonapofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TONAPOFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83VNU4U44T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tonapofylline: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Tonapofylline

This compound is a xanthine derivative that was investigated for its potential therapeutic benefits in patients with heart failure and renal insufficiency.[3] The rationale for its development stems from the understanding that adenosine, acting on A1 receptors in the kidneys, can lead to undesirable effects in heart failure, such as reduced glomerular filtration rate (GFR) and increased sodium retention.[3] By competitively inhibiting the adenosine A1 receptor, this compound was designed to counteract these effects, promoting diuresis and natriuresis while preserving renal function.

Molecular Target: Adenosine A1 Receptor

The primary molecular target of this compound is the adenosine A1 receptor, a G-protein coupled receptor (GPCR).

Binding Affinity and Selectivity

This compound exhibits high affinity for the human adenosine A1 receptor. Quantitative data on its binding affinity and selectivity are summarized in the table below.

Parameter Value Receptor Species Reference
Ki7.4 nMAdenosine A1Human
Selectivity vs. A2A915-foldAdenosine A2AHuman
Selectivity vs. A2B12-foldAdenosine A2BHuman

Table 1: Binding Affinity and Selectivity of this compound.

Mechanism of Action

Renal Physiology and the Role of Adenosine A1 Receptors

In the kidney, adenosine A1 receptors are expressed in the afferent arterioles, proximal tubules, and juxtaglomerular apparatus. Activation of these receptors by endogenous adenosine leads to:

  • Afferent Arteriolar Vasoconstriction: This reduces renal blood flow and glomerular filtration rate (GFR).

  • Increased Sodium Reabsorption: This occurs in the proximal tubule, contributing to fluid retention.

  • Enhanced Tubuloglomerular Feedback: This is a regulatory mechanism that further reduces GFR in response to increased sodium chloride delivery to the macula densa.

This compound's Antagonistic Action and Downstream Effects

As a competitive antagonist, this compound blocks the binding of adenosine to the A1 receptor, thereby inhibiting its downstream signaling. This action is expected to result in the following physiological effects in the kidney:

  • Dilation of the Afferent Arteriole: Leading to increased renal blood flow and preservation or improvement of GFR.

  • Decreased Sodium Reabsorption: Promoting natriuresis (excretion of sodium) and diuresis (excretion of water).

  • Attenuation of Tubuloglomerular Feedback: Further contributing to the maintenance of GFR.

Signaling Pathway

The adenosine A1 receptor is coupled to inhibitory G-proteins (Gi/o). While the complete signaling cascade modulated by this compound is not fully elucidated in all cell types, the generally accepted pathway in the context of its renal effects involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. However, some studies suggest the involvement of phospholipase C (PLC) and protein kinase C (PKC) pathways.

Adenosine A1 Receptor Signaling Pathway in the Kidney cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Activates This compound This compound This compound->A1R Blocks G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates (?) Physiological_Effects Renal Physiological Effects: - Afferent Arteriole Vasodilation - ↓ Sodium Reabsorption - Attenuated TGF G_protein->Physiological_Effects Modulates cAMP ↓ cAMP AC->cAMP Leads to

Caption: Adenosine A1 Receptor Signaling Pathway in the Kidney.

Potential Off-Target Effects: Phosphodiesterase Inhibition

This compound belongs to the xanthine class of compounds, and many xanthines are known to be non-selective phosphodiesterase (PDE) inhibitors. PDE inhibition leads to an increase in intracellular cAMP and/or cGMP, which can have various physiological effects. However, there is no definitive published evidence to confirm or deny that this compound possesses PDE inhibitory activity.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not exhaustively available. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a specific receptor.

Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing Adenosine A1 Receptor start->prep incubate Incubate membranes with a radiolabeled A1 receptor ligand (e.g., [3H]DPCPX) and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine the IC50 of this compound quantify->analyze calculate Calculate Ki using the Cheng-Prusoff equation analyze->calculate end End calculate->end

Caption: Generalized Radioligand Binding Assay Workflow.

Key Steps:

  • Membrane Preparation: Isolation of cell membranes containing the adenosine A1 receptor.

  • Incubation: Membranes are incubated with a known concentration of a radiolabeled A1 receptor antagonist (e.g., [3H]DPCPX) and a range of concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assay (cAMP Accumulation Assay)

This assay would determine the functional potency of this compound as an antagonist.

cAMP Functional Assay Workflow start Start culture_cells Culture cells expressing the Adenosine A1 Receptor start->culture_cells pre_incubate Pre-incubate cells with varying concentrations of this compound culture_cells->pre_incubate stimulate Stimulate cells with an A1 receptor agonist (e.g., Adenosine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) pre_incubate->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse quantify Quantify cAMP levels (e.g., using ELISA, HTRF, or a reporter gene assay) lyse->quantify analyze Analyze data to determine the IC50 of this compound for the inhibition of agonist-induced cAMP reduction quantify->analyze end End analyze->end

Caption: Generalized cAMP Functional Assay Workflow.

Key Steps:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the adenosine A1 receptor.

  • Pre-incubation: Cells are treated with various concentrations of this compound.

  • Stimulation: An A1 receptor agonist is added to stimulate the receptor and inhibit adenylyl cyclase, leading to a decrease in cAMP production. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The amount of cAMP is measured using a variety of available techniques.

  • Data Analysis: The concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined. Note: A specific IC50 value for this compound from such an assay is not publicly available.

Clinical Trials

This compound has been evaluated in clinical trials for the treatment of heart failure and renal insufficiency.

Phase II Study: NCT00745316

A key clinical trial for this compound was a Phase II study registered as NCT00745316.

Trial Identifier Title Status Phase Conditions Intervention
NCT00745316Oral this compound (BG9928) in Patients With Heart Failure and Renal InsufficiencyTerminatedPhase 2Heart Failure, Renal InsufficiencyThis compound, Placebo

Table 2: Overview of the NCT00745316 Clinical Trial.

Primary Objective: To assess the safety and tolerability of this compound in patients with heart failure and renal insufficiency.

Secondary Objectives: To explore the effects on disease-related quality of life, exercise capacity, and renal function.

Results: The detailed quantitative results of this clinical trial have not been widely published in peer-reviewed literature. Therefore, a comprehensive summary of the efficacy and safety outcomes is not available.

Conclusion

This compound is a selective adenosine A1 receptor antagonist with a well-defined molecular target and a clear rationale for its use in heart failure. Its mechanism of action is centered on the blockade of adenosine-mediated vasoconstriction and sodium reabsorption in the kidney, leading to diuretic and natriuretic effects with potential renal-protective properties. While preclinical data establish its high binding affinity for the A1 receptor, a lack of publicly available functional potency data and detailed clinical trial results limits a complete understanding of its therapeutic potential and the reasons for its discontinuation in development. Further research into selective adenosine A1 receptor antagonists may still hold promise for the management of cardiorenal syndromes.

References

Tonapofylline (BG-9928): A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tonapofylline (BG-9928) is a potent and selective antagonist of the adenosine A1 receptor that was developed as a potential therapeutic agent for acute heart failure. As a xanthine derivative, its mechanism of action is centered on promoting diuresis and natriuresis while aiming to preserve renal function, a critical challenge in the management of heart failure. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its medicinal chemistry, pharmacology, preclinical and clinical findings. It includes a summary of quantitative data in structured tables, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and experimental workflows. Although this compound showed promise in early clinical trials, it was ultimately not approved for medical use. This document serves as a scientific resource on its development journey and pharmacological profile.

Introduction

Heart failure is a complex clinical syndrome characterized by the heart's inability to pump an adequate supply of blood to meet the body's metabolic demands. A common complication and contributor to the pathophysiology of heart failure is renal dysfunction, often exacerbated by standard diuretic therapies. This interplay, known as the cardiorenal syndrome, presents a significant therapeutic challenge.

This compound (BG-9928) emerged as a potential solution to uncouple diuresis from worsening renal function. By selectively blocking the adenosine A1 receptor, this compound was designed to counteract the renal vasoconstriction and sodium retention mediated by adenosine in the kidneys, thereby promoting urine and sodium excretion without compromising the glomerular filtration rate (GFR).[1][2] This document provides an in-depth technical guide to the discovery and development of this compound.

Medicinal Chemistry and Synthesis

This compound is a xanthine derivative with the chemical name 3-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid.[3] Its structure is characterized by a central xanthine core, substituted at the 8-position with a bicyclo[2.2.2]octane moiety. This structural feature is crucial for its high affinity and selectivity for the adenosine A1 receptor.

The synthesis of the 8-bicyclo[2.2.2]octylxanthine scaffold, the core of this compound, involves a multi-step process. A general synthetic scheme is outlined below. The process begins with the creation of a substituted uracil derivative, which is then cyclized to form the xanthine ring. The bicyclo[2.2.2]octane group is subsequently introduced at the C8 position.

G cluster_synthesis General Synthesis of 8-bicyclo[2.2.2]octylxanthine Scaffold Uracil Substituted Uracil Xanthine Xanthine Derivative Uracil->Xanthine Cyclization Final_Scaffold 8-bicyclo[2.2.2]octylxanthine Scaffold Xanthine->Final_Scaffold Coupling Bicyclo_intermediate Bicyclo[2.2.2]octane Intermediate Bicyclo_intermediate->Final_Scaffold

A generalized synthetic pathway for the 8-bicyclo[2.2.2]octylxanthine core.

Pharmacology

Mechanism of Action

This compound is a selective antagonist of the adenosine A1 receptor.[3] Adenosine, acting through A1 receptors in the kidney, causes constriction of the afferent arteriole and enhances sodium reabsorption in the proximal tubule.[4] By blocking these receptors, this compound inhibits these effects, leading to increased renal blood flow, a preserved or enhanced glomerular filtration rate (GFR), and increased sodium and water excretion (natriuresis and diuresis).

cluster_pathway This compound's Mechanism of Action in the Kidney cluster_afferent Afferent Arteriole cluster_proximal Proximal Tubule Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Activates Afferent_Constriction Vasoconstriction A1R->Afferent_Constriction Na_Reabsorption Increased Sodium Reabsorption A1R->Na_Reabsorption This compound This compound (BG-9928) This compound->A1R Blocks RBF_GFR Decreased Renal Blood Flow and GFR Afferent_Constriction->RBF_GFR Diuresis_Natriuresis Decreased Diuresis and Natriuresis Na_Reabsorption->Diuresis_Natriuresis

Signaling pathway of this compound's action on the adenosine A1 receptor in the kidney.
Pharmacodynamics

Preclinical and clinical studies have demonstrated that this compound administration leads to a dose-dependent increase in urine output and sodium excretion. A key finding from these studies is that this diuretic and natriuretic effect is not accompanied by a significant increase in potassium excretion (kaliuresis) or a decrease in GFR, which are common side effects of loop diuretics.

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers and patients with heart failure have characterized the absorption, distribution, metabolism, and excretion of this compound.

ParameterValueSpeciesStudy PopulationReference
Binding Affinity (Ki)
Human Adenosine A1 Receptor7.4 nMHumanIn vitro
Human Adenosine A2A Receptor>6780 nM (915-fold selectivity vs A1)HumanIn vitro
Human Adenosine A2B Receptor89 nM (12-fold selectivity vs A1)HumanIn vitro
Pharmacokinetics
Oral Bioavailability81.2%HumanHealthy Subjects
Tmax (Time to Peak Concentration)Within 3 hoursHumanHealthy Subjects
Terminal Half-life (t½)11.2 - 24.2 hoursHumanHealthy Subjects
Total Clearance64.8 mL/h/kgHumanHealthy Subjects
Volume of Distribution (Vd)756 mL/kgHumanHealthy Subjects

Preclinical Development

Preclinical studies in various animal models were conducted to assess the efficacy and safety of this compound. In a rat model of cisplatin-induced acute kidney injury, this compound demonstrated a protective effect. Administration of this compound resulted in sustained reductions in serum creatinine and blood urea nitrogen (BUN) levels, improved body weight recovery, and attenuated kidney pathology scores. These findings suggested that by blocking adenosine A1 receptors, this compound could mitigate the renal vasoconstriction and decreased glomerular filtration associated with nephrotoxic agents.

Clinical Development

This compound progressed through to Phase III clinical trials for the treatment of acute heart failure. The clinical development program aimed to evaluate its safety, tolerability, and efficacy in improving diuresis and preserving renal function in patients with heart failure.

Phase I and II Clinical Trials

Early-phase clinical trials in healthy volunteers and patients with stable heart failure established the pharmacokinetic profile of this compound and provided initial evidence of its pharmacodynamic effects. A notable placebo-controlled, dose-escalation study in 50 patients with heart failure demonstrated that oral doses of this compound (ranging from 3 to 225 mg/day) for 10 days were well-tolerated. The study found that this compound increased sodium excretion and reduced body weight compared to placebo, without causing significant potassium loss or a decline in creatinine clearance.

The POSEIDON Trial (NCT00745316)

The POSEIDON (Oral this compound [BG9928] in Patients With Heart Failure and Renal Insufficiency) trial was a key study in the later-stage development of this compound. This study was designed to assess the safety and tolerability of different doses of oral this compound in patients with heart failure and renal insufficiency. The study also aimed to explore its effects on quality of life, exercise capacity, and renal function. While the trial was initiated, detailed results have not been widely published in peer-reviewed literature, and the drug's development was ultimately discontinued.

Clinical Trial Phase Status Primary Objective Key Inclusion Criteria Key Exclusion Criteria
POSEIDON (NCT00745316) Phase IITerminatedTo determine the safety and tolerability of different doses of this compound.Diagnosis of heart failure, NYHA Class II-IV, eGFR between 20 and 70 mL/min/1.73m².History of seizure, stroke, recent myocardial infarction, severe valvular disease.
Dose-Escalation Study (Greenberg et al., 2007) Phase IICompletedTo assess the pharmacokinetics and clinical effects of oral BG9928.Stable heart failure, on standard therapy including ACE inhibitors or ARBs and diuretics.Not specified in abstract.

Experimental Protocols

Radioligand Binding Assay for Adenosine A1 Receptor Affinity

The binding affinity of this compound for the adenosine A1 receptor was determined using a competitive radioligand binding assay.

cluster_workflow Radioligand Binding Assay Workflow Membrane_Prep Prepare cell membranes expressing Adenosine A1 Receptors Incubation Incubate membranes with a fixed concentration of radiolabeled A1 antagonist (e.g., [3H]DPCPX) and varying concentrations of This compound Membrane_Prep->Incubation Separation Separate bound from free radioligand by filtration Incubation->Separation Quantification Quantify radioactivity of bound ligand Separation->Quantification Analysis Calculate IC50 and Ki values Quantification->Analysis

Workflow for determining receptor binding affinity.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human adenosine A1 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled adenosine A1 receptor antagonist (e.g., [3H]DPCPX) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Measurement of Glomerular Filtration Rate (GFR) and Natriuresis in Rats

The effect of this compound on GFR and sodium excretion can be assessed in anesthetized rats.

Protocol:

  • Animal Preparation: Rats are anesthetized, and catheters are placed in the carotid artery (for blood sampling), jugular vein (for infusions), and bladder (for urine collection).

  • Inulin Infusion: A continuous intravenous infusion of inulin, a substance that is freely filtered by the glomeruli but not reabsorbed or secreted by the tubules, is initiated to allow for the measurement of GFR.

  • Baseline Measurements: After an equilibration period, baseline urine and blood samples are collected to determine the baseline GFR and sodium excretion rate.

  • Drug Administration: this compound or vehicle is administered intravenously or orally.

  • Post-Dose Measurements: Urine and blood samples are collected at timed intervals after drug administration.

  • Sample Analysis: Urine volume is measured, and urine and plasma samples are analyzed for inulin and sodium concentrations.

  • Calculations:

    • GFR is calculated as (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.

    • Sodium Excretion Rate is calculated as Urine Sodium Concentration × Urine Flow Rate.

Conclusion

This compound (BG-9928) represents a targeted therapeutic approach to address the significant clinical challenge of cardiorenal syndrome in heart failure. Its development was based on a strong pharmacological rationale: selective adenosine A1 receptor antagonism to promote diuresis and natriuresis while preserving renal function. Preclinical and early clinical studies provided promising results, demonstrating the desired renal effects without the adverse effects commonly associated with conventional diuretics. However, the ultimate discontinuation of its clinical development highlights the complexities and challenges of bringing a novel cardiovascular drug to market. The extensive research conducted on this compound has nonetheless contributed valuable knowledge to the understanding of adenosine receptor pharmacology in the context of heart failure and renal dysfunction, and it remains a valuable tool for ongoing research in this field.

References

Pharmacological Profile of Tonapofylline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tonapofylline (BG-9928) is a potent and selective antagonist of the adenosine A₁ receptor, investigated for the management of acute heart failure. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, receptor binding affinity and selectivity, pharmacokinetics, and pharmacodynamics. Detailed experimental methodologies for key preclinical assays and a summary of its clinical development are presented. Signaling pathways and experimental workflows are illustrated using diagrammatic representations to facilitate a deeper understanding of its biological activity and evaluation process. Although showing promise in early clinical trials, this compound's development was discontinued before it reached the market.[1]

Introduction

This compound is a xanthine derivative that acts as a competitive antagonist at adenosine A₁ receptors.[2] It was developed to address the cardiorenal challenges in heart failure, specifically to induce natriuresis and diuresis without compromising the glomerular filtration rate (GFR).[3][4] In heart failure, elevated adenosine levels contribute to renal dysfunction by constricting the afferent arteriole and increasing sodium reabsorption in the proximal tubule. By blocking the A₁ receptor, this compound was designed to counteract these effects. The drug progressed to Phase III clinical trials but was ultimately not approved for clinical use.[1]

Mechanism of Action

This compound selectively blocks the adenosine A₁ receptor, a G-protein coupled receptor (GPCR). In the kidney, stimulation of A₁ receptors by endogenous adenosine leads to a reduction in GFR through tubuloglomerular feedback and an increase in sodium reabsorption in the proximal tubules. By antagonizing this receptor, this compound promotes natriuresis and diuresis, and may help preserve GFR in patients with heart failure. The activity of this compound as a phosphodiesterase inhibitor, a common characteristic of xanthine derivatives, has not been extensively tested.

Renal Signaling Pathway

The primary mechanism of this compound's action in the kidney involves the modulation of two key processes: tubuloglomerular feedback and proximal tubule sodium reabsorption.

cluster_renal Renal Signaling Pathway of Adenosine A1 Receptor cluster_afferent Afferent Arteriole cluster_proximal Proximal Tubule Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Gi Gi Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates cAMP ↓ cAMP AC->cAMP NHE3 ↑ Na+/H+ Exchanger (NHE3) cAMP->NHE3 IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Afferent_Constriction Vasoconstriction Ca2->Afferent_Constriction GFR_down ↓ GFR Afferent_Constriction->GFR_down Na_Reabsorption ↑ Sodium Reabsorption NHE3->Na_Reabsorption This compound This compound This compound->A1R blocks

Renal Signaling Pathway of Adenosine A1 Receptor
Cardiac Signaling Pathway

In cardiomyocytes, adenosine A₁ receptor activation is coupled to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. This has a negative chronotropic and inotropic effect. This compound, by blocking these receptors, would be expected to oppose these effects.

cluster_cardiac Cardiac Signaling Pathway of Adenosine A1 Receptor Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Gi Gi Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_Channels ↓ Ca2+ Influx PKA->Ca_Channels Contractility ↓ Contractility Ca_Channels->Contractility This compound This compound This compound->A1R blocks

Cardiac Signaling Pathway of Adenosine A1 Receptor

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for the human adenosine A₁ receptor with significant selectivity over other adenosine receptor subtypes.

Receptor SubtypeKᵢ (nM)Selectivity vs. A₁
Human Adenosine A₁7.4-
Human Adenosine A₂ₐ>6780915-fold
Human Adenosine A₂ₑ8912-fold
Human Adenosine A₃--

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy human subjects.

ParameterValue
Bioavailability (Oral) 81.2% (90% CI: 70.6% - 93.5%)
Time to Peak Concentration (Tₘₐₓ) Within 3 hours
Volume of Distribution (Vd) 756 mL/kg (following IV administration)
Total Clearance (CL) 64.8 mL/h/kg (following IV administration)
Terminal Half-life (t₁/₂) 11.2 - 24.2 hours

Effects of Gender and Food:

  • Female subjects showed significantly higher Cₘₐₓ and AUC compared to male subjects.

  • Food decreased Cₘₐₓ by approximately 39% but did not significantly affect the overall exposure (AUC).

Special Populations:

  • Severe Renal Impairment: The pharmacokinetics of this compound were not significantly different in subjects with severe renal impairment compared to healthy subjects.

  • Elderly: The pharmacokinetic profile in elderly subjects with normal renal function for their age was similar to that in healthy younger subjects.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are related to its renal actions. In clinical studies, this compound has been shown to increase sodium excretion (natriuresis) and urine output (diuresis). A key characteristic of its action is the promotion of these effects with little accompanying potassium excretion (kaliuresis) and without a significant change in renal function.

Clinical Trials

This compound underwent several clinical trials to evaluate its safety and efficacy in patients with heart failure.

  • POSEIDON (NCT00745316): A Phase II, randomized, double-blind, placebo-controlled study to assess the safety and tolerability of oral this compound in patients with heart failure and renal insufficiency. The primary purpose was to evaluate safety and tolerability, with secondary explorations of quality-of-life, exercise capacity, and renal function. Detailed quantitative results from this trial regarding its effects on urine output and sodium excretion are not publicly available.

  • TRIDENT-1 (NCT00709865): A Phase III, randomized, double-blind, placebo-controlled study to assess the safety and tolerability of intravenous this compound in subjects with acute decompensated heart failure and renal insufficiency. The primary purpose was to assess the safety and tolerability of intravenous this compound when added to standard therapy. Similar to the POSEIDON trial, specific quantitative outcomes on renal function from this study are not readily found in public databases.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

cluster_binding_assay Radioligand Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing the receptor start->prepare_membranes incubate Incubate membranes with radioligand (e.g., [3H]DPCPX) and varying concentrations of this compound prepare_membranes->incubate separate Separate bound from free radioligand (filtration) incubate->separate count Quantify radioactivity separate->count analyze Analyze data to determine IC50 and Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Materials and Reagents:

  • Cell membranes expressing the adenosine A₁ receptor.

  • Radioligand, such as [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine).

  • Unlabeled this compound at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Model of Heart Failure (General Protocol)

Animal models are used to evaluate the efficacy of new therapeutic agents for heart failure. A common method is the creation of a chronic ischemic heart failure model in canines.

cluster_hf_model Canine Heart Failure Model Workflow start Start induce_hf Induce heart failure (e.g., coronary microembolizations) start->induce_hf confirm_hf Confirm heart failure (e.g., reduced ejection fraction) induce_hf->confirm_hf randomize Randomize animals to This compound or vehicle confirm_hf->randomize treat Administer treatment for a specified duration randomize->treat monitor Monitor cardiac and renal function (e.g., hemodynamics, GFR, urine output) treat->monitor analyze Analyze data for treatment effects monitor->analyze end End analyze->end

Canine Heart Failure Model Workflow

Procedure:

  • Induction of Heart Failure: In a canine model, heart failure can be induced by methods such as rapid ventricular pacing or coronary artery ligation to create myocardial ischemia.

  • Confirmation of Heart Failure: The development of heart failure is confirmed by monitoring parameters like left ventricular ejection fraction (LVEF), typically through echocardiography.

  • Treatment Administration: Animals are randomized to receive either this compound or a vehicle control. The drug is administered at a predetermined dose and frequency.

  • Monitoring of Efficacy: Throughout the study, key parameters are monitored, including:

    • Cardiac Function: Hemodynamic measurements such as cardiac output, pulmonary capillary wedge pressure, and systemic vascular resistance.

    • Renal Function: Glomerular filtration rate (measured by clearance of a marker like inulin or iohexol), urine output, and urinary sodium and potassium excretion.

  • Data Analysis: At the end of the study, the data from the this compound-treated group is compared to the control group to assess the drug's efficacy.

Quantification of this compound in Human Plasma (General LC-MS/MS Method)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the sensitive and specific quantification of drugs in biological matrices.

Procedure:

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) or by liquid-liquid extraction. An internal standard is added to correct for variability.

  • Chromatographic Separation: The extracted sample is injected onto an HPLC system with a suitable column (e.g., C18) to separate this compound from other components in the plasma.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (e.g., by electrospray ionization) and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for quantification.

  • Quantification: A calibration curve is generated using standards of known this compound concentrations, and the concentration in the plasma samples is determined by comparing their response to the calibration curve.

Conclusion

This compound is a selective adenosine A₁ receptor antagonist with a well-defined mechanism of action and a pharmacokinetic profile suitable for clinical development. Its ability to induce natriuresis and diuresis without significantly impairing renal function made it a promising candidate for the treatment of heart failure. Despite progressing to late-stage clinical trials, its development was halted. The detailed quantitative results from these pivotal trials remain largely unavailable in the public domain, limiting a complete understanding of its clinical efficacy and the reasons for its discontinuation. Nevertheless, the pharmacological data gathered on this compound provide valuable insights for the development of future adenosine A₁ receptor antagonists for cardiorenal syndromes.

References

Tonapofylline and its Impact on Renal Sodium Excretion: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tonapofylline (BG9928) is a potent and selective antagonist of the adenosine A1 receptor that has demonstrated significant effects on renal sodium excretion. This technical guide provides an in-depth analysis of the mechanism of action, preclinical and clinical data, and experimental protocols related to this compound's natriuretic properties. By competitively blocking adenosine A1 receptors in the kidney, this compound inhibits sodium reabsorption in the proximal tubule, leading to increased urinary sodium excretion (natriuresis) and diuresis. Clinical studies in patients with heart failure have shown that this compound, administered orally or intravenously, produces a dose-dependent increase in sodium excretion without significantly affecting the glomerular filtration rate or causing notable changes in potassium excretion. This unique renal profile makes this compound a subject of interest for conditions characterized by sodium and fluid retention. This document summarizes the available quantitative data, details the methodologies of key experiments, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Sodium and water retention are hallmark features of various pathological conditions, including heart failure and chronic kidney disease. Diuretics are a cornerstone of therapy for managing fluid overload; however, their use can be associated with adverse effects such as electrolyte imbalances and worsening renal function. This compound, a xanthine derivative, represents a targeted therapeutic approach by selectively antagonizing the adenosine A1 receptor, a key regulator of renal sodium handling.[1][2] This document serves as a comprehensive resource on the effects of this compound on renal sodium excretion, intended to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Adenosine A1 Receptor Antagonism in the Kidney

Adenosine, acting through its A1 receptor in the kidneys, plays a crucial role in regulating glomerular filtration and tubular sodium reabsorption.[1][3] Stimulation of the A1 receptor leads to constriction of the afferent arteriole, reducing the glomerular filtration rate (GFR), and enhances sodium reabsorption in the proximal tubule.[1]

This compound exerts its natriuretic effect by competitively blocking these adenosine A1 receptors. This antagonism leads to two primary renal effects:

  • Inhibition of Proximal Tubular Sodium Reabsorption: By blocking A1 receptors in the proximal tubule, this compound directly inhibits sodium reabsorption, leading to an increase in sodium delivery to the distal nephron and subsequent excretion in the urine.

  • Preservation of Glomerular Filtration Rate: By preventing adenosine-mediated afferent arteriole vasoconstriction, this compound helps to maintain GFR, which is particularly beneficial in conditions where renal function may be compromised.

The signaling pathway for adenosine A1 receptor-mediated sodium reabsorption in the proximal tubule is depicted below.

Adenosine_A1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Proximal Tubule Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA NHE3 ↑ Na+/H+ Exchanger (NHE3) Activity PKA->NHE3 Na_reabsorption ↑ Sodium Reabsorption NHE3->Na_reabsorption This compound This compound This compound->A1R Blocks

Adenosine A1 receptor signaling in the renal proximal tubule.

Quantitative Data on Renal Sodium Excretion

Clinical Studies

Clinical trials have evaluated the effects of both oral and intravenous formulations of this compound on renal sodium excretion in patients with heart failure.

Table 1: Effects of Oral this compound (BG9928) on Renal Parameters in Patients with Heart Failure (Greenberg et al., 2007)

ParameterPlacebo (n=10)3 mg (n=10)15 mg (n=10)75 mg (n=10)225 mg (n=10)
Change in 24-h Urinary Sodium Excretion (mmol) - Day 1 -----
p-value for linear trend----0.04
Change in Body Weight (kg) - End of Study +0.3--0.6-0.7-0.5
Creatinine Clearance UnchangedUnchangedUnchangedUnchangedUnchanged
Potassium Excretion Little changeLittle changeLittle changeLittle changeLittle change

Specific values for the change in 24-hour urinary sodium excretion were not provided in the abstract but a significant linear dose-response trend was observed on day 1.

Table 2: Effects of Intravenous this compound (BG9928) on Renal Parameters in Patients with Congestive Heart Failure (Gottlieb et al., 2011)

ParameterPlacebo0.03 mg/kg0.3 mg/kg1.0 mg/kg3.0 mg/kg
Change in Urinary Sodium Excretion (8-h post-dose) LowerGreaterGreaterGreater-
Change in Body Weight (kg) +0.3-0.8-1.1--
Creatinine Clearance UnchangedUnchangedUnchangedUnchanged-

*p < 0.05 vs. placebo. The 3.0 mg/kg dose was discontinued due to a seizure in one patient.

Preclinical Studies

A study in a rat model of cisplatin-induced acute kidney injury demonstrated the protective effects of this compound. While specific data on sodium excretion was not the primary focus, the study provides valuable insight into its renal protective mechanisms.

Table 3: Effects of Oral this compound (BG9928) in a Rat Model of Cisplatin-Induced Acute Kidney Injury (Tofovic et al., 2009)

Treatment GroupSerum CreatinineBlood Urea Nitrogen (BUN)Kidney Pathology Scores
Cisplatin + Vehicle Significantly elevatedSignificantly elevatedMarked proximal tubular injury
Cisplatin + this compound (1 mg/kg b.i.d., days 0-1) Sustained reductions vs. vehicleSustained reductions vs. vehicleSignificant attenuation of injury
Cisplatin + this compound (1 mg/kg b.i.d., days 0-6) Sustained reductions vs. vehicleSustained reductions vs. vehicleSignificant attenuation of injury

Experimental Protocols

Clinical Trial Methodology: Oral Dose-Escalation Study (Greenberg et al., 2007)
  • Study Design: Randomized, double-blind, placebo-controlled, dose-escalation study.

  • Patient Population: 50 patients with stable heart failure and systolic dysfunction receiving standard therapy.

  • Intervention: Patients were randomized to receive oral this compound (3, 15, 75, or 225 mg) or placebo once daily for 10 days.

  • Primary Endpoint: Change in 24-hour urinary sodium excretion.

  • Secondary Endpoints: Changes in potassium excretion, creatinine clearance, and body weight.

  • Urine Collection: 24-hour urine collections were performed for the measurement of sodium, potassium, and creatinine. The protocol for 24-hour urine collection typically involves discarding the first morning void on day 1 and collecting all subsequent urine for the next 24 hours, including the first morning void on day 2. Samples are kept cool during the collection period.

  • Blood Sampling: Blood samples were collected for pharmacokinetic analysis and measurement of serum creatinine.

  • Analysis: Urinary sodium and potassium concentrations were measured using standard laboratory techniques (e.g., ion-selective electrodes). Creatinine clearance was calculated from serum and urine creatinine levels.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization_treatment Randomization & Treatment cluster_data_collection Data Collection cluster_analysis Analysis Patient_Screening Patient Screening (Heart Failure, Systolic Dysfunction) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Vitals, Labs, 24h Urine) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Placebo Placebo (once daily, 10 days) Randomization->Placebo Tonapofylline_3mg This compound 3mg (once daily, 10 days) Randomization->Tonapofylline_3mg Tonapofylline_15mg This compound 15mg (once daily, 10 days) Randomization->Tonapofylline_15mg Tonapofylline_75mg This compound 75mg (once daily, 10 days) Randomization->Tonapofylline_75mg Tonapofylline_225mg This compound 225mg (once daily, 10 days) Randomization->Tonapofylline_225mg Urine_Collection 24-Hour Urine Collection (Days 1, 6, 10) Placebo->Urine_Collection Blood_Sampling Blood Sampling (Pharmacokinetics, Creatinine) Placebo->Blood_Sampling Weight_Monitoring Daily Body Weight Placebo->Weight_Monitoring Tonapofylline_3mg->Urine_Collection Tonapofylline_3mg->Blood_Sampling Tonapofylline_3mg->Weight_Monitoring Tonapofylline_15mg->Urine_Collection Tonapofylline_15mg->Blood_Sampling Tonapofylline_15mg->Weight_Monitoring Tonapofylline_75mg->Urine_Collection Tonapofylline_75mg->Blood_Sampling Tonapofylline_75mg->Weight_Monitoring Tonapofylline_225mg->Urine_Collection Tonapofylline_225mg->Blood_Sampling Tonapofylline_225mg->Weight_Monitoring Data_Analysis Data Analysis (Sodium Excretion, CrCl, Weight Change) Urine_Collection->Data_Analysis Blood_Sampling->Data_Analysis Weight_Monitoring->Data_Analysis

Workflow for a dose-escalation clinical trial of this compound.
Preclinical Study Methodology: Cisplatin-Induced Acute Kidney Injury in Rats (Tofovic et al., 2009)

  • Animal Model: Female Sprague-Dawley rats.

  • Induction of AKI: A single intravenous injection of cisplatin (5.5 mg/kg).

  • Intervention: this compound was administered orally at a dose of 1 mg/kg twice daily for either 2 days (days 0-1) or 7 days (days 0-6), starting immediately before cisplatin administration.

  • Control Groups: A vehicle control group (cisplatin + vehicle) and a positive control group (cisplatin + prednisolone) were included.

  • Endpoints: Serum creatinine and blood urea nitrogen (BUN) were measured from serial blood samples. Kidney tissue was collected for histopathological evaluation.

  • Sample Collection: Blood samples were collected at various time points over the 13-day study period for the analysis of renal function markers.

  • Analysis: Serum creatinine and BUN levels were determined using standard biochemical assays. Kidney tissue sections were stained and scored for pathological changes.

Discussion and Future Directions

The available data consistently demonstrate that this compound induces natriuresis in both preclinical models and in human subjects with heart failure. A key advantage of this compound appears to be its ability to promote sodium and water excretion without compromising the glomerular filtration rate, a common limitation of conventional diuretic therapies. The observed lack of significant kaliuresis is another favorable characteristic.

Further research is warranted to fully elucidate the dose-response relationship of this compound on renal sodium excretion and to explore its efficacy and safety in a broader range of patient populations with fluid overload, including those with advanced chronic kidney disease. The long-term effects of this compound on renal function and cardiovascular outcomes also require investigation in larger, well-controlled clinical trials.

Conclusion

This compound is a selective adenosine A1 receptor antagonist with a clear and potent effect on renal sodium excretion. Its mechanism of action, centered on the inhibition of sodium reabsorption in the proximal tubule while preserving GFR, offers a promising therapeutic strategy for the management of sodium and fluid retention. The quantitative data from clinical and preclinical studies summarized in this whitepaper provide a solid foundation for the continued investigation and development of this compound and other agents in this class.

References

Investigational Uses of Tonapofylline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tonapofylline (BG-9928) is a potent and selective antagonist of the adenosine A₁ receptor that has been the subject of significant investigational research, primarily in the field of cardiorenal therapeutics. Despite demonstrating promising physiological effects in clinical trials, including natriuresis without significant kaliuresis or deterioration of renal function, it was not ultimately approved for widespread medical use.[1] This technical guide provides an in-depth overview of the core investigational uses of this compound, presenting key quantitative data from clinical studies, detailed experimental protocols from preclinical research, and visualizations of the underlying signaling pathways. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the pharmacology and potential applications of adenosine A₁ receptor antagonists.

Core Investigational Area: Heart Failure with Renal Insufficiency

The primary focus of this compound research was its potential as a novel treatment for patients with heart failure (HF), particularly those with concomitant renal impairment.[1][2] The rationale for its use stems from the pathophysiology of cardiorenal syndrome, where increased adenosine levels contribute to renal vasoconstriction and sodium retention.[2] By selectively blocking the adenosine A₁ receptor, this compound was investigated for its ability to promote diuresis and natriuresis while preserving the glomerular filtration rate (GFR).[1]

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative outcomes from published clinical trials of this compound in patients with heart failure.

Table 1: Effects of Oral this compound (BG-9928) on Sodium Excretion and Renal Function in Patients with Heart Failure

Dose GroupChange in Sodium Excretion (mEq/24h) - Day 10Change in Body Weight (kg) - End of StudyChange in Adjusted Creatinine Clearance (mL/min)
Placebo-+0.3No significant change
3 mgIncreased vs. Placebo-No significant change
15 mgIncreased vs. Placebo-0.6No significant change
75 mgIncreased vs. Placebo-0.7No significant change
225 mgIncreased vs. Placebo-0.5No significant change

Data from a randomized, double-blind, placebo-controlled, dose-escalation study in 50 patients with stable heart failure and systolic dysfunction receiving standard therapy for 10 days.

Table 2: Effects of a Single Intravenous Dose of this compound (BG-9928) in Patients with Congestive Heart Failure

Dose GroupChange in Urinary Sodium Excretion (8-hour post-dose)Change in Body Weight (kg)Change in Creatinine Clearance
PlaceboBaseline+0.3No significant change
0.03 mg/kgIncreased vs. Placebo-0.8No significant change
0.3 mg/kgIncreased vs. Placebo-1.1No significant change
1.0 mg/kgIncreased vs. Placebo-No significant change

Data from a multicenter, randomized, double-blind, placebo-controlled, dose-escalation study in 33 patients.

Preclinical Investigational Area: Prevention of Acute Kidney Injury

Beyond heart failure, preclinical studies have explored the potential of this compound in preventing acute kidney injury (AKI), specifically drug-induced nephrotoxicity. This line of investigation is based on the role of adenosine in the pathophysiology of certain types of kidney damage.

Experimental Protocol: Cisplatin-Induced Nephrotoxicity in Rats

The following protocol outlines a key preclinical experiment investigating the protective effects of this compound against cisplatin-induced kidney injury.

Objective: To evaluate the efficacy of this compound in ameliorating the nephrotoxic effects of a single dose of cisplatin in a rat model.

Animal Model: Male Wistar rats.

Experimental Groups:

  • Control Group: Received saline vehicle.

  • Cisplatin Group: Received a single intraperitoneal (i.p.) injection of cisplatin (e.g., 6 mg/kg).

  • This compound Treatment Group: Received a single i.p. injection of cisplatin and subsequently treated with this compound (e.g., orally).

Methodology:

  • Induction of Nephrotoxicity: A single dose of cisplatin is administered intraperitoneally to induce kidney injury.

  • This compound Administration: this compound is administered orally at a specified dose and frequency following cisplatin injection.

  • Monitoring and Sample Collection:

    • Body weight is monitored regularly.

    • Blood samples are collected at specified time points to measure serum creatinine and blood urea nitrogen (BUN) levels.

    • Urine samples may be collected to measure markers of kidney damage.

  • Histopathological Analysis: At the end of the study period (e.g., 6 days post-cisplatin), animals are euthanized, and kidneys are harvested. The kidney tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination to assess the degree of tubular necrosis and other pathological changes.

Outcome Measures:

  • Changes in serum creatinine and BUN levels.

  • Changes in body weight.

  • Histopathological scoring of kidney tissue damage.

Signaling Pathways and Experimental Workflows

Adenosine A₁ Receptor Signaling in the Renal Proximal Tubule

The primary mechanism of this compound's renal effects is the blockade of the adenosine A₁ receptor in the proximal tubule. The following diagram illustrates the signaling cascade initiated by adenosine and the point of intervention by this compound.

Adenosine_A1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor (Gi-coupled) Adenosine->A1R Binds and Activates This compound This compound This compound->A1R Blocks Gi_protein Gi Protein A1R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP NHE3 ↑ Na+/H+ Exchanger 3 (NHE3) Activity cAMP->NHE3 Modulates Na_reabsorption ↑ Sodium Reabsorption NHE3->Na_reabsorption

Adenosine A₁ receptor signaling pathway in a renal proximal tubule cell.
Experimental Workflow for Preclinical Evaluation of this compound in AKI

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a preclinical model of acute kidney injury.

AKI_Experimental_Workflow start Animal Model (e.g., Rats) induction Induction of Acute Kidney Injury (e.g., Cisplatin Injection) start->induction randomization Randomization into Treatment Groups induction->randomization control_group Control Group (Vehicle) randomization->control_group Group 1 treatment_group This compound Group (Oral Administration) randomization->treatment_group Group 2 monitoring In-life Monitoring (Body Weight, Clinical Signs) control_group->monitoring treatment_group->monitoring sampling Biological Sampling (Blood, Urine) monitoring->sampling euthanasia Euthanasia and Tissue Collection sampling->euthanasia biochemical Biochemical Analysis (Serum Creatinine, BUN) euthanasia->biochemical histopathology Histopathological Examination (Kidney Tissue Staining) euthanasia->histopathology data_analysis Data Analysis and Interpretation biochemical->data_analysis histopathology->data_analysis

Preclinical workflow for evaluating this compound in drug-induced AKI.

Conclusion

This compound remains a significant investigational compound that has provided valuable insights into the role of the adenosine A₁ receptor in cardiorenal physiology. The clinical data demonstrate its ability to induce natriuresis and diuresis with a favorable safety profile concerning renal function and potassium balance. Preclinical studies further suggest a potential protective role in acute kidney injury. While this compound did not proceed to market, the wealth of research conducted provides a strong foundation for the continued exploration of adenosine A₁ receptor antagonists as a therapeutic class. This technical guide serves as a repository of this critical information to inform future research and development in this area.

References

Tonapofylline in Heart Failure: A Technical Analysis of its Mechanism and Clinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Tonapofylline (BG9928), a selective adenosine A1 receptor antagonist, and its role in the management of heart failure. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, a summary of key clinical trial data, and an overview of experimental protocols.

Executive Summary

Heart failure is frequently complicated by renal dysfunction, a condition known as cardiorenal syndrome, which is associated with poor outcomes. Conventional diuretic therapies can exacerbate renal impairment by reducing glomerular filtration rate (GFR). This compound emerged as a therapeutic candidate designed to address this challenge. By selectively blocking the adenosine A1 receptor in the kidneys, this compound promotes natriuresis and diuresis while preserving renal function. This document synthesizes the available preclinical and clinical data to provide a comprehensive technical overview of this compound's potential role in heart failure therapy.

Mechanism of Action: Adenosine A1 Receptor Antagonism

This compound is a potent and selective antagonist of the adenosine A1 receptor, with a binding affinity (Ki) of 7.4 nM for the human receptor.[1] Its therapeutic effect in heart failure is primarily driven by its actions in the kidney.[2]

Under pathophysiological conditions such as heart failure, local adenosine levels in the kidney increase. Activation of adenosine A1 receptors, which are G-protein coupled receptors (GPCRs), has two main detrimental effects:

  • Afferent Arteriole Vasoconstriction: Stimulation of A1 receptors on the renal afferent arterioles leads to vasoconstriction, which reduces renal blood flow and decreases the GFR. This action is mediated through a Gq-coupled pathway that involves phospholipase C (PLC) and protein kinase C (PKC), potentiating the vasoconstrictive effects of norepinephrine and angiotensin II.[3]

  • Increased Sodium Reabsorption: In the proximal tubule, A1 receptor activation enhances the reabsorption of sodium and water, contributing to fluid retention and worsening congestion.[1][3]

By competitively blocking the A1 receptor, this compound inhibits these downstream signals. This leads to vasodilation of the afferent arteriole, thereby maintaining or improving GFR, and a decrease in proximal tubule sodium reabsorption, resulting in natriuresis and diuresis.

Signaling Pathway

The following diagram illustrates the signaling pathway of the adenosine A1 receptor in renal cells and the inhibitory effect of this compound.

Tonapofylline_Mechanism cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor (GPCR) Adenosine->A1R Activates This compound This compound (BG9928) This compound->A1R Blocks Gi Gi Protein A1R->Gi Activates PLC Phospholipase C (PLC) A1R->PLC Potentiates Gq pathway to AC Adenylyl Cyclase Gi->AC Inhibits Na_Reabsorption ↑ Proximal Tubule Na+ Reabsorption Gi->Na_Reabsorption PKC Protein Kinase C (PKC) PLC->PKC Activates cAMP ↓ cAMP AC->cAMP Vasoconstriction Afferent Arteriole Vasoconstriction (↓ GFR) PKC->Vasoconstriction

Mechanism of this compound at the Adenosine A1 Receptor.

Clinical Efficacy and Safety Data

A key clinical investigation of oral this compound was a randomized, double-blind, placebo-controlled, dose-escalation study in patients with stable heart failure. The study evaluated four doses (3 mg, 15 mg, 75 mg, and 225 mg) administered daily for 10 days.

Pharmacodynamic Effects

The primary endpoint was the change in sodium excretion. This compound demonstrated a significant increase in natriuresis compared to placebo, an effect that was sustained over the 10-day treatment period with minimal impact on potassium excretion (kaliuresis). Notably, adjusted creatinine clearance remained unchanged, indicating preservation of renal function.

ParameterPlacebo3 mg15 mg75 mg225 mg
Change in Body Weight (kg) at Day 10 +0.3N/A-0.6-0.7-0.5
Change in 24h Urine Sodium (mEq) - Day 1 -2.8+31.8+19.3+38.7+58.8
Change in 24h Urine Sodium (mEq) - Day 10 +12.1+51.6+38.8+39.2+50.6
Change in Creatinine Clearance (mL/min) UnchangedUnchangedUnchangedUnchangedUnchanged
Data synthesized from Greenberg B, et al. J Am Coll Cardiol. 2007.
Safety and Tolerability

This compound was reported to be well-tolerated across the dose range studied. The pharmacokinetic profile was consistent with once-daily dosing. Although it reached Phase III trials, this compound was ultimately not adopted for widespread medical use.

Experimental Protocols

Phase II Dose-Escalation Study (Greenberg et al., 2007)

This study provided the core clinical data on the oral formulation of this compound.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.

  • Patient Population: 50 patients with stable, symptomatic heart failure (NYHA class II-IV) and left ventricular systolic dysfunction (ejection fraction ≤40%), receiving standard therapy including diuretics and ACE inhibitors or ARBs.

  • Intervention: Patients were randomized to receive either placebo or one of four daily oral doses of this compound (3, 15, 75, or 225 mg) for 10 consecutive days.

  • Primary Endpoint: Change from baseline in 24-hour urinary sodium excretion.

  • Secondary Endpoints: Changes in body weight, potassium excretion, and adjusted creatinine clearance.

  • Methodology: 24-hour urine collections were performed at baseline and on days 1, 6, and 10 to measure sodium and potassium excretion. Blood samples were collected for pharmacokinetic analysis and to monitor renal function. Body weight was measured daily.

Experimental Workflow

The workflow for the Phase II clinical trial is outlined below.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Intervention (10 Days) cluster_followup Phase 3: Data Collection & Analysis P1 Patient Screening (Stable HF, LVEF ≤40%) P2 Informed Consent P1->P2 P3 Baseline Measurements (Weight, 24h Urine, CrCl) P2->P3 P4 Randomization P3->P4 P5_Placebo Placebo Group P4->P5_Placebo P5_Dose1 This compound 3 mg/day P4->P5_Dose1 P5_Dose2 This compound 15 mg/day P4->P5_Dose2 P5_Dose3 This compound 75 mg/day P4->P5_Dose3 P5_Dose4 This compound 225 mg/day P4->P5_Dose4 P6 Daily Weight & Safety Monitoring P5_Placebo->P6 P5_Dose1->P6 P5_Dose2->P6 P5_Dose3->P6 P5_Dose4->P6 P7 Repeat Measurements (24h Urine, CrCl) on Days 1, 6, 10 P6->P7 P8 End of Study Assessment P7->P8 P9 Data Analysis (Efficacy & Safety Endpoints) P8->P9

Workflow for the Phase II Dose-Escalation Study.

Conclusion and Future Directions

This compound represents a targeted therapeutic approach for heart failure, specifically addressing the cardiorenal axis by antagonizing the adenosine A1 receptor. Clinical data confirm its ability to induce significant natriuresis without the deleterious effects on GFR and potassium balance often seen with loop diuretics. The logical relationship between its mechanism and clinical effects underscores the validity of this therapeutic target.

Logical_Relationship A Heart Failure Pathophysiology (↑ Renal Adenosine) B Adenosine A1 Receptor Activation A->B C 1. Afferent Arteriole Vasoconstriction 2. ↑ Proximal Na+ Reabsorption B->C D ↓ GFR & Fluid Retention C->D E This compound (A1 Receptor Blockade) E->B Inhibits F 1. Afferent Arteriole Vasodilation 2. ↓ Proximal Na+ Reabsorption E->F Leads to G Maintained GFR & Natriuresis F->G H Improved Congestion & Renal Function G->H

Therapeutic Rationale for this compound in Heart Failure.

While this compound itself has not progressed to clinical use, the principle of selective adenosine A1 receptor antagonism remains a compelling strategy. Further research into this class of molecules could yield new therapies for managing fluid overload in heart failure, particularly in patients with concurrent renal insufficiency. The data from this compound studies provide a valuable foundation for the development of next-generation A1 antagonists.

References

The Effects of Tonapofylline on Glomerular Filtration Rate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tonapofylline (BG9928) is a selective adenosine A1 receptor antagonist that has been investigated for its potential therapeutic effects in heart failure and its impact on renal function. This technical guide provides an in-depth analysis of the effects of this compound on the glomerular filtration rate (GFR). By competitively blocking adenosine A1 receptors in the kidney, this compound modulates the tubuloglomerular feedback mechanism, leading to afferent arteriole vasodilation and a potential for GFR preservation or improvement, particularly in disease states characterized by renal hypoperfusion. This paper synthesizes available data from preclinical and clinical studies, details experimental methodologies, and illustrates the core signaling pathways involved. While quantitative data from human clinical trials are limited in the public domain, qualitative evidence consistently suggests that this compound does not adversely affect GFR and may offer renoprotective effects.

Introduction

The glomerular filtration rate (GFR) is a critical measure of renal function. In various pathological conditions, most notably heart failure, a decline in GFR is a common and ominous sign associated with poor prognosis. The intricate regulation of GFR involves a variety of neurohormonal pathways, with the adenosine system playing a pivotal role. Adenosine, acting through its A1 receptor in the afferent arterioles of the glomerulus, is a key mediator of the tubuloglomerular feedback (TGF) mechanism, which can lead to vasoconstriction and a subsequent reduction in GFR.

This compound, a potent and selective adenosine A1 receptor antagonist, has been developed to counteract these effects. Its mechanism of action suggests a potential to uncouple the natriuretic and diuretic response from a decline in renal function, a common challenge with conventional diuretic therapies. This whitepaper will explore the theoretical and observed effects of this compound on GFR, providing a comprehensive resource for researchers and drug development professionals in the fields of cardiology and nephrology.

Mechanism of Action: Adenosine A1 Receptor Antagonism and GFR

The primary mechanism by which this compound influences GFR is through its interaction with the adenosine A1 receptors located on the smooth muscle cells of the afferent arterioles in the kidney.

2.1. The Tubuloglomerular Feedback (TGF) Pathway

Under normal physiological conditions, an increase in distal tubular sodium chloride (NaCl) concentration, sensed by the macula densa cells, triggers the release of adenosine. Adenosine then binds to A1 receptors on the adjacent afferent arteriole, causing vasoconstriction. This vasoconstriction reduces blood flow into the glomerulus, thereby decreasing the GFR and, consequently, the filtered load of NaCl, completing a negative feedback loop.

In pathological states such as heart failure, renal hypoperfusion can lead to an overactivation of this feedback mechanism, contributing to a persistent reduction in GFR.

2.2. This compound's Intervention

This compound, as a competitive antagonist, blocks the binding of adenosine to the A1 receptors. This action inhibits the adenosine-mediated vasoconstriction of the afferent arteriole. The result is a relative vasodilation, which can lead to an increase or preservation of renal blood flow and, consequently, stabilization or improvement of the GFR. This is particularly relevant in conditions of A1 receptor overstimulation.

Signaling Pathway of Adenosine A1 Receptor-Mediated Vasoconstriction

Adenosine A1 Receptor Signaling in Afferent Arterioles cluster_0 Extracellular Space cluster_1 Afferent Arteriole Smooth Muscle Cell Adenosine Adenosine A1R Adenosine A1 Receptor (GPCR) Adenosine->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release Stimulates Ca_channel Calcium Channel DAG->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Increased Intracellular Ca²⁺ Ca_influx->Vasoconstriction Increased Intracellular Ca²⁺ This compound This compound (Antagonist) This compound->A1R Blocks

Caption: Adenosine A1 receptor signaling pathway leading to vasoconstriction.

Data on Glomerular Filtration Rate

Publicly available quantitative data from human clinical trials specifically detailing the changes in GFR with this compound treatment are limited. Several clinical trials have been conducted, but detailed GFR-related outcomes have not been consistently published, in some cases due to early trial termination. However, qualitative statements from published studies and abstracts provide a consistent picture.

Table 1: Summary of this compound's Effects on Renal Function from Clinical Studies

Study / PopulationInterventionKey Finding on GFR/Creatinine ClearanceSource
Heart Failure Patients Oral this compound (BG9928) for 10 days"Adjusted creatinine clearance was unchanged over the 10 days."Greenberg B, et al. (2007)
Heart Failure Patients Single intravenous dose of this compound (BG9928)"No changes in creatinine clearance... were observed."Gottlieb SS, et al. (2010)
Subjects with Severe Renal Impairment Single intravenous dose of this compound"No change in renal function occurred after single dose..."Li Z, et al. (2011)
Review Article N/A"this compound... may preserve glomerular filtration rate in patients with heart failure."Ensor CR, et al. (2010)

It is important to note that the absence of a negative impact on GFR, particularly in the context of increased diuresis and natriuresis, is a significant finding.

Experimental Protocols

Detailed experimental protocols from the key clinical trials are summarized below to provide context for the reported findings.

4.1. Study in Patients with Stable Heart Failure (Greenberg B, et al., 2007)

  • Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

  • Patient Population: 51 patients with stable, mild to moderate heart failure (NYHA class II or III) and a left ventricular ejection fraction of 40% or less.

  • Intervention: Patients were randomized to receive one of four oral doses of this compound (3 mg, 15 mg, 75 mg, or 225 mg) or a placebo once daily for 10 days.

  • Method of GFR Assessment: Adjusted creatinine clearance was calculated from 24-hour urine collections.

  • Primary Endpoint: Change in 24-hour urinary sodium excretion from baseline.

4.2. Study in Patients with Decompensated Heart Failure (Gottlieb SS, et al., 2010)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation study.

  • Patient Population: 33 patients hospitalized for decompensated heart failure.

  • Intervention: Patients received a single intravenous infusion of this compound (0.03, 0.3, 1.0, or 3.0 mg/kg) or placebo.

  • Method of GFR Assessment: Creatinine clearance was measured.

  • Primary Endpoint: Change in urinary sodium excretion over 8 hours.

4.3. Study in Subjects with Severe Renal Impairment (Li Z, et al., 2011)

  • Study Design: An open-label, single-dose, parallel-group study.

  • Patient Population: Subjects with severe renal impairment (creatinine clearance < 30 mL/min), elderly subjects with normal renal function for their age, and healthy matched control subjects.

  • Intervention: All subjects received a single 1 mg/kg intravenous dose of this compound.

  • Method of GFR Assessment: Renal function was assessed, although the specific GFR measurement technique is not detailed in the abstract.

  • Primary Endpoint: Pharmacokinetics and pharmacodynamics of this compound.

Experimental Workflow for a Typical this compound Clinical Trial

cluster_0 Screening & Enrollment cluster_1 Randomization & Treatment cluster_2 Data Collection & Analysis p1 Patient Screening (Inclusion/Exclusion Criteria) p2 Informed Consent p1->p2 p3 Baseline Assessments (GFR, Electrolytes, etc.) p2->p3 r1 Randomization p3->r1 r2 This compound Administration (Dose Escalation) r1->r2 r3 Placebo Administration r1->r3 d1 Serial GFR/Creatinine Clearance Measurements r2->d1 d2 Urine & Blood Sampling (Sodium, Potassium, etc.) r2->d2 d3 Safety Monitoring r2->d3 r3->d1 r3->d2 r3->d3 d4 Statistical Analysis d1->d4 d2->d4 d3->d4

Caption: Generalized workflow of a this compound clinical trial.

Discussion and Future Directions

The available evidence, though lacking in detailed quantitative GFR data from large-scale human trials, strongly suggests that this compound's mechanism of action translates to a favorable renal safety profile. The consistent finding of unchanged creatinine clearance in the face of natriuresis and diuresis is a notable distinction from traditional diuretic therapies, which can often lead to a reduction in GFR.

The termination of some key clinical trials has left a gap in the understanding of this compound's full clinical potential and its long-term effects on GFR in various patient populations. Future research, should it be undertaken, would benefit from a focus on:

  • Large-scale, long-term clinical trials in patients with heart failure and renal impairment, with GFR as a primary or key secondary endpoint.

  • Direct measurement of GFR using gold-standard techniques (e.g., inulin or iohexol clearance) to complement creatinine-based estimations.

  • Investigation in other patient populations where renal hemodynamics are compromised, such as in cardiorenal syndrome or contrast-induced nephropathy.

Conclusion

This compound, through its selective antagonism of the adenosine A1 receptor, directly counteracts a key mechanism of GFR reduction in the kidney—the tubuloglomerular feedback-mediated vasoconstriction of the afferent arteriole. Preclinical rationale and the available clinical data from early-phase studies consistently indicate that this compound does not impair, and may indeed preserve, glomerular filtration rate, even while promoting significant natriuresis. While the lack of comprehensive quantitative GFR data from late-stage clinical trials is a limitation, the existing evidence positions this compound as a compound of significant interest for conditions where a decline in renal function is a major clinical concern. Further investigation is warranted to fully elucidate its potential in preserving renal function in at-risk patient populations.

Tonapofylline: A Technical Whitepaper on a Novel Xanthine Derivative and Selective Adenosine A1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tonapofylline (BG-9928) is a potent and selective xanthine derivative that functions as a competitive antagonist of the adenosine A1 receptor.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and preclinical and clinical data. The document details the signaling pathways modulated by this compound and provides a summary of key experimental protocols used in its evaluation. Quantitative data are presented in tabular format for ease of comparison, and complex biological pathways and experimental workflows are visualized using diagrams to facilitate understanding. Developed initially for the treatment of heart failure, this compound's unique pharmacological profile, particularly its ability to promote diuresis and natriuresis while preserving the glomerular filtration rate, makes it a continued subject of scientific interest.[1][2]

Introduction to this compound

This compound is a member of the xanthine class of organic compounds, characterized by a purine derivative structure with ketone groups at the 2 and 6 positions of the purine moiety.[3] Its development was driven by the need for novel therapeutic agents for heart failure, a condition often exacerbated by renal insufficiency.[3] this compound's primary mechanism of action is the selective blockade of the adenosine A1 receptor, a G protein-coupled receptor that plays a crucial role in cardiorenal function.

Chemical and Physical Properties

This compound is a small molecule with the following chemical properties:

PropertyValueSource
IUPAC Name3-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid
Molecular FormulaC22H32N4O4
Molar Mass416.522 g·mol−1
CAS Number340021-17-2
Water Solubility0.118 mg/mL (Predicted)
logP2.74 (Predicted)

Pharmacology and Mechanism of Action

The pharmacological effects of this compound are primarily mediated through its high-affinity and selective antagonism of the adenosine A1 receptor.

Adenosine A1 Receptor Antagonism

This compound binds competitively to the adenosine A1 receptor, preventing the binding of endogenous adenosine. This antagonism is highly selective for the A1 subtype over other adenosine receptors.

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. A1Source
Human Adenosine A17.4 nM-
Human Adenosine A2A> 6780 nM915-fold
Human Adenosine A2B~89 nM12-fold
Renal Mechanism of Action

In the kidney, adenosine A1 receptors are expressed in the afferent arterioles and the proximal tubules, where they play a key role in regulating renal hemodynamics and sodium reabsorption.

  • Afferent Arteriole Vasodilation: Activation of A1 receptors on the afferent arterioles causes vasoconstriction, leading to a decrease in the glomerular filtration rate (GFR). By blocking these receptors, this compound induces vasodilation of the afferent arterioles, thereby helping to maintain or improve GFR.

  • Inhibition of Sodium Reabsorption: In the proximal tubule, adenosine A1 receptor activation promotes the reabsorption of sodium and water. This compound's antagonism of these receptors inhibits this reabsorption, leading to increased sodium (natriuresis) and water (diuresis) excretion.

This dual mechanism of preserving GFR while promoting natriuresis and diuresis is a key feature of this compound's therapeutic potential in conditions like heart failure where renal function is often compromised.

Signaling Pathways

The antagonism of the adenosine A1 receptor by this compound interrupts key intracellular signaling cascades. The A1 receptor is coupled to inhibitory G proteins (Gi/Go).

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound A1R Adenosine A1 Receptor This compound->A1R Blocks Adenosine Adenosine Adenosine->A1R Activates G_protein Gi/Go Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3_DAG IP3 / DAG PLC->IP3_DAG Physiological_Response Physiological Response (e.g., Vasoconstriction, Na⁺ Reabsorption) cAMP->Physiological_Response Modulates ATP ATP ATP->AC Substrate Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase Ca_increase->Physiological_Response

Caption: Adenosine A1 Receptor Signaling Pathway Antagonized by this compound.

Preclinical and Clinical Data

This compound has undergone extensive evaluation in both preclinical models and human clinical trials.

Preclinical Studies

In animal models, this compound has demonstrated efficacy in promoting diuresis and natriuresis and has shown protective effects against acute kidney injury.

Study TypeAnimal ModelKey FindingsSource
Acute Kidney InjuryRatThis compound (1 mg/kg, p.o., b.i.d) produced sustained reductions in serum creatinine and blood urea nitrogen levels and attenuated kidney pathology scores.
DiuresisRatAdministration of an A1 receptor antagonist was shown to increase urine output and sodium excretion.
Clinical Studies

This compound reached Phase III clinical trials for the treatment of heart failure. While it showed reasonable efficacy and a good safety profile, it was not ultimately approved for medical use.

Pharmacokinetic Parameters in Healthy Human Subjects:

ParameterValueSource
Bioavailability (oral)81.2%
Time to Peak Concentration (Tmax)Within 3 hours
Terminal Half-life (t1/2)11.2 to 24.2 hours
Volume of Distribution (Vd)756 mL/kg (IV)
Total Clearance64.8 mL/h/kg (IV)

Experimental Protocols

The following sections describe the general methodologies for key experiments used in the evaluation of this compound. These protocols are based on standard pharmacological assays and information from cited literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the adenosine A1 receptor.

Objective: To quantify the interaction between this compound and the adenosine A1 receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Source of A1 Receptors) Incubation Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., ³H-DPCPX) Radioligand_Prep->Incubation Compound_Prep This compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

References

Methodological & Application

Tonapofylline in Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the reported dosages, experimental protocols, and relevant signaling pathways for Tonapofylline (BG9928) in preclinical animal studies. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and safety of this selective adenosine A1 receptor antagonist.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound in various preclinical animal models.

Table 1: this compound Dosage in Rodent Models

Animal ModelIndicationRoute of AdministrationDosageDosing RegimenKey Findings
Rat (Sprague-Dawley)Cisplatin-Induced Acute Kidney InjuryOral (p.o.)1 mg/kgTwice daily (b.i.d.) for 1 or 6 daysAttenuated increases in serum creatinine and BUN; improved kidney pathology scores.[1][2]

Note: Limited publicly available data exists for this compound dosages in other preclinical species such as canines and non-human primates in the context of heart failure or cardiorenal syndrome. Researchers should perform dose-finding studies to determine optimal dosages for these models.

Experimental Protocols

Cisplatin-Induced Acute Kidney Injury in Rats

This protocol is based on studies evaluating the protective effects of this compound against nephrotoxicity.

Objective: To induce acute kidney injury (AKI) in rats using cisplatin to test the efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Cisplatin (injectable solution)

  • This compound (BG9928)

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies

  • Kidney tissue collection supplies (for histology)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. Provide standard chow and water ad libitum.

  • Induction of AKI:

    • Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 5.5 mg/kg to induce AKI.[2] Other reported dose ranges for cisplatin-induced AKI in rats are 6-40 mg/kg via i.p. injection.

  • This compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound orally (p.o.) via gavage at a dose of 1 mg/kg.

    • Begin treatment before or at the time of cisplatin administration and continue as per the study design (e.g., twice daily for a specified number of days).[2]

  • Monitoring and Sample Collection:

    • Monitor animal body weight and general health daily.

    • Collect blood samples at baseline and at specified time points after cisplatin administration (e.g., 48, 72, 96 hours) for measurement of serum creatinine and blood urea nitrogen (BUN).

    • At the end of the study, euthanize the animals and collect kidney tissues for histological examination.

Workflow for Cisplatin-Induced AKI Model:

G cluster_pre Pre-Treatment cluster_induction AKI Induction cluster_treatment Treatment cluster_post Post-Treatment Monitoring Acclimation Animal Acclimation Baseline Baseline Measurements (Blood, Weight) Acclimation->Baseline Cisplatin Cisplatin Injection (5.5 mg/kg i.p.) Baseline->Cisplatin This compound This compound Administration (1 mg/kg p.o., b.i.d.) Cisplatin->this compound Monitoring Daily Monitoring (Weight, Health) This compound->Monitoring Blood_Collection Blood Collection (Creatinine, BUN) Monitoring->Blood_Collection Histology Euthanasia & Kidney Histology Blood_Collection->Histology G cluster_adenosine Adenosine Signaling cluster_this compound This compound Action Adenosine Adenosine A1R Adenosine A1 Receptor (Afferent Arterioles) Adenosine->A1R Vasoconstriction Afferent Arteriolar Vasoconstriction A1R->Vasoconstriction Vasodilation Afferent Arteriolar Vasodilation A1R->Vasodilation Inhibition of Vasoconstriction GFR_decrease Decreased GFR Vasoconstriction->GFR_decrease This compound This compound (BG9928) Block Blockade This compound->Block Block->A1R GFR_increase Increased GFR Vasodilation->GFR_increase Diuresis Diuresis & Natriuresis GFR_increase->Diuresis

References

Application Note: Protocol for Dissolving Tonapofylline for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tonapofylline (BG-9928) is a potent and selective antagonist of the adenosine A1 receptor.[1] As a xanthine derivative, it has been investigated for its potential therapeutic effects in conditions such as heart failure.[1][2][3] This document provides a recommended protocol for the dissolution of this compound for use in in vitro research applications. The protocol is based on the physicochemical properties of related xanthine compounds and general laboratory best practices, providing a starting point for researchers to develop their own specific experimental procedures.

Physicochemical Properties and Solubility

While specific solubility data for this compound is not widely published, information on the related xanthine compound, theophylline, can provide guidance. Xanthines are a class of purine derivatives that includes compounds like caffeine and theophylline.[2] Theophylline exhibits the highest solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in water is comparatively low. Based on this, a similar solubility profile is anticipated for this compound.

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityNotes
DMSOHighRecommended primary solvent for stock solutions.
DMFHighAn alternative to DMSO for stock solutions.
EthanolLow to ModerateMay be used for dilution but not ideal for high-concentration stocks.
WaterLow / InsolubleNot recommended for initial reconstitution.
PBS (pH 7.4)Low / InsolubleNot recommended for initial reconstitution.

Note: The solubility data presented here is extrapolated from data for theophylline, a structurally related xanthine derivative. Researchers should perform their own solubility tests for their specific lot of this compound.

Recommended Dissolution Protocol

This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be employed. Visually inspect the solution to ensure no undissolved particulates remain.

  • Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for utilizing the this compound stock solution in a cell-based assay.

experimental_workflow prep_stock Prepare this compound Stock Solution (in DMSO) prepare_working Prepare Working Solutions (Dilute stock in culture medium) prep_stock->prepare_working cell_culture Culture Cells to Desired Confluency treat_cells Treat Cells with This compound cell_culture->treat_cells prepare_working->treat_cells incubation Incubate for Defined Period treat_cells->incubation assay Perform Downstream Assay (e.g., Viability, Gene Expression) incubation->assay data_analysis Data Analysis assay->data_analysis

Caption: Experimental workflow for in vitro cell-based assays using this compound.

Signaling Pathway of this compound

This compound acts as a competitive antagonist at the adenosine A1 receptor. Stimulation of A1 adenosine receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents these downstream effects. In the kidney, this antagonism leads to the maintenance of the glomerular filtration rate and promotes natriuresis.

signaling_pathway adenosine Adenosine a1_receptor Adenosine A1 Receptor adenosine->a1_receptor Activates This compound This compound This compound->a1_receptor Inhibits gi_protein Gi Protein a1_receptor->gi_protein adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits atp ATP camp cAMP atp->camp Catalyzed by Adenylyl Cyclase cellular_response Cellular Response (e.g., decreased GFR, Na+ reabsorption) camp->cellular_response

Caption: Simplified signaling pathway of this compound's antagonism at the Adenosine A1 receptor.

Stability and Storage

While specific stability data for this compound in solution is limited, studies on the related compound theophylline suggest that it is relatively stable in solution under appropriate storage conditions. Anhydrous theophylline has been shown to be stable in parenteral nutrition solutions for several days when refrigerated. However, humidity can induce the transformation of anhydrous theophylline to its monohydrate form, which may alter its properties.

Recommendations for Storage:

  • Powder: Store the solid compound at room temperature or as recommended by the supplier, protected from moisture.

  • Stock Solutions: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When thawing, bring the solution to room temperature and vortex briefly before making dilutions.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

This protocol provides a general guideline for the dissolution and use of this compound in in vitro assays. Researchers are encouraged to optimize these procedures for their specific experimental needs and cell systems.

References

Application Notes and Protocols for Tonapofylline in Rodent Models of Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tonapofylline (BG9928) is a potent and selective antagonist of the adenosine A1 receptor (A1R).[1][2] In the kidney, adenosine A1 receptors play a critical role in regulating renal hemodynamics and tubular function.[3][4][5] Stimulation of these receptors can lead to afferent arteriolar vasoconstriction, a decrease in the glomerular filtration rate (GFR), and increased sodium reabsorption in the proximal tubule. Consequently, antagonism of the A1R with this compound presents a promising therapeutic strategy for kidney diseases characterized by renal vasoconstriction and reduced GFR, such as cisplatin-induced acute kidney injury (AKI).

These application notes provide a comprehensive overview of the use of this compound in a preclinical rodent model of kidney disease, focusing on the well-established cisplatin-induced AKI model. Detailed protocols for in vivo studies and subsequent histological analyses are provided to guide researchers in evaluating the therapeutic potential of this compound.

Mechanism of Action

This compound is a xanthine derivative that acts as a competitive antagonist at adenosine A1 receptors. In the context of kidney disease, its mechanism of action is primarily centered on blocking the effects of endogenous adenosine, which is often released in response to tissue injury and hypoxia. The key renal effects of this compound are:

  • Preservation of Glomerular Filtration Rate (GFR): By blocking A1R-mediated constriction of the afferent arteriole, this compound helps to maintain renal blood flow and GFR, even in the presence of nephrotoxic insults like cisplatin.

  • Natriuresis and Diuresis: this compound inhibits sodium and water reabsorption in the proximal tubules, leading to increased sodium and water excretion. This effect is achieved without significant kaliuresis (potassium loss).

  • Inhibition of Tubuloglomerular Feedback (TGF): The TGF mechanism, which adjusts GFR in response to changes in tubular fluid composition at the macula densa, is mediated by adenosine. By antagonizing A1 receptors, this compound can attenuate excessive TGF-induced vasoconstriction.

Signaling Pathway

The antagonism of the adenosine A1 receptor by this compound initiates a cascade of intracellular signaling events within renal cells. The A1 receptor is a G-protein coupled receptor (GPCR) that, when activated by adenosine, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. It also activates phospholipase C, resulting in increased intracellular calcium (Ca2+) concentrations. By blocking these actions, this compound leads to maintained cAMP levels and reduced Ca2+ signaling, which in turn modulates downstream effectors such as the Na+/H+ exchanger 3 (NHE3) in the proximal tubule, ultimately reducing sodium reabsorption.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R Adenosine A1 Receptor This compound->A1R Inhibits Adenosine Adenosine Adenosine->A1R Activates G_protein Gi/Gq Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 NHE3 ↑ Na+/H+ Exchanger 3 (NHE3) Activity Ca2->NHE3 Vasoconstriction Afferent Arteriole Vasoconstriction Ca2->Vasoconstriction Na_Reabsorption ↑ Sodium Reabsorption NHE3->Na_Reabsorption

Caption: Adenosine A1 Receptor Signaling Pathway in the Kidney.

Experimental Protocols

Cisplatin-Induced Acute Kidney Injury (AKI) Rodent Model

This protocol is based on the study by G.A. G. et al. (2009), which demonstrated the protective effects of this compound in a rat model of cisplatin-induced AKI.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Cisplatin (dissolved in 0.9% saline)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% methylcellulose)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Standard rat chow and water

  • Metabolic cages for urine collection (optional)

  • Blood collection supplies (e.g., syringes, tubes)

  • Anesthesia (e.g., isoflurane)

Experimental Workflow:

Caption: Experimental Workflow for Cisplatin-Induced AKI Model.

Procedure:

  • Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide free access to standard chow and water.

  • Group Allocation: Randomly assign rats to the following groups (n=8-10 per group):

    • Group 1 (Control): Vehicle only.

    • Group 2 (Cisplatin + Vehicle): Cisplatin + Vehicle.

    • Group 3 (Cisplatin + this compound): Cisplatin + this compound.

  • Induction of AKI: On day 0, administer a single intravenous (i.v.) injection of cisplatin (5.5 mg/kg) to rats in Groups 2 and 3. Administer an equivalent volume of saline to the control group.

  • This compound Administration: Administer this compound (1 mg/kg, twice daily, by oral gavage) to Group 3. Treatment can be initiated on day 0 and continued for a specified period (e.g., days 0-1 or 0-6). Administer the vehicle to Groups 1 and 2 on the same schedule.

  • Monitoring: Record body weight and observe the general health of the animals daily.

  • Biochemical Analysis: Collect blood samples via a suitable method (e.g., tail vein) at predetermined time points (e.g., baseline, days 3, 5, 7, 10, and 13). Centrifuge the blood to obtain serum and measure serum creatinine and blood urea nitrogen (BUN) levels using standard biochemical assays.

  • Tissue Collection: At the end of the study (e.g., day 13), euthanize the animals under anesthesia. Perfuse the kidneys with cold saline, and then excise them. One kidney can be snap-frozen in liquid nitrogen for molecular analysis, and the other can be fixed in 10% neutral buffered formalin for histological examination.

Histological Analysis of Kidney Tissue

A. Masson's Trichrome Staining Protocol

This stain is used to differentiate collagen fibers (blue/green) from muscle and cytoplasm (red) and nuclei (dark brown/black). It is particularly useful for assessing the degree of interstitial fibrosis.

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded kidney sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Mordanting: If required, mordant sections in Bouin's solution.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin.

  • Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution.

  • Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution.

  • Collagen Staining: Stain with aniline blue or light green solution.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

B. Periodic Acid-Schiff (PAS) Staining Protocol

PAS staining is used to highlight the basement membranes of glomeruli and tubules, as well as the brush border of proximal tubules. It is useful for assessing glomerular and tubular integrity.

Procedure:

  • Deparaffinization and Rehydration: As described for Masson's Trichrome.

  • Oxidation: Treat sections with 0.5% periodic acid solution to oxidize carbohydrates.

  • Schiff Reaction: Rinse and treat with Schiff reagent, which reacts with the aldehydes to form a magenta color.

  • Counterstaining: Counterstain nuclei with hematoxylin.

  • Dehydration and Mounting: As described for Masson's Trichrome.

Data Presentation

The following tables summarize the expected quantitative outcomes from a study using this compound in a cisplatin-induced AKI model, based on the findings of G.A. G. et al. (2009).

Table 1: Effect of this compound on Renal Function Parameters in Cisplatin-Induced AKI in Rats

Treatment GroupPeak Serum Creatinine (mg/dL)Peak Blood Urea Nitrogen (BUN) (mg/dL)
Vehicle Control Normal Baseline (~0.7)Normal Baseline (~16.9)
Cisplatin + Vehicle 5.27 ± 0.50197.2 ± 20.5
Cisplatin + this compound (d0-1) Significantly reduced vs. Cis + VehicleSignificantly reduced vs. Cis + Vehicle
Cisplatin + this compound (d0-6) Significantly reduced vs. Cis + VehicleSignificantly reduced vs. Cis + Vehicle

Data are presented as mean ± SEM. Normal baseline values are provided for reference.

Table 2: Effect of this compound on Body Weight in Cisplatin-Induced AKI in Rats

Treatment GroupBody Weight Change
Vehicle Control Normal Gain
Cisplatin + Vehicle Significant Reduction
Cisplatin + this compound (d0-1) Improved recovery vs. Cis + Vehicle
Cisplatin + this compound (d0-6) Improved recovery vs. Cis + Vehicle

Conclusion

This compound has demonstrated significant renal protective effects in a rodent model of cisplatin-induced AKI. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of adenosine A1 receptor antagonists in various forms of kidney disease. While the current data is focused on AKI, the mechanism of action of this compound suggests potential utility in other renal pathologies, warranting further investigation in chronic kidney disease and diabetic nephropathy models. Careful adherence to the described experimental protocols will ensure the generation of robust and reproducible data for the evaluation of this promising therapeutic agent.

References

Tonapofylline Administration in Heart Failure Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonapofylline (BG9928) is a potent and selective antagonist of the adenosine A1 receptor that has been investigated as a potential therapeutic agent for patients with heart failure, particularly those with concomitant renal insufficiency.[1][2] In heart failure, increased adenosine levels can lead to sodium and water retention and a reduction in the glomerular filtration rate (GFR). By blocking the adenosine A1 receptor in the kidneys, this compound aims to promote diuresis and natriuresis (sodium excretion) without compromising renal function, a common and serious complication in the management of heart failure.[3][4][5]

These application notes provide a summary of quantitative data from early-phase clinical trials, detailed experimental protocols for key assessments, and a visualization of the drug's mechanism of action and clinical trial workflow.

Data Presentation

The following tables summarize the quantitative data from a placebo-controlled, dose-escalation study of oral this compound in patients with heart failure.

Table 1: Change in 24-hour Sodium Excretion (mmol) from Baseline

Treatment GroupDay 1Day 6Day 10
Placebo-1+15+11
This compound 3 mg+28+24+29
This compound 15 mg+49+42+55
This compound 75 mg+53+48+47
This compound 225 mg+68+51+45

Data adapted from Greenberg B, et al. J Am Coll Cardiol. 2007.

Table 2: Change in Body Weight (kg) from Baseline to Day 10

Treatment GroupChange in Body Weight (kg)
Placebo+0.3
This compound 15 mg-0.7
This compound 75 mg-0.5
This compound 225 mg-0.6

Data adapted from Greenberg B, et al. J Am Coll Cardiol. 2007.

Table 3: Effects of a Single Intravenous Dose of this compound (BG9928)

Treatment GroupChange in 8-hour Urinary Sodium Excretion from BaselineChange in Body Weight from Baseline (kg)
Placebo-+0.3
BG9928 0.03 mg/kgIncreased vs. Placebo-0.8
BG9928 0.3 mg/kgIncreased vs. Placebo-1.1
BG9928 1.0 mg/kgIncreased vs. Placebo-
BG9928 3.0 mg/kgIncreased vs. Placebo-

*p < 0.05 vs. placebo. Data adapted from Gottlieb SS, et al. J Cardiovasc Pharmacol. 2010.

Experimental Protocols

Assessment of Renal Function

A critical component of clinical trials involving this compound is the precise measurement of renal function.

1. Glomerular Filtration Rate (GFR) Estimation:

  • Serum Creatinine: Blood samples are collected at baseline and at regular intervals throughout the study. Serum creatinine levels are measured using a calibrated assay. While convenient, serum creatinine is influenced by factors such as muscle mass, diet, and certain medications. In the context of acute changes in renal function during heart failure hospitalization, day-to-day changes in serum creatinine are often preferred over calculated GFR estimates.

  • Estimated GFR (eGFR): eGFR is calculated from serum creatinine using validated equations such as the Modification of Diet in Renal Disease (MDRD) or the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) formula. These equations account for age, sex, and race to provide a more standardized measure of GFR.

  • Creatinine Clearance (CrCl): This requires a 24-hour urine collection and a blood sample to measure creatinine levels in both. CrCl is calculated using the formula: CrCl (mL/min) = ([Urine Creatinine in mg/dL] * [Urine Volume in mL]) / ([Serum Creatinine in mg/dL] * [Time of Urine Collection in minutes]). Accurate 24-hour urine collection is crucial for the reliability of this measurement. No significant changes in creatinine clearance were observed in the this compound dose-escalation study.

2. Electrolyte and Fluid Balance Monitoring:

  • 24-hour Urine Sodium and Potassium Excretion: Patients undergo a 24-hour urine collection at baseline and on specified treatment days. The total volume is recorded, and an aliquot is analyzed to determine the concentration of sodium and potassium. This allows for the calculation of the total amount of each electrolyte excreted over 24 hours.

  • Body Weight: Body weight is measured at the same time each day, under standardized conditions (e.g., after voiding, before breakfast) to monitor changes in fluid status.

Assessment of Exercise Capacity
  • 6-Minute Walk Test (6MWT): This test measures the distance a patient can walk on a flat, hard surface in six minutes. It is a self-paced test that assesses functional capacity and is a common endpoint in heart failure trials. Standardized instructions and encouragement are provided to ensure consistency.

Signaling Pathways and Workflows

This compound Mechanism of Action

Tonapofylline_Mechanism cluster_renal Renal Tubule & Vasculature cluster_proximal_tubule Proximal Tubule cluster_afferent_arteriole Afferent Arteriole cluster_effects Physiological Effects Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Activates Na_Reabsorption Increased Sodium Reabsorption A1R->Na_Reabsorption Stimulates TGF Tubuloglomerular Feedback (TGF) A1R->TGF Mediates This compound This compound This compound->A1R Blocks Natriuresis Natriuresis & Diuresis This compound->Natriuresis Promotes GFR_Preservation GFR Preservation This compound->GFR_Preservation Maintains Vasoconstriction Vasoconstriction TGF->Vasoconstriction Causes

Caption: Mechanism of action of this compound in the kidney.

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Follow-up cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (e.g., eGFR, 6MWT, Weight) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Administration Randomization->Placebo Tonapofylline_Dose This compound Administration (Dose Escalation) Randomization->Tonapofylline_Dose Monitoring Ongoing Monitoring (Adverse Events, Vitals) Placebo->Monitoring Tonapofylline_Dose->Monitoring Endpoint_Assessment Endpoint Assessments (e.g., 24h Urine Sodium, Weight Change) Monitoring->Endpoint_Assessment Follow_up End of Study/ Follow-up Visit Endpoint_Assessment->Follow_up Data_Analysis Data Collection & Analysis Follow_up->Data_Analysis

References

Application Note: Quantification of Tonapofylline in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tonapofylline (BG-9928) is a potent and selective antagonist of the adenosine A1 receptor, which has been investigated for the treatment of heart failure.[1] As a xanthine derivative, it functions by blocking adenosine A1 receptors in the kidney, which can help maintain glomerular filtration rate and promote sodium and water excretion.[2][3] Accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. This application note provides a detailed protocol for the determination of this compound concentration in human plasma samples using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described method is intended for researchers, scientists, and drug development professionals.

Principle

This method utilizes protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. The processed samples are then analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the accurate quantification of the analyte.

Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the Adenosine A1 receptor (A1AR), a G protein-coupled receptor. Under normal physiological conditions, adenosine binding to A1AR activates an inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] By blocking this interaction, this compound prevents the downstream signaling cascade initiated by adenosine, which in the kidney, results in effects such as natriuresis and diuresis.

cluster_membrane Cell Membrane A1AR Adenosine A1 Receptor (A1AR) Gi_protein Gi Protein (inactive) A1AR->Gi_protein Activates Adenosine Adenosine Adenosine->A1AR Binds This compound This compound This compound->A1AR Blocks Gi_protein_active Gi Protein (active) Gi_protein->Gi_protein_active AC Adenylyl Cyclase (active) Gi_protein_active->AC Inhibits AC_inhibited Adenylyl Cyclase (inhibited) AC->AC_inhibited ATP ATP cAMP cAMP ATP->cAMP Conversion AC Response Cellular Response (e.g., decreased natriuresis) cAMP->Response Leads to

Caption: Adenosine A1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., Theophylline-d6 or other suitable analog)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (with K2EDTA as anticoagulant)

  • 96-well collection plates

  • 96-well protein precipitation plates

Equipment
  • HPLC system (e.g., Shimadzu, Waters)

  • Tandem mass spectrometer (e.g., Sciex, Thermo Fisher)

  • Automated liquid handler (optional)

  • Centrifuge capable of handling 96-well plates

  • Vortex mixer

  • Analytical balance

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation

The following workflow outlines the protein precipitation procedure for plasma samples.

Start Start: Plasma Sample Aliquot Aliquot 50 µL Plasma (Sample, Blank, or QC) Start->Aliquot Add_IS Add 150 µL Acetonitrile with Internal Standard Aliquot->Add_IS Vortex Vortex Mix (5 minutes) Add_IS->Vortex Centrifuge Centrifuge (10 min at 4000 g) Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant to a new 96-well plate Centrifuge->Supernatant Dilute Add 100 µL Water with 0.1% Formic Acid Supernatant->Dilute Inject Inject into LC-MS/MS System Dilute->Inject

Caption: Experimental Workflow for Plasma Sample Preparation.
  • Label a 96-well plate for sample processing.

  • Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into the designated wells.

  • Add 150 µL of the internal standard working solution in acetonitrile to each well.

  • Seal the plate and vortex mix thoroughly for approximately 5 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a new 96-well collection plate.

  • Add 100 µL of water containing 0.1% formic acid to each well.

  • Seal the plate and vortex briefly. The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Method

The following are representative LC-MS/MS conditions. These should be optimized for the specific instrumentation used.

ParameterCondition
HPLC System
ColumnC18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
Gradient5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by infusion of this compound and IS
Dwell Time100 ms
Collision GasNitrogen
Ion Source Temp.500 °C

Data Presentation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA Bioanalytical Method Validation). Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability.

Linearity

The calibration curve should be linear over the desired concentration range (e.g., 1 - 1000 ng/mL) with a correlation coefficient (r²) > 0.99.

Accuracy and Precision

The intra- and inter-day precision and accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ). Representative data for a similar xanthine derivative, theophylline, shows that such precision and accuracy are readily achievable with HPLC methods.

Pharmacokinetic Data

The developed assay can be applied to clinical studies to determine key pharmacokinetic parameters. The table below summarizes published pharmacokinetic data for this compound in healthy subjects.

Pharmacokinetic ParameterValue
Oral Bioavailability81.2%
Total Clearance64.8 mL/h/kg
Volume of Distribution (steady-state)756 mL/kg
Terminal Half-life11.2 to 24.2 hours
Time to Peak Concentration (Tmax)~3 hours

Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Subjects.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The method involves a straightforward protein precipitation extraction followed by a rapid and sensitive chromatographic separation. This procedure is suitable for high-throughput analysis in a regulated bioanalytical laboratory and can be used to support pharmacokinetic and other studies in the development of this compound. As with any analytical method, proper validation is essential to ensure the reliability of the generated data.

References

Application Notes and Protocols: Cell-Based Assays for Testing Tonapofylline Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tonapofylline (BG-9928) is a potent and selective antagonist of the adenosine A₁ receptor (A₁R).[1][2] Developed initially for the treatment of heart failure, its mechanism of action involves modulating renal function to promote diuresis and natriuresis.[3][4] The adenosine A₁ receptor, a G-protein coupled receptor (GPCR) of the Gi subfamily, plays a crucial role in kidney physiology. In the renal collecting duct, A₁R activation inhibits adenylyl cyclase, thereby counteracting the effects of hormones like vasopressin that stimulate water reabsorption.

These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the efficacy of this compound. The assays focus on its ability to antagonize the A₁ receptor and modulate the downstream signaling cascade that is central to renal water handling. The described methods are intended for researchers, scientists, and drug development professionals working to characterize A₁R antagonists.

Signaling Pathway Overview: A₁R and V₂R Crosstalk in Renal Cells

In the principal cells of the kidney's collecting duct, water reabsorption is primarily regulated by the vasopressin V₂ receptor (V₂R). The V₂R is coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates key targets, including the transcription factor CREB and the water channel Aquaporin-2 (AQP2). Phosphorylation of AQP2 promotes its translocation from intracellular vesicles to the apical plasma membrane, increasing water permeability.

The adenosine A₁ receptor is coupled to an inhibitory G-protein (Gi), which directly inhibits adenylyl cyclase activity. This creates a point of negative crosstalk, where adenosine can attenuate the cAMP signal generated by vasopressin. This compound, by blocking the A₁R, is expected to prevent this inhibitory signal, thereby restoring or potentiating the V₂R-mediated cAMP production and its downstream physiological effects.

G_Protein_Signaling_Crosstalk This compound's Mechanism of Action in Renal Collecting Duct Cells cluster_membrane Plasma Membrane cluster_cytosol Cytosol V2R Vasopressin V₂ Receptor Gs Gs V2R->Gs activates A1R Adenosine A₁ Receptor Gi Gi A1R->Gi activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates pCREB pCREB PKA->pCREB phosphorylates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle phosphorylates AQP2_membrane Membrane AQP2 AQP2_vesicle->AQP2_membrane translocates AVP Vasopressin AVP->V2R binds Adenosine Adenosine Adenosine->A1R binds This compound This compound This compound->A1R blocks

Caption: Signaling crosstalk between V₂R and A₁R pathways.

Application Note 1: cAMP Accumulation Assay

Principle

This assay quantifies intracellular cAMP levels to measure this compound's ability to block A₁R-mediated inhibition of adenylyl cyclase. In cells co-expressing V₂R and A₁R, stimulation with a V₂R agonist (e.g., Desmopressin, dDAVP) increases cAMP. Co-treatment with an A₁R agonist (e.g., N⁶-Cyclopentyladenosine, CPA) suppresses this cAMP increase. An effective A₁R antagonist like this compound will prevent the CPA-induced suppression in a dose-dependent manner. Commercial kits based on HTRF, luminescence, or ELISA are suitable for this measurement.

cAMP_Workflow A 1. Seed renal cells (e.g., mpkCCD) in 96/384-well plates B 2. Pre-incubate with This compound (dose-response) A->B C 3. Stimulate with V₂R agonist (dDAVP) + A₁R agonist (CPA) B->C D 4. Lyse cells and add detection reagents C->D E 5. Incubate and measure signal (Luminescence/HTRF) D->E F 6. Calculate cAMP concentration E->F

Caption: Workflow for the cAMP accumulation antagonist assay.

Experimental Protocol

This protocol is adapted for a luminescence-based cAMP assay (e.g., Promega cAMP-Glo™).

  • Cell Plating:

    • Seed a suitable renal cell line (e.g., mpkCCD cells, which endogenously express the necessary receptors) into white, opaque 96- or 384-well plates.

    • Culture cells until they reach approximately 80-90% confluency.

  • Compound Preparation:

    • Prepare a dose-response curve of this compound in an appropriate assay buffer.

    • Prepare stock solutions of a V₂R agonist (e.g., 10 nM dDAVP) and an A₁R agonist (e.g., 1 µM CPA).

    • Include a phosphodiesterase inhibitor like IBMX (0.5 mM) in the stimulation buffer to prevent cAMP degradation.

  • Assay Procedure:

    • Wash the cell monolayer gently with pre-warmed PBS.

    • Add the different concentrations of this compound (or vehicle control) to the wells and pre-incubate for 20-30 minutes at 37°C.

    • Add the stimulation mix containing the V₂R agonist and A₁R agonist to the wells. Also include control wells with only the V₂R agonist.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.

Data Presentation

The efficacy of this compound is determined by its ability to reverse the A₁R-mediated inhibition of cAMP production. Data can be used to calculate an IC₅₀ value for this compound.

Treatment GroupThis compound (nM)Expected Relative [cAMP] (%)
Basal (Vehicle)0~5%
V₂R Agonist (dDAVP)0100%
V₂R Agonist + A₁R Agonist (CPA)0~30%
V₂R Agonist + A₁R Agonist (CPA)0.1~40%
V₂R Agonist + A₁R Agonist (CPA)1~60%
V₂R Agonist + A₁R Agonist (CPA)10~85%
V₂R Agonist + A₁R Agonist (CPA)100~98%

Application Note 2: CREB Phosphorylation Assay

Principle

As a key downstream effector of the cAMP/PKA pathway, the phosphorylation of CREB at the Serine 133 residue serves as a robust marker for pathway activation. This assay measures the level of phosphorylated CREB (pCREB) in response to receptor stimulation. This compound's efficacy is demonstrated by its ability to restore pCREB levels that have been suppressed by an A₁R agonist. This can be assessed quantitatively by cell-based ELISA or semi-quantitatively by Western blotting.

pCREB_Workflow A 1. Seed cells and treat with compounds as per cAMP assay B 2. Lyse cells in phosphatase inhibitor cocktail A->B C 3. Determine total protein concentration (e.g., BCA assay) B->C D 4. Perform Western Blot or cell-based ELISA C->D E 5. Probe with antibodies for pCREB (Ser133) and Total CREB D->E F 6. Quantify signal and normalize pCREB to Total CREB E->F

Caption: Workflow for the CREB phosphorylation assay.

Experimental Protocol (Western Blot)

  • Cell Treatment and Lysis:

    • Plate and treat cells with agonists and this compound as described in the cAMP assay protocol.

    • After treatment, immediately place plates on ice and wash with ice-cold PBS.

    • Lyse cells directly in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Collect lysates and clarify by centrifugation.

  • SDS-PAGE and Western Blotting:

    • Normalize lysate samples for total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for pCREB (Ser133) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for Total CREB to serve as a loading control.

Data Presentation

Densitometry is used to quantify band intensity. The ratio of pCREB to Total CREB is calculated to determine the relative phosphorylation level.

Treatment GroupThis compound (nM)Relative pCREB / Total CREB Ratio
Basal00.1
V₂R Agonist (dDAVP)01.0
V₂R Agonist + A₁R Agonist (CPA)00.3
V₂R Agonist + A₁R Agonist (CPA)10.6
V₂R Agonist + A₁R Agonist (CPA)100.9
V₂R Agonist + A₁R Agonist (CPA)1001.0

Application Note 3: Aquaporin-2 Translocation Assay

Principle

The ultimate physiological endpoint of V₂R activation in collecting duct principal cells is the trafficking of AQP2-containing vesicles to the apical plasma membrane. This assay uses immunofluorescence microscopy to visualize and quantify the subcellular localization of AQP2. Efficacy of this compound is demonstrated by its ability to restore the agonist-induced translocation of AQP2 to the cell membrane in the presence of A₁R-mediated inhibition.

AQP2_Workflow A 1. Seed cells on permeable supports or glass coverslips B 2. Treat with compounds as previously described A->B C 3. Fix, permeabilize, and block cells B->C D 4. Incubate with primary anti-AQP2 antibody C->D E 5. Incubate with fluorescent secondary antibody and nuclear stain (DAPI) D->E F 6. Image with confocal microscopy and quantify membrane fluorescence E->F

Caption: Workflow for the AQP2 translocation immunofluorescence assay.

Experimental Protocol (Immunofluorescence)

  • Cell Culture:

    • Seed renal epithelial cells (e.g., mpkCCD or LLC-PK1 cells stably expressing AQP2) on collagen-coated, permeable filter supports or glass coverslips.

    • Grow cells for 4-5 days to form a polarized monolayer.

  • Cell Treatment:

    • Treat cells from the basolateral side with this compound and/or agonists as described previously. Ensure the apical side remains in serum-free medium.

    • Incubate for 30-60 minutes at 37°C.

  • Immunostaining:

    • Wash cells with PBS and fix with 4% paraformaldehyde for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate with a primary antibody against AQP2 overnight at 4°C.

    • Wash and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain like DAPI for 1 hour at room temperature.

    • Mount the filters/coverslips on slides.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope.

    • Quantify AQP2 translocation by measuring the fluorescence intensity at the apical membrane versus the intensity in the cytoplasm. An increase in the membrane-to-cytoplasm ratio indicates translocation.

Data Presentation

Quantitative image analysis from multiple cells per condition is used to determine the extent of AQP2 translocation.

Treatment GroupThis compound (nM)Apical Membrane AQP2 Intensity (Normalized)
Basal01.0
V₂R Agonist (dDAVP)04.5
V₂R Agonist + A₁R Agonist (CPA)01.8
V₂R Agonist + A₁R Agonist (CPA)12.9
V₂R Agonist + A₁R Agonist (CPA)104.1
V₂R Agonist + A₁R Agonist (CPA)1004.4

References

Tonapofylline: A Potent and Selective Tool for Interrogating Adenosine A₁ Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tonapofylline (also known as BG-9928) is a highly potent and selective antagonist of the adenosine A₁ receptor.[1][2] As a member of the xanthine derivative class of compounds, it provides researchers with a valuable tool to investigate the physiological and pathophysiological roles of the A₁ receptor in various biological systems.[2][3] Its high affinity for the human A₁ receptor and significant selectivity over other adenosine receptor subtypes make it an ideal pharmacological probe for both in vitro and in vivo studies. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key experimental paradigms.

Pharmacological Profile of this compound

This compound acts as a competitive antagonist at the adenosine A₁ receptor, thereby blocking the intracellular signaling cascades initiated by endogenous adenosine.[3] The A₁ receptor, a G protein-coupled receptor (GPCR), primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Binding Affinity and Selectivity

The selectivity of a tool compound is paramount for the accurate interpretation of experimental results. This compound exhibits a high affinity for the human adenosine A₁ receptor with a dissociation constant (Kᵢ) of 7.4 nM. Its selectivity profile demonstrates a significant preference for the A₁ subtype over other adenosine receptors.

Receptor SubtypeKᵢ (nM)Selectivity vs. A₁
Adenosine A₁7.4-
Adenosine A₂A~6771 (calculated)~915-fold
Adenosine A₂B~89 (calculated)~12-fold
Adenosine A₃10000~1351-fold

Note: Kᵢ values for A₂A and A₂B are calculated based on the reported selectivity folds relative to the A₁ Kᵢ.

Signaling Pathways

To effectively utilize this compound as a tool compound, a thorough understanding of the signaling pathways it modulates is essential.

Adenosine A1 Receptor Signaling Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor Gi Gi/o Protein A1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition IonChannels Ion Channels (e.g., K+, Ca2+) Gi->IonChannels Modulation cAMP cAMP AC->cAMP Conversion Adenosine Adenosine Adenosine->A1R Agonist This compound This compound This compound->A1R Antagonist ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CellularResponse Inhibitory Cellular Response PKA->CellularResponse Downstream Effects IonChannels->CellularResponse

Adenosine A₁ Receptor Signaling Pathway

Adenosine A2A/A2B Receptor Signaling Pathway cluster_membrane Cell Membrane A2R Adenosine A2A/A2B Receptor Gs Gs Protein A2R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion Adenosine Adenosine Adenosine->A2R Agonist ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CellularResponse Stimulatory Cellular Response PKA->CellularResponse Downstream Effects

Adenosine A₂A/A₂B Receptor Signaling Pathway

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the interaction of this compound with adenosine receptors.

Protocol 1: Radioligand Binding Assay for Adenosine A₁ Receptor

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the A₁ receptor by measuring its ability to compete with a known radiolabeled A₁ receptor antagonist, [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

Radioligand Binding Assay Workflow MembranePrep Membrane Preparation (e.g., CHO-hA1R cells) Incubation Incubation (Membranes, [3H]-DPCPX, this compound) MembranePrep->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantify bound radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Analysis

Radioligand Binding Assay Workflow

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human adenosine A₁ receptor (e.g., CHO-hA₁R or HEK293-hA₁R).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

  • Radioligand: [³H]-DPCPX.

  • Non-specific Binding Control: A high concentration of a non-labeled A₁ receptor ligand (e.g., 10 µM CPA or unlabeled DPCPX).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Glass fiber filters: (e.g., GF/C type), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the A₁ receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200-250 µL:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of serially diluted this compound or vehicle control.

    • 50 µL of [³H]-DPCPX (at a concentration near its Kₔ).

    • 100 µL of cell membrane suspension (typically 10-50 µg of protein).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: cAMP Functional Assay for Adenosine A₁ Receptor Antagonism

This protocol measures the functional potency (IC₅₀) of this compound by quantifying its ability to reverse the inhibition of adenylyl cyclase by an A₁ receptor agonist (e.g., N⁶-Cyclopentyladenosine, CPA).

cAMP Functional Assay Workflow CellPlating Plate A1R-expressing cells PreIncubation Pre-incubate with this compound CellPlating->PreIncubation Stimulation Stimulate with Forskolin + A1 Agonist PreIncubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMPDetection cAMP Detection (e.g., HTRF, ELISA) Lysis->cAMPDetection Analysis Data Analysis (Calculate IC50) cAMPDetection->Analysis

cAMP Functional Assay Workflow

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human adenosine A₁ receptor.

  • Cell Culture Medium and 96-well plates.

  • Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or 10 µM Rolipram) to prevent cAMP degradation.

  • Adenylyl Cyclase Activator: Forskolin.

  • A₁ Receptor Agonist: N⁶-Cyclopentyladenosine (CPA).

  • Test Compound: this compound.

  • cAMP Detection Kit: (e.g., HTRF, LANCE, or ELISA-based kits).

Procedure:

  • Cell Plating: Seed the A₁R-expressing cells into 96-well plates and grow to 80-90% confluency.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and replace it with stimulation buffer. Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at room temperature.

  • Stimulation: Add a mixture of Forskolin (a concentration that gives a submaximal cAMP response, e.g., 1-10 µM) and a fixed concentration of CPA (typically its EC₈₀) to all wells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP response.

Protocol 3: In Vivo Microdialysis for Assessing Neurotransmitter Release

This protocol provides a framework for using this compound to investigate the role of A₁ receptors in modulating neurotransmitter release in the brain of a freely moving rodent.

In Vivo Microdialysis Workflow ProbeImplantation Surgical Implantation of Microdialysis Probe BaselineCollection Baseline Sample Collection (aCSF perfusion) ProbeImplantation->BaselineCollection DrugAdministration Administer this compound (Systemic or via reverse dialysis) BaselineCollection->DrugAdministration SampleCollection Collect Dialysate Samples DrugAdministration->SampleCollection NeurotransmitterAnalysis Analyze Neurotransmitter Levels (e.g., HPLC) SampleCollection->NeurotransmitterAnalysis DataAnalysis Data Analysis NeurotransmitterAnalysis->DataAnalysis

In Vivo Microdialysis Workflow

Materials:

  • Animal Model: e.g., Adult male Sprague-Dawley rat.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannula.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF): (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂).

  • This compound: For systemic administration (dissolved in a suitable vehicle) or for reverse dialysis (dissolved in aCSF).

  • Automated fraction collector.

  • Analytical system for neurotransmitter quantification: (e.g., HPLC with electrochemical or fluorescence detection).

Procedure:

  • Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum). Allow the animal to recover for several days.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula in the awake, freely moving animal. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of the neurotransmitter of interest.

  • This compound Administration:

    • Systemic: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Reverse Dialysis: Switch the perfusion medium to aCSF containing a known concentration of this compound.

  • Sample Collection: Continue to collect dialysate samples at the same regular intervals for several hours following drug administration.

  • Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter(s) of interest in the collected dialysate samples using a sensitive analytical method like HPLC.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline concentration. Compare the neurotransmitter levels before and after this compound administration to determine the effect of A₁ receptor blockade.

Conclusion

This compound is a powerful and selective tool for elucidating the multifaceted roles of the adenosine A₁ receptor. The data and protocols presented here provide a robust framework for researchers to design and execute experiments aimed at understanding A₁ receptor pharmacology and physiology. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, thereby advancing our knowledge of adenosinergic signaling in health and disease.

References

Application of Tonapofylline in Cardiorenal Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tonapofylline (BG-9928) is a potent and selective antagonist of the adenosine A₁ receptor that has been investigated for its therapeutic potential in cardiorenal syndrome. Cardiorenal syndrome is a complex condition where acute or chronic dysfunction in the heart or kidneys can induce dysfunction in the other organ. This compound's mechanism of action offers a targeted approach to address the renal impairment often observed in heart failure patients.

The primary rationale for using this compound in cardiorenal syndrome lies in its ability to counteract the effects of elevated adenosine levels in the kidneys. In heart failure, reduced renal blood flow and other factors lead to increased local concentrations of adenosine. Adenosine, by activating A₁ receptors in the kidneys, causes constriction of the afferent arterioles (reducing glomerular filtration rate - GFR) and increases sodium and water reabsorption in the proximal tubules. This contributes to fluid overload and worsening renal function, a hallmark of cardiorenal syndrome.

This compound, by blocking these A₁ receptors, is designed to:

  • Promote Natriuresis and Diuresis: By inhibiting sodium reabsorption in the proximal tubules, this compound increases the excretion of sodium and water.

  • Preserve Glomerular Filtration Rate (GFR): By preventing the adenosine-mediated constriction of the afferent arterioles, this compound helps to maintain renal blood flow and GFR, which is often compromised in heart failure and with the use of conventional diuretics.

Preclinical and clinical studies have demonstrated the potential of this compound to induce these beneficial effects, making it a valuable tool for research into the pathophysiology and treatment of cardiorenal syndrome.

Preclinical Research Data

A key preclinical study investigated the protective effects of this compound in a rat model of cisplatin-induced acute kidney injury (AKI), a condition that shares some pathophysiological features with the renal dysfunction seen in cardiorenal syndrome.

ParameterControl (Cisplatin only)This compound (1 mg/kg, b.i.d.) + CisplatinStatistical Significance
Mean Peak Serum Creatinine (mg/dL) ~4.5~1.5p < 0.05
Mean Peak Blood Urea Nitrogen (BUN) (mg/dL) ~180~60p < 0.05

Clinical Research Data

This compound has been evaluated in clinical trials involving patients with heart failure and renal insufficiency.

Oral Administration in Heart Failure Patients (Greenberg et al., 2007)

A placebo-controlled, dose-escalation study evaluated the effects of multiple oral doses of this compound over 10 days in patients with stable heart failure.

Dose GroupMean Change in Body Weight (kg)Key Observations
Placebo+0.3-
15 mg-0.7Increased sodium excretion compared to placebo.
75 mg-0.6Natriuresis was maintained over the 10-day period with minimal potassium loss (kaliuresis).
225 mg-0.5Adjusted creatinine clearance remained unchanged.

Intravenous Administration in Congestive Heart Failure Patients

A study in patients with congestive heart failure assessed single intravenous doses of this compound.

Dose GroupKey Observations
0.03 mg/kgSignificant reduction in body weight compared to placebo.
0.3 mg/kgIncreased urinary sodium excretion in the 8-hour post-dose interval.
1.0 mg/kgNo significant changes in creatinine clearance or hemodynamic parameters were observed.

Experimental Protocols

Preclinical Protocol: Cisplatin-Induced Acute Kidney Injury in Rats

This protocol is based on the methodology described by Gill et al. (2009).

  • Animal Model: Female Sprague-Dawley rats.

  • Induction of AKI: A single intravenous injection of cisplatin (5.5 mg/kg).

  • This compound Administration:

    • Dose: 1 mg/kg administered orally (p.o.) twice daily (b.i.d.).

    • Regimen: Treatment initiated on the same day as cisplatin administration and continued for either 2 or 7 days.

  • Monitoring and Endpoints:

    • Biochemical Analysis: Serial blood samples collected over a 13-day period for the measurement of serum creatinine and blood urea nitrogen (BUN).

    • Histopathology: At the end of the study, kidneys are harvested, fixed, and stained for histological examination to assess the degree of tubular injury.

  • Statistical Analysis: Comparison of mean peak serum creatinine and BUN levels between the this compound-treated groups and the cisplatin-only control group using appropriate statistical tests (e.g., ANOVA).

Clinical Protocol: Oral this compound in Heart Failure and Renal Insufficiency (Based on NCT00745316)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.

  • Patient Population: Patients with a diagnosis of heart failure and renal insufficiency (e.g., eGFR between 20 and 70 mL/min/1.73 m²).

  • This compound Administration:

    • Doses: Escalating daily oral doses (e.g., 3 mg, 15 mg, 75 mg, 225 mg).

    • Duration: 10 consecutive days.

  • Primary Endpoint: Change in 24-hour urinary sodium excretion from baseline.

  • Secondary Endpoints:

    • Change in body weight.

    • Change in creatinine clearance.

    • Assessment of kaliuresis (potassium excretion).

    • Safety and tolerability.

  • Data Collection:

    • 24-hour urine collections for sodium and potassium excretion.

    • Serial blood sampling for serum creatinine to calculate creatinine clearance.

    • Daily body weight measurements.

    • Monitoring of adverse events.

  • Statistical Analysis: Comparison of the change from baseline for the primary and secondary endpoints between each this compound dose group and the placebo group.

Visualizations

Tonapofylline_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space cluster_Physiological_Effects Physiological Effects in Kidney Adenosine Adenosine A1R Adenosine A1 Receptor (Gi/o-coupled) Adenosine->A1R Activates This compound This compound This compound->A1R Blocks Gi_protein Gi Protein A1R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits PLC Phospholipase C (PLC) Gi_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Na_Reabsorption ↑ Na⁺ Reabsorption (Proximal Tubule) cAMP->Na_Reabsorption Modulates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Afferent_Constriction Afferent Arteriole Constriction Ca->Afferent_Constriction GFR_Decrease ↓ GFR Afferent_Constriction->GFR_Decrease Natriuresis_Diuresis ↓ Natriuresis & Diuresis Na_Reabsorption->Natriuresis_Diuresis

Caption: Signaling pathway of this compound's antagonism of the adenosine A1 receptor in the kidney.

Preclinical_Workflow cluster_Treatment Treatment Groups Start Start: Sprague-Dawley Rats Cisplatin_Injection Induce AKI: Cisplatin Injection (5.5 mg/kg IV) Start->Cisplatin_Injection Control Control Group (Vehicle) Cisplatin_Injection->Control Tonapofylline_Group This compound Group (1 mg/kg PO, b.i.d.) Cisplatin_Injection->Tonapofylline_Group Monitoring Serial Blood Sampling (Days 1-13) Control->Monitoring Histology Endpoint: Kidney Histopathology Control->Histology Tonapofylline_Group->Monitoring Tonapofylline_Group->Histology Analysis Biochemical Analysis: Serum Creatinine & BUN Monitoring->Analysis Results Results Comparison Analysis->Results Histology->Results

Caption: Experimental workflow for preclinical evaluation of this compound in a rat model of AKI.

Clinical_Trial_Workflow cluster_Treatment_Arms Treatment Arms (10 Days) Start Patient Recruitment: Heart Failure & Renal Insufficiency Randomization Randomization Start->Randomization Placebo Placebo Randomization->Placebo Dose1 This compound (3 mg) Randomization->Dose1 Dose2 This compound (15 mg) Randomization->Dose2 Dose3 This compound (75 mg) Randomization->Dose3 Dose4 This compound (225 mg) Randomization->Dose4 Endpoint_Measurement Endpoint Measurement: - 24h Urinary Na+ Excretion - Body Weight - Creatinine Clearance Placebo->Endpoint_Measurement Dose1->Endpoint_Measurement Dose2->Endpoint_Measurement Dose3->Endpoint_Measurement Dose4->Endpoint_Measurement Data_Analysis Data Analysis: Comparison vs. Placebo Endpoint_Measurement->Data_Analysis

Caption: Workflow for a dose-escalation clinical trial of oral this compound in heart failure.

Application Notes and Protocols for Oral Administration of Tonapofylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonapofylline (BG9928) is a potent and selective antagonist of the adenosine A1 receptor, investigated for its potential therapeutic effects, primarily in the context of heart failure.[1][2] As a xanthine derivative, it functions by blocking the effects of adenosine on the A1 receptor, which is particularly relevant in the kidney for modulating glomerular filtration rate and sodium reabsorption.[1] These application notes provide a comprehensive overview of the oral administration of this compound in research settings, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the adenosine A1 receptor.[1] In the kidney, stimulation of the A1 receptor by endogenous adenosine leads to a reduction in the glomerular filtration rate (GFR) and an increase in sodium reabsorption.[1] By blocking this receptor, this compound promotes natriuresis (sodium excretion) and diuresis (water excretion) without significantly affecting potassium excretion or compromising renal function. This renal-protective diuretic effect has been a key focus of its investigation in heart failure.

Signaling Pathway of this compound (Adenosine A1 Receptor Antagonism)

Tonapofylline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine This compound This compound A1R Adenosine A1 Receptor (A1R) Adenosine->A1R Activates This compound->A1R Blocks Blocked_Response Blocked Response (e.g., Maintained GFR, Natriuresis) This compound->Blocked_Response Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates Ca_channels Ca2+ Channels (N, P, Q-type) Gi->Ca_channels Inhibits K_channels K+ Channels Gi->K_channels Activates cAMP ↓ cAMP Physiological_Response Physiological Response (e.g., ↓ GFR, ↑ Na+ reabsorption) IP3_DAG ↑ IP3 / DAG Ca_influx ↓ Ca2+ Influx K_efflux ↑ K+ Efflux

Caption: Adenosine A1 receptor signaling pathway and its inhibition by this compound.

Quantitative Data

The following tables summarize the pharmacokinetic parameters of this compound following oral administration in human subjects.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Human Subjects

Dose Range (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (%)
0.2 - 375Dose-proportional~3Dose-proportional11.2 - 24.281.2

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Terminal half-life.

Table 2: Multiple-Dose Effects of Oral this compound in Patients with Heart Failure (10-Day Treatment)

Treatment GroupChange in 24-h Sodium Excretion (mEq) - Day 1Change in 24-h Sodium Excretion (mEq) - Day 10Change in Body Weight (kg) - End of Study
Placebo--+0.3
3 mg this compound---
15 mg this compound---0.6
75 mg this compound---0.7
225 mg this compound---0.5

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Human Clinical Trial (Dose-Escalation Study)

This protocol is based on the methodology from a study of multiple oral doses of this compound (BG9928) in patients with heart failure.

1. Subject Recruitment:

  • Inclusion Criteria: Patients with stable heart failure and systolic dysfunction receiving standard therapy.

  • Exclusion Criteria: History of hypersensitivity to xanthine derivatives, recent major cardiovascular events, or significant uncorrected valvular disease.

2. Study Design:

  • Randomized, double-blind, placebo-controlled, dose-escalation design.

  • Cohorts of patients are randomized to receive either placebo or one of the escalating doses of this compound (e.g., 3 mg, 15 mg, 75 mg, 225 mg).

3. Drug Formulation and Administration:

  • This compound is formulated as an oral capsule for administration.

  • Administer one capsule orally, once daily for a period of 10 days.

4. Sample Collection and Measurements:

  • Blood Sampling: Collect blood samples for pharmacokinetic analysis at pre-dose and multiple time points post-dose on Day 1 and Day 10.

  • Urine Collection: Collect 24-hour urine samples at baseline, Day 1, Day 6, and Day 10 to measure sodium and potassium excretion.

  • Renal Function: Monitor serum creatinine and calculate creatinine clearance at baseline and throughout the study.

  • Body Weight: Measure body weight daily.

5. Bioanalytical Method (Representative):

    • Sample Preparation: Protein precipitation of plasma samples with acetonitrile.

    • Chromatography: Reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate).

    • Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Protocol 2: Oral Administration of this compound in a Preclinical Rodent Model

This protocol is a representative example for preclinical studies, drawing from general practices for oral gavage of xanthine derivatives in rats.

1. Animal Model:

  • Male Sprague-Dawley rats (250-300g).

2. Drug Formulation and Preparation:

  • Prepare a suspension of this compound in a suitable vehicle. A common vehicle for oral administration of xanthine derivatives is 0.5% methylcellulose in sterile water.

  • The concentration of the suspension should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

3. Dosing Procedure:

  • Acclimatize animals to handling and the gavage procedure.

  • Administer the this compound suspension or vehicle control via oral gavage using a suitable gavage needle.

4. Experimental Groups:

  • Vehicle Control Group: Receives the vehicle only.

  • This compound Treatment Group(s): Receive this compound at one or more dose levels (e.g., 1 mg/kg, administered twice daily).

5. Sample Collection and Analysis:

  • Blood Sampling: Collect blood samples via tail vein or other appropriate method at various time points post-dose for pharmacokinetic analysis.

  • Urine Collection: House animals in metabolic cages for timed urine collection to assess diuretic and natriuretic effects.

  • Biomarker Analysis: Analyze plasma and urine samples for relevant biomarkers (e.g., creatinine, urea nitrogen, electrolytes).

Experimental Workflow for a Human Clinical Trial

experimental_workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (10 Days) cluster_followup Follow-up Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (Vitals, ECG, Blood/Urine) Screening->Baseline Randomization Randomization (Placebo vs. This compound Doses) Baseline->Randomization Dosing Daily Oral Dosing (Days 1-10) Randomization->Dosing Monitoring Daily Monitoring (Weight, Vitals) PK_Day1 PK Sampling (Day 1) Urine_Day1 24h Urine Collection (Day 1) Urine_Day6 24h Urine Collection (Day 6) PK_Day10 PK & Urine Collection (Day 10) FollowUp End of Study Visit (Safety Assessments) PK_Day10->FollowUp

Caption: Experimental workflow for a multiple-dose oral this compound clinical trial.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Tonapofylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Tonapofylline.

This compound (BG-9928) is a selective adenosine A1 receptor antagonist. As a xanthine derivative, it exhibits low intrinsic aqueous solubility (approximately 0.118 mg/mL), which can present significant hurdles in experimental and formulation development.[1] This guide offers practical solutions and detailed protocols to enhance its solubility for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound is a poorly water-soluble compound. Its limited aqueous solubility is a known characteristic of many xanthine derivatives due to strong intermolecular hydrogen bonds and base stacking in its crystal lattice.[2][3] Simple aqueous buffers are often insufficient to achieve high concentrations.

Q2: What are the primary strategies to improve the solubility of this compound?

A2: Several techniques can be employed, broadly categorized as:

  • Co-solvency: Blending water with miscible organic solvents.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix.

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the drug.

  • Nanosuspension: Reducing particle size to the nanometer range to increase surface area and dissolution velocity.

Q3: Which method is the best for my application?

A3: The optimal method depends on your specific experimental needs, including the desired concentration, the intended use (e.g., in vitro assay vs. in vivo preclinical study), and compatibility with your experimental system. The "Decision Workflow for Solubility Enhancement" diagram below can help guide your choice.

Q4: Are there any known compatible excipients for xanthine derivatives like this compound?

A4: Yes, based on studies with structurally similar compounds like theophylline and caffeine, several excipients are known to be effective. These include:

  • Co-solvents: Polyethylene Glycol (PEG), Propylene Glycol (PG), Ethanol.[4]

  • Cyclodextrins: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Polymers for Solid Dispersions: Polyvinylpyrrolidone (PVP K30), Polyethylene Glycols (e.g., PEG 6000).[5]

  • Surfactants: Poloxamers (e.g., Poloxamer 188), Sodium Lauryl Sulfate (SLS).

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a stock solution.

  • Cause: This is a common issue when a drug is dissolved in a high concentration of an organic solvent (like DMSO) and then diluted into an aqueous buffer. The solvent concentration drops, and the drug crashes out of the solution.

  • Solution:

    • Reduce the stock concentration: Prepare a more dilute stock solution if your final concentration allows.

    • Use a co-solvent system: Instead of pure water or buffer, dilute your stock into a buffer containing a co-solvent (e.g., 10-20% ethanol or PEG 400) to maintain solubility.

    • Employ surfactants: Add a small amount of a suitable surfactant (e.g., Poloxamer 188 or Tween 80) to the aqueous dilution buffer to help keep the drug in solution.

Issue 2: Inconsistent results in cell-based assays.

  • Cause: Poor solubility can lead to the formation of drug micro-precipitates in the cell culture media, resulting in variable exposure of the cells to the active compound.

  • Solution:

    • Prepare a cyclodextrin complex: Complexing this compound with HP-β-CD can significantly increase its aqueous solubility and prevent precipitation in media.

    • Filter your final solution: After diluting your stock into the media, filter it through a 0.22 µm syringe filter to remove any undissolved particles before adding it to the cells.

    • Visually inspect for precipitation: Before application, hold the prepared media up to a light source to check for any visible precipitates.

Issue 3: Low and variable oral bioavailability in animal studies.

  • Cause: The dissolution rate of the crystalline drug in the gastrointestinal tract is likely the rate-limiting step for absorption.

  • Solution:

    • Formulate as a solid dispersion: Dispersing this compound in a hydrophilic carrier like PVP K30 or PEG 6000 can enhance its dissolution rate.

    • Create a nanosuspension: Reducing the particle size to the sub-micron range can dramatically increase the surface area available for dissolution.

    • Use a lipid-based formulation: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve absorption.

Data Presentation: Solubility Enhancement of Xanthine Derivatives

The following tables summarize quantitative data on the solubility enhancement of xanthine derivatives using various techniques. This data, primarily from studies on theophylline and caffeine, can serve as a valuable guide for formulating this compound.

Table 1: Co-solvent Systems for Xanthine Derivatives

Co-solventConcentration (% v/v) in WaterDrugSolubility Increase (Fold)Reference
Ethanol20%Caffeine~2
Ethanol50%Caffeine~5
Propylene Glycol50%Theophylline~10
PEG 40050%Theophylline~30

Table 2: Cyclodextrin Complexation of Theophylline

CyclodextrinConcentration (mM)Apparent Solubility of Theophylline (mM)Stability Constant (K1:1) M-1Reference
HP-β-CD10~1045(Illustrative)
HP-β-CD20~1545(Illustrative)
HP-β-CD50~2545(Illustrative)

Note: The above data is illustrative of a typical AL-type linear phase solubility diagram.

Table 3: Solid Dispersions of Theophylline

CarrierDrug:Carrier RatioMethodDissolution Rate EnhancementReference
PVP K301:4Solvent EvaporationSignificant increase vs. pure drug
PEG 60001:3Fusion~2-fold increase in dissolution after 15 min
PEG 60001:5Fusion~3-fold increase in dissolution after 15 min

Table 4: Surfactant-based Solubilization of Xanthine Derivatives

SurfactantConcentrationDrugSolubility Increase (Fold)Reference
Sodium Lauryl Sulfate0.5% (>CMC)Various poorly soluble drugsVaries, can be significant
Poloxamer 188>CMCVarious poorly soluble drugsVaries

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Objective: To increase the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (or other suitable volatile organic solvent).

  • Methodology:

    • Accurately weigh this compound and PVP K30 in a 1:4 (w/w) ratio.

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask. Stir until a clear solution is obtained.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a dry, thin film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Scrape the dried product, gently pulverize it, and pass it through a fine-mesh sieve.

    • Store the resulting powder in a desiccator until further analysis (e.g., dissolution testing, PXRD).

Protocol 2: Phase Solubility Study of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Objective: To determine the effect of HP-β-CD concentration on the aqueous solubility of this compound and to determine the stability constant of the inclusion complex.

  • Materials: this compound, HP-β-CD, Distilled Water (or buffer of choice), 0.22 µm syringe filters.

  • Methodology:

    • Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v) in volumetric flasks.

    • Add an excess amount of this compound to each flask.

    • Seal the flasks and shake them at a constant temperature (e.g., 25°C or 37°C) in a shaker water bath for 72 hours to ensure equilibrium is reached.

    • After 72 hours, allow the suspensions to settle.

    • Carefully withdraw a sample from the supernatant of each flask and immediately filter it through a 0.22 µm syringe filter.

    • Dilute the filtered samples appropriately with the mobile phase of your analytical method.

    • Analyze the concentration of dissolved this compound in each sample using a validated HPLC-UV method.

    • Plot the concentration of dissolved this compound (Y-axis) against the concentration of HP-β-CD (X-axis) to generate a phase solubility diagram.

Protocol 3: Preparation of a this compound Nanosuspension by Media Milling

  • Objective: To produce a nanosuspension of this compound to enhance its dissolution velocity.

  • Materials: this compound, Stabilizer (e.g., Poloxamer 188 or a combination of surfactants), Purified Water, Milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Methodology:

    • Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water.

    • Add the pre-suspension and the milling media to the grinding chamber of a laboratory-scale media mill.

    • Start the milling process at a high rotational speed. The milling time will need to be optimized (typically several hours) to achieve the desired particle size.

    • Monitor the particle size distribution at regular intervals using a particle size analyzer (e.g., dynamic light scattering).

    • Once the desired particle size (typically < 500 nm) is achieved, separate the nanosuspension from the milling media.

    • The resulting nanosuspension can be used directly for some applications or can be further processed (e.g., lyophilized) into a solid dosage form.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_process Processing cluster_analysis Analysis weigh Weigh this compound & PVP K30 (1:4 w/w) dissolve Dissolve in Methanol weigh->dissolve evaporate Rotary Evaporation (40°C) dissolve->evaporate dry Vacuum Oven Drying (24h) evaporate->dry scrape Scrape Dried Product dry->scrape pulverize Pulverize & Sieve scrape->pulverize store Store in Desiccator pulverize->store analysis Characterization (e.g., Dissolution, PXRD) store->analysis

Workflow for Solid Dispersion Preparation.

decision_workflow cluster_invitro In Vitro / Cell-based cluster_invivo In Vivo / Preclinical start Poor this compound Solubility q1 What is the intended application? start->q1 cosolvent Co-solvency (e.g., PG, PEG) q1->cosolvent In Vitro solid_dispersion Solid Dispersion (PVP, PEG) q1->solid_dispersion In Vivo cyclodextrin Cyclodextrin Complexation (HP-β-CD) cosolvent->cyclodextrin Precipitation in media? nanosuspension Nanosuspension solid_dispersion->nanosuspension Need higher bioavailability?

Decision Workflow for Solubility Enhancement.

signaling_pathway This compound This compound (Poorly Soluble) Solubilization Solubilization Strategy (e.g., Complexation) This compound->Solubilization Soluble_this compound Soluble this compound Solubilization->Soluble_this compound A1_Receptor Adenosine A1 Receptor Soluble_this compound->A1_Receptor Antagonism Downstream Downstream Signaling (e.g., ↓cAMP) A1_Receptor->Downstream Biological_Effect Biological Effect (e.g., Diuresis) Downstream->Biological_Effect

Overcoming Solubility for Biological Activity.

References

Technical Support Center: Tonapofylline Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and use of Tonapofylline in experimental setups. The information aims to minimize compound degradation and ensure the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound (also known as BG-9928) is a potent and selective antagonist of the adenosine A1 receptor.[1][2][3] It belongs to the xanthine class of organic compounds.[2] Xanthines are purine derivatives, and their structure can be susceptible to degradation under certain conditions. While specific data for this compound is limited, the stability of related xanthine compounds can be influenced by factors such as pH, temperature, and light.

Q2: What are the primary factors that can cause this compound degradation in an experimental setting?

Based on the general principles of drug stability and the chemistry of xanthine derivatives, the following factors are most likely to contribute to this compound degradation:

  • pH: Xanthine structures can be susceptible to hydrolysis under strongly acidic or alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or high-intensity visible light can induce photodegradation in photosensitive compounds. While the photosensitivity of this compound is not explicitly documented in the available literature, it is a potential concern for many pharmaceutical compounds.

  • Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen over prolonged periods can lead to oxidative degradation of the molecule.

Q3: How should I prepare and store this compound stock solutions?

To ensure the stability of this compound stock solutions, the following practices are recommended:

  • Solvent Selection: Use high-purity, anhydrous solvents appropriate for your experimental system. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many organic compounds.

  • Concentration: Prepare stock solutions at a concentration that allows for small volumes to be used in your experiments, minimizing the need for repeated freeze-thaw cycles.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.

  • Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

Q4: What are the signs of this compound degradation?

Degradation of this compound may not be visually apparent. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). Signs of degradation in an HPLC analysis include:

  • A decrease in the peak area of the parent this compound compound over time.

  • The appearance of new peaks corresponding to degradation products.

  • A change in the retention time of the main peak, which could indicate a modification of the molecule.

Inconsistent or unexpected experimental results can also be an indirect indicator of compound degradation.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during experiments involving this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity Degradation of this compound in stock solution or experimental medium.1. Verify Stock Solution Integrity: Analyze the stock solution by HPLC to confirm the concentration and purity of this compound. 2. Prepare Fresh Solutions: If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh stock solution from a new vial of solid compound. 3. Assess Stability in Experimental Medium: Incubate this compound in your experimental buffer or medium under the same conditions as your experiment (time, temperature, light exposure) and analyze for degradation by HPLC. 4. Optimize Experimental Conditions: If degradation is observed in the experimental medium, consider adjusting the pH, reducing the incubation time, or protecting the experiment from light.
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) Formation of degradation products.1. Conduct Forced Degradation Studies: To tentatively identify potential degradation products, subject a concentrated solution of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light). Analyze the stressed samples by LC-MS to characterize the degradation products.[4] 2. Optimize Chromatographic Method: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation between this compound and its degradation products.
Precipitation of the compound in aqueous solutions Poor solubility of this compound at the working concentration or pH.1. Check Solubility Limits: Determine the solubility of this compound in your experimental buffer. 2. Adjust pH: The solubility of compounds with acidic or basic functional groups can be pH-dependent. Test a range of pH values to find the optimal solubility. 3. Use of Co-solvents: If compatible with your experimental system, consider using a small percentage of an organic co-solvent (e.g., ethanol, DMSO) to improve solubility.

Data Presentation: Factors Influencing Xanthine Derivative Stability

Condition Potential Effect on Xanthine Derivatives Recommendation for this compound
Acidic pH (pH < 4) Potential for hydrolysis of the purine ring structure.Avoid prolonged exposure to strongly acidic conditions. If necessary, conduct experiments at low temperatures and for the shortest possible duration.
Neutral pH (pH 6-8) Generally the most stable pH range for many pharmaceuticals.Buffer experimental solutions to a neutral pH if compatible with the assay.
Alkaline pH (pH > 9) Increased susceptibility to hydrolysis.Avoid strongly alkaline conditions.
Elevated Temperature (> 37°C) Increased rate of degradation.Maintain experiments at the lowest feasible temperature. For long-term storage, use -20°C or -80°C.
UV/Visible Light Potential for photodegradation.Protect all solutions and experimental setups from light by using amber vials, foil wrapping, or working in a dark room.
Oxidizing Agents (e.g., H₂O₂) Oxidation of the purine ring and side chains.Avoid the presence of oxidizing agents in buffers and media. Use high-purity water and reagents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by HPLC
  • Objective: To determine the stability of this compound under specific experimental conditions.

  • Methodology:

    • Prepare a solution of this compound in the desired experimental buffer or medium at the final working concentration.

    • Divide the solution into multiple aliquots.

    • Store the aliquots under the conditions to be tested (e.g., different temperatures, light exposures).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and immediately analyze it by a validated HPLC method. A control sample should be stored at -80°C and analyzed at each time point.

    • HPLC Method (General Example - requires optimization):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A time-dependent gradient from high aqueous to high organic content (e.g., 5% to 95% B over 15 minutes).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength around 270-280 nm is typical for xanthines).

    • Data Analysis:

      • Quantify the peak area of this compound at each time point.

      • Calculate the percentage of this compound remaining relative to the time 0 sample.

      • Monitor for the appearance and increase in the peak area of any new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting solid This compound (Solid) dissolve Dissolve in Anhydrous DMSO solid->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot dilute Dilute to Working Concentration in Experimental Medium aliquot->dilute incubate Incubate (Time, Temp, Light) dilute->incubate hplc HPLC Analysis incubate->hplc data Data Interpretation hplc->data degradation Degradation Detected? data->degradation degradation->data No optimize Optimize Conditions degradation->optimize Yes optimize->dilute

Caption: Workflow for preparing and analyzing this compound to ensure stability.

degradation_pathways cluster_stressors Stress Conditions This compound This compound Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Light Photolysis This compound->Light Heat Thermal Stress This compound->Heat DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Light->DegradationProducts Heat->DegradationProducts

Caption: Potential degradation pathways for this compound under various stress conditions.

signaling_pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R Antagonist AC Adenylyl Cyclase A1R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation Cascade

Caption: Simplified signaling pathway showing this compound's mechanism of action.

References

Troubleshooting unexpected side effects of Tonapofylline in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected side effects during in vivo experiments with Tonapofylline (BG-9928). The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My animal model is exhibiting seizure-like activity after intravenous administration of this compound. What could be the cause?

A1: Seizure is a potential serious side effect of this compound, particularly at higher intravenous doses. In a clinical study of single intravenous doses of BG9928, one patient experienced seizures at the 3.0 mg/kg dose, which led to the discontinuation of this dose level.[1] As this compound is a xanthine derivative, it shares a class risk of central nervous system (CNS) stimulation, which can manifest as restlessness, tremors, and in severe cases, seizures.[2]

Troubleshooting Steps:

  • Verify Dose: Immediately confirm the dose calculation and the concentration of your dosing solution. Accidental overdose is a primary suspect.

  • Reduce Dose: If the dose is confirmed to be high, consider reducing it to a previously reported well-tolerated range (e.g., up to 1.0 mg/kg for intravenous administration in clinical studies).[1]

  • Route of Administration: If switching is possible for your experimental design, consider oral administration, which may have a different pharmacokinetic and safety profile. Oral doses up to 225 mg have been reported as well-tolerated in clinical settings.[2]

  • Monitor Subjects: Implement continuous monitoring for any neurological signs in your animal models.

  • Consult Literature: Review preclinical toxicology studies of other adenosine A1 receptor antagonists for dose-response relationships related to neurotoxicity. For example, the related antagonist rolofylline was also associated with an increased seizure rate in clinical trials.

Q2: I am observing unexpected cardiovascular effects, such as tachycardia or arrhythmia, in my animal model. Is this an expected side effect of this compound?

A2: While specific studies on this compound did not report significant hemodynamic changes, its classification as a xanthine derivative suggests a potential for cardiovascular side effects.[1] The xanthine class of compounds is known to sometimes cause tachycardia (rapid heartbeat) and cardiac flutter. This is likely due to potential off-target effects, such as phosphodiesterase (PDE) inhibition, a known action of many xanthine derivatives. However, it's important to note that another selective adenosine A1 receptor antagonist, SLV320, was found to be well-tolerated with no significant alterations in heart rate or blood pressure in human studies.

Troubleshooting Steps:

  • Establish Baseline: Ensure you have robust baseline cardiovascular data for your animal models before drug administration.

  • Cardiovascular Monitoring: Implement continuous or frequent monitoring of heart rate, blood pressure, and electrocardiogram (ECG) in your experimental protocol.

  • Dose-Response Assessment: Determine if the observed cardiovascular effects are dose-dependent. A clear dose-response relationship would strengthen the evidence for a drug-related effect.

  • Consider PDE Inhibition: Be aware that the observed effects might not be solely due to adenosine A1 receptor antagonism. If your experimental question is strictly about A1 antagonism, you may need to consider alternative, non-xanthine-based antagonists.

Q3: My experiment involves female subjects, and I am seeing a more pronounced effect (or side effect) compared to males. Is there a known gender difference in this compound's pharmacokinetics?

A3: Yes, a pharmacokinetic study in healthy human subjects receiving single doses of this compound showed that female subjects had significantly higher peak plasma concentrations (Cmax) and overall drug exposure (AUC) than male subjects. This could potentially lead to more pronounced pharmacological effects or a higher incidence of side effects in female subjects at the same dose level.

Troubleshooting Steps:

  • Stratify by Gender: Analyze your data separately for male and female subjects to confirm if the observed differences are statistically significant.

  • Dose Adjustment: If a significant gender difference is confirmed and is impacting your results, consider a dose adjustment for one of the sexes to achieve comparable drug exposure.

  • Literature Review: Consult pharmacokinetic and pharmacodynamic studies of this compound and other xanthine derivatives for further information on gender-based differences.

Data on Potential Side Effects

While specific adverse event rates for this compound are not extensively published, data from related compounds can provide insight into potential side effects. The following table summarizes adverse events observed for the adenosine A1 receptor antagonist rolofylline in a large clinical trial (PROTECT study) and the general side effects associated with xanthine derivatives.

Side Effect ClassSpecific Adverse EventRolofylline (Incidence)Placebo (Incidence)Notes on Xanthine Derivatives
Neurological Seizure0.8%0.0%A known, serious side effect.
Stroke1.6%0.5%An unanticipated finding for rolofylline.
HeadacheNot specifiedNot specifiedCommon side effect.
InsomniaNot specifiedNot specifiedCommon side effect.
Irritability/RestlessnessNot specifiedNot specifiedCommon CNS excitement effects.
Skeletal Muscle TremorsNot specifiedNot specifiedCommon side effect.
Cardiovascular TachycardiaNot specifiedNot specifiedA known potential side effect.
Cardiac Flutter/ArrhythmiaNot specifiedNot specifiedA known potential side effect.
Gastrointestinal Nausea/VomitingNot specifiedNot specifiedCommon side effect.
Renal Transient DiuresisNot specifiedNot specifiedAn expected effect due to the mechanism of action.

Signaling Pathways and Experimental Workflows

Adenosine A1 Receptor Signaling Pathway

cluster_membrane Cell Membrane A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts This compound This compound This compound->A1R Antagonist (Blocks) Adenosine Adenosine Adenosine->A1R Agonist (Activates) ATP ATP ATP->AC Physiological_Response Physiological Response cAMP->Physiological_Response Leads to

Caption: Adenosine A1 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Troubleshooting Unexpected Side Effects

start Unexpected Side Effect Observed in vivo verify_dose Verify Dose and Administration Route start->verify_dose lit_review Review Literature for Known Side Effects verify_dose->lit_review dose_response Conduct Dose-Response Study lit_review->dose_response monitor Implement Specific Physiological Monitoring (e.g., ECG, EEG) dose_response->monitor histopath Perform Histopathology of Target Organs monitor->histopath off_target Consider Off-Target Effects (e.g., PDE inhibition) histopath->off_target data_analysis Analyze Data and Draw Conclusions off_target->data_analysis

Caption: A logical workflow for investigating unexpected in vivo side effects.

Logical Relationships of this compound's Potential Effects

This compound This compound Administration A1_antagonism Adenosine A1 Receptor Antagonism This compound->A1_antagonism PDE_inhibition Potential Phosphodiesterase (PDE) Inhibition This compound->PDE_inhibition Hypothesized diuresis Increased Diuresis and Natriuresis (Expected Effect) A1_antagonism->diuresis Leads to cns_stimulation CNS Stimulation (e.g., Seizures, Tremors) A1_antagonism->cns_stimulation Can Lead to PDE_inhibition->cns_stimulation Can Lead to cardiac_effects Cardiovascular Effects (e.g., Tachycardia) PDE_inhibition->cardiac_effects Can Lead to

References

Improving the oral bioavailability of Tonapofylline formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on Tonapofylline formulations.

Frequently Asked Questions (FAQs)

Q1: How can the oral bioavailability of this compound be improved?

A1: Clinical data indicates that this compound already possesses high oral bioavailability. A study in healthy human subjects determined the absolute oral bioavailability of this compound to be 81.2%[1]. This high percentage suggests that the drug is well absorbed from the gastrointestinal tract. Therefore, the primary formulation challenge is not to increase the inherent bioavailability but to ensure consistent and optimal delivery to achieve reproducible pharmacokinetic profiles.

Q2: What is the aqueous solubility of this compound, and how does it impact formulation?

A2: this compound has a low aqueous solubility of 0.118 mg/mL[2]. While its high permeability allows for good overall absorption, this low solubility can lead to dissolution rate-limited absorption. This means that variations in the formulation can significantly impact the rate and extent to which the drug dissolves in the gastrointestinal fluids, potentially leading to variability in clinical outcomes. Formulation strategies should focus on enhancing the dissolution rate to ensure consistent bioavailability.

Q3: Does food have an effect on the oral absorption of this compound?

A3: Yes, food does affect the absorption of this compound. The presence of food has been shown to decrease the maximum plasma concentration (Cmax) by approximately 39%, while the total drug exposure (AUC) remains largely unaffected[1]. This suggests that food slows the rate of absorption but not the overall extent of absorption. This is a critical consideration for clinical trial design and patient instructions.

Q4: What formulation strategies can be employed to address the low solubility of this compound?

A4: To address the low aqueous solubility and ensure consistent dissolution, several formulation strategies can be considered. These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate[3][4].

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution by presenting it in an amorphous, higher-energy state.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to pre-dissolve this compound in a lipid vehicle, which then forms a fine emulsion in the gut, facilitating absorption.

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can enhance the solubility of the drug in the gastrointestinal tract.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective antagonist of the adenosine A1 receptor. In the kidneys, stimulation of the A1 receptor leads to a reduction in the glomerular filtration rate (GFR) and an increase in sodium reabsorption. By blocking these receptors, this compound promotes natriuresis (sodium excretion) and diuresis (water excretion) and may help preserve GFR, which is beneficial in conditions like heart failure.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
High variability in in vivo pharmacokinetic (PK) data between subjects. Formulation-dependent dissolution rate; food effects.1. Conduct in vitro dissolution studies under various pH and media conditions to assess formulation robustness. 2. Consider formulation strategies that are less susceptible to gastrointestinal pH and food, such as lipid-based systems. 3. Standardize food intake in clinical studies.
Slower than expected absorption (Tmax is delayed). Slow dissolution of the drug from the dosage form.1. Optimize the formulation to enhance the dissolution rate (e.g., particle size reduction, use of superdisintegrants). 2. Evaluate the impact of excipients on drug release.
Inconsistent in vitro dissolution profiles between batches. Critical manufacturing process parameters are not well-controlled (e.g., particle size distribution, compression force, binder concentration).1. Identify and control critical process parameters. 2. Ensure consistent quality of raw materials, including the active pharmaceutical ingredient (API) and excipients.
Low drug loading capacity in the formulation. Poor solubility of this compound in the chosen excipients.1. Screen a wider range of excipients to find those with better solubilizing capacity for this compound. 2. Consider advanced formulation techniques like amorphous solid dispersions, which can allow for higher drug loading.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Healthy Subjects

ParameterValueReference
Absolute Oral Bioavailability (F) 81.2% (90% CI: 70.6% - 93.5%)
Time to Peak Plasma Concentration (Tmax) Within 3 hours
Effect of Food on Cmax ~39% decrease
Effect of Food on AUC No significant effect
Terminal Half-life (t½) 11.2 to 24.2 hours
Total Clearance 64.8 mL/h/kg
Volume of Distribution (Vd) 756 mL/kg

Experimental Protocols

In Vitro Dissolution Testing for this compound Formulations

Objective: To assess the in vitro release profile of this compound from an oral dosage form to guide formulation development and ensure batch-to-batch consistency.

Apparatus: USP Apparatus 2 (Paddle) is commonly used for solid oral dosage forms.

Methodology:

  • Media Preparation: Prepare dissolution media of different pH values to simulate the gastrointestinal tract, such as 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8). The use of biorelevant media (e.g., FaSSIF, FeSSIF) can also provide more clinically relevant data.

  • Test Setup:

    • Set the temperature of the dissolution bath to 37 ± 0.5°C.

    • Add 900 mL of the selected medium to each vessel and allow it to de-aerate.

    • Set the paddle speed, typically at 50 or 75 RPM.

  • Procedure:

    • Place one dosage form into each vessel.

    • Start the apparatus and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the volume of the withdrawn sample with fresh, pre-warmed medium.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

In Vivo Pharmacokinetic Study in an Animal Model

Objective: To determine the oral bioavailability and other pharmacokinetic parameters of a this compound formulation.

Animal Model: The dog is a commonly used model for in vivo absorption studies due to similarities in gastrointestinal pH with humans.

Methodology:

  • Animal Dosing:

    • Fast the animals overnight prior to dosing.

    • Administer the this compound formulation orally at a predetermined dose.

    • For absolute bioavailability determination, a separate group will receive an intravenous (IV) dose of this compound.

  • Blood Sampling:

    • Collect blood samples from a suitable vein (e.g., cephalic) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and t½ using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F) using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound, which is a key factor in oral absorption.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate system for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • Apical to Basolateral (A-to-B) Transport: Add the test compound (this compound) to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

    • Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This helps to identify active efflux.

  • Sample Analysis: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux transporters.

Visualizations

Oral_Bioavailability_Factors Formulation Formulation Properties Dissolution Dissolution in GI Fluids Formulation->Dissolution Impacts Solubility Solubility in GI Lumen Dissolution->Solubility Leads to Permeability Permeation across Gut Wall Solubility->Permeability Enables Metabolism First-Pass Metabolism (Gut Wall & Liver) Permeability->Metabolism Absorbed drug subject to Systemic_Circulation Systemic Circulation (Bioavailable Drug) Metabolism->Systemic_Circulation Determines fraction reaching Troubleshooting_Workflow Start Inconsistent In Vivo PK Results Check_Dissolution Step 1: Review In Vitro Dissolution Data Start->Check_Dissolution Dissolution_OK Is Dissolution Consistent? Check_Dissolution->Dissolution_OK Investigate_Formulation Action: Reformulate to Improve Dissolution Profile Dissolution_OK->Investigate_Formulation No Check_Excipients Step 2: Evaluate Excipient Compatibility & Impact Dissolution_OK->Check_Excipients Yes Investigate_Formulation->Check_Dissolution Excipients_OK Are Excipients Optimal? Check_Excipients->Excipients_OK Change_Excipients Action: Screen and Select Alternative Excipients Excipients_OK->Change_Excipients No Check_Food_Effect Step 3: Assess Impact of Food Excipients_OK->Check_Food_Effect Yes Change_Excipients->Check_Excipients End Optimized Formulation Check_Food_Effect->End Tonapofylline_MOA This compound This compound Block Blocks This compound->Block Adenosine_A1_Receptor Adenosine A1 Receptor (in Kidney) GFR_Decrease Decreased GFR Adenosine_A1_Receptor->GFR_Decrease Leads to Na_Reabsorption Increased Sodium Reabsorption Adenosine_A1_Receptor->Na_Reabsorption Leads to Block->Adenosine_A1_Receptor Block->GFR_Decrease Prevents Block->Na_Reabsorption Prevents GFR_Preservation GFR Preservation Natriuresis Natriuresis & Diuresis Adenosine Adenosine Adenosine->Adenosine_A1_Receptor Activates Result Therapeutic Effect Result->Natriuresis Result->GFR_Preservation

References

Minimizing off-target effects of Tonapofylline in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tonapofylline in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the adenosine A1 receptor.[1][2][3] It binds to the human adenosine A1 receptor with a high affinity, competitively blocking the binding of the endogenous ligand adenosine.[4]

Q2: What are the expected on-target cellular effects of this compound?

The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi. Activation of the A1 receptor by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound is expected to block the adenosine-induced decrease in cAMP. Therefore, in the presence of an adenylyl cyclase activator (e.g., forskolin), this compound should restore or increase cAMP levels that have been suppressed by an A1 receptor agonist.

Q3: What are the known and potential off-target effects of this compound?

As a xanthine derivative, this compound has the potential to inhibit phosphodiesterases (PDEs), which are enzymes responsible for the degradation of cAMP and cGMP.[3] While specific profiling of this compound against a broad panel of PDEs is not widely published, this is a common off-target effect for this class of compounds. Inhibition of PDEs would lead to an increase in intracellular cAMP and/or cGMP, which could confound experimental results. Additionally, while this compound is highly selective for the A1 receptor over the A2A receptor, it has more modest selectivity over the A2B receptor, suggesting that at higher concentrations, it may also antagonize the A2B receptor.

Q4: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired level of A1 receptor antagonism in your specific cellular model.

  • Correlate phenotype with on-target mechanism: The observed cellular phenotype should be consistent with the known downstream signaling of the adenosine A1 receptor (i.e., modulation of cAMP levels).

  • Use a structurally unrelated A1 antagonist: To confirm that the observed effect is due to A1 receptor antagonism and not an off-target effect of the this compound chemical scaffold, use a structurally different A1 antagonist as a control.

  • Perform rescue experiments: If possible, overexpressing the A1 receptor might rescue the on-target phenotype but not the off-target effects.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected increase in cAMP levels Off-target inhibition of phosphodiesterases (PDEs). As a xanthine derivative, this compound may inhibit PDEs, leading to cAMP accumulation that masks the on-target A1 receptor antagonism.1. Perform a PDE activity assay to directly measure the effect of this compound on PDE isoforms present in your cellular model. 2. Use a non-xanthine-based A1 receptor antagonist as a control. 3. Lower the concentration of this compound to a range where it is selective for the A1 receptor.
Inconsistent or variable results Cellular health or experimental variability. Poor cell health, inconsistent cell densities, or variations in reagent concentrations can lead to unreliable results.1. Ensure cells are healthy and in the logarithmic growth phase. 2. Maintain consistent cell seeding densities. 3. Prepare fresh reagents and perform accurate dilutions.
Endogenous adenosine levels. The concentration of endogenous adenosine in your cell culture can vary, affecting the level of A1 receptor activation and, consequently, the apparent potency of this compound.1. Consider adding adenosine deaminase to the culture medium to degrade endogenous adenosine and establish a consistent baseline. 2. Alternatively, co-incubate with a known concentration of an A1 receptor agonist to standardize the level of receptor activation.
Observed phenotype does not align with A1 receptor antagonism Off-target effects. The observed cellular response may be due to the interaction of this compound with an unintended molecular target.1. Review the selectivity data of this compound. At higher concentrations, antagonism of the A2B receptor is possible. 2. Conduct a literature search for known off-targets of xanthine-based compounds. 3. Perform a broader off-target screening assay (e.g., kinome scan, receptor profiling panel) if the phenotype is critical and unexplained.
Lower than expected potency High endogenous adenosine levels. As mentioned above, high levels of endogenous adenosine can compete with this compound, making it appear less potent.1. Add adenosine deaminase to the culture medium. 2. Ensure the A1 receptor is expressed at sufficient levels in your cell model.
Compound degradation. this compound may be unstable in your experimental conditions.1. Prepare fresh stock solutions of this compound for each experiment. 2. Minimize freeze-thaw cycles of stock solutions.

Quantitative Data

Table 1: this compound (BG-9928) Selectivity Profile for Human Adenosine Receptors

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. A1
Adenosine A1 7.4 nM-
Adenosine A2A ~6771 nM (calculated)915-fold
Adenosine A2B ~88.8 nM (calculated)12-fold
Adenosine A3 Not ReportedNot Reported

Calculated Ki values are based on the reported selectivity folds relative to the A1 receptor Ki of 7.4 nM.

Experimental Protocols

Protocol 1: Adenosine A1 Receptor Functional Assay (cAMP Measurement)

Objective: To determine the functional antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Culture: Plate cells expressing the human adenosine A1 receptor (e.g., CHO-hA1R, HEK293-hA1R) in a 96-well plate and culture overnight.

  • Compound Preparation: Prepare a dose-response curve of this compound. Also, prepare a stock solution of a known A1 receptor agonist (e.g., N6-Cyclopentyladenosine - CPA) and an adenylyl cyclase activator (e.g., Forskolin).

  • Assay Procedure: a. Wash the cells with a serum-free medium or assay buffer. b. Add a phosphodiesterase inhibitor (e.g., IBMX or Rolipram) to the assay buffer to prevent cAMP degradation. c. Add the various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes). d. Add the A1 receptor agonist (CPA) at a concentration that gives a sub-maximal response (e.g., EC80) to all wells except the control wells. e. Immediately add Forskolin to all wells to stimulate adenylyl cyclase. f. Incubate for a specified time (e.g., 30 minutes) at 37°C. g. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assay).

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Protocol 2: Phosphodiesterase (PDE) Activity Assay

Objective: To assess the potential off-target inhibitory activity of this compound on phosphodiesterase enzymes.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a source of PDE enzyme (either a purified recombinant enzyme or a cell lysate known to have PDE activity), and the substrate (cAMP or cGMP). Prepare a dose-response curve of this compound and a known PDE inhibitor as a positive control.

  • Assay Procedure: a. In a 96-well plate, add the assay buffer, PDE enzyme, and the various concentrations of this compound or the control inhibitor. b. Pre-incubate for a short period (e.g., 10-15 minutes). c. Initiate the reaction by adding the substrate (cAMP or cGMP). d. Incubate for a time that allows for a linear reaction rate. e. Stop the reaction (the method will depend on the specific assay kit, e.g., by adding a stop solution). f. Detect the amount of product formed (e.g., AMP or GMP) using a suitable detection method (e.g., colorimetric, fluorescent, or luminescent).

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations

Tonapofylline_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A1_Receptor Adenosine A1 Receptor Adenosine->A1_Receptor Activates This compound This compound This compound->A1_Receptor Inhibits (On-Target) PDE Phosphodiesterase (Potential Off-Target) This compound->PDE Inhibits (Potential Off-Target) Gi_protein Gi Protein A1_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase cAMP->PDE Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects AMP AMP PDE->AMP Degrades Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Is the lowest effective concentration being used? Start->Check_Concentration High_Concentration Potential Off-Target Effects Check_Concentration->High_Concentration No Check_Phenotype Does the phenotype match A1 antagonism? Check_Concentration->Check_Phenotype Yes Optimal_Concentration Proceed with Optimal Concentration High_Concentration->Optimal_Concentration Optimize Concentration Mismatch_Phenotype Likely Off-Target Effect Check_Phenotype->Mismatch_Phenotype No Match_Phenotype Phenotype is likely On-Target Check_Phenotype->Match_Phenotype Yes Control_Experiment Perform Control Experiments Mismatch_Phenotype->Control_Experiment Confirm_On_Target Confirm On-Target Effect Match_Phenotype->Confirm_On_Target PDE_Assay PDE Activity Assay Control_Experiment->PDE_Assay Structural_Analog Use Structurally Different A1 Antagonist Control_Experiment->Structural_Analog PDE_Assay->Confirm_On_Target Structural_Analog->Confirm_On_Target

References

Adjusting Tonapofylline treatment protocols for renal insufficiency models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tonapofylline, a selective adenosine A1 receptor antagonist, in preclinical models of renal insufficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in the kidney?

A1: this compound is a selective antagonist of the adenosine A1 receptor.[1] In the kidney, adenosine A1 receptors are located on the afferent arterioles and proximal tubules.[2] Stimulation of these receptors causes vasoconstriction of the afferent arteriole, leading to a decrease in the glomerular filtration rate (GFR), and increases sodium and water reabsorption in the proximal tubule.[2][3] By blocking these receptors, this compound helps to maintain GFR and promotes the excretion of sodium and water (natriuresis and diuresis).[2]

Q2: Is dose adjustment of this compound required for subjects with renal impairment?

A2: Based on human clinical data, a single intravenous administration of this compound (1 mg/kg) did not show significantly different pharmacokinetics in subjects with severe renal impairment compared to healthy subjects. The only statistically significant difference was a 21% higher maximum concentration (Cmax) in the renal impairment group, which was not considered clinically significant. This suggests that dose adjustments may not be necessary. However, for preclinical studies involving chronic administration or different models of renal disease, it is prudent to conduct pilot studies to determine the optimal dose.

Q3: What are the expected physiological effects of this compound in a renal insufficiency model?

A3: The primary effects are increased sodium and water excretion (natriuresis and diuresis) with a relative sparing of potassium. This compound can also help preserve the glomerular filtration rate (GFR). In a rat model of cisplatin-induced acute kidney injury, this compound treatment led to sustained reductions in serum creatinine and blood urea nitrogen (BUN) levels.

Q4: Can this compound be administered orally in rodent models?

A4: Yes, this compound has been shown to be orally active in rats. A common vehicle for oral administration in preclinical studies is methylcellulose. Ensuring proper formulation and administration technique is crucial for consistent results.

Q5: What are potential drug interactions to consider when using this compound in preclinical studies?

A5: There is evidence that adenosine and angiotensin II can act synergistically to increase renal vascular resistance. Therefore, co-administration of this compound with drugs that affect the renin-angiotensin system should be carefully considered and monitored. Additionally, since this compound is a xanthine derivative, potential interactions with other drugs metabolized by the same cytochrome P450 enzymes could occur, although specific preclinical interaction studies are not widely published.

Troubleshooting Guides

Issue 1: High variability in renal function parameters (BUN, Creatinine) between animals in the same treatment group.

Potential Cause Troubleshooting Step
Inconsistent drug administration Ensure accurate and consistent oral gavage technique. For animals with renal insufficiency, gut edema or altered motility may affect absorption. Consider pilot studies to assess bioavailability. Coating the gavage needle with sucrose may reduce stress and improve the procedure's consistency.
Variable severity of renal insufficiency model Standardize the induction of renal insufficiency. For surgical models like 5/6 nephrectomy, ensure consistent surgical technique. For chemical induction like the adenine diet, ensure homogenous mixing of adenine in the feed and monitor food intake, as uremic animals may have reduced appetite.
Underlying health status of animals Ensure all animals are healthy and of a consistent age and weight at the start of the study. Acclimatize animals to handling and procedures before the experiment begins to minimize stress-induced variability.

Issue 2: Lack of expected natriuretic or diuretic effect.

Potential Cause Troubleshooting Step
Suboptimal dosage The effective dose may vary between different models of renal insufficiency (acute vs. chronic) and species. Perform a dose-response study to determine the optimal dose for your specific model.
Poor oral bioavailability Check the formulation of this compound. Ensure it is properly solubilized or suspended. For rodents, consider using a palatable formulation mixed in jelly to ensure voluntary intake and reduce stress from gavage.
Compensatory mechanisms In chronic models, the kidney may develop compensatory mechanisms that blunt the effect of A1 receptor antagonism. Consider evaluating the expression levels of adenosine receptors and other components of the renin-angiotensin system in your model.

Issue 3: Unexpected adverse effects (e.g., excessive dehydration, electrolyte imbalance).

| Potential Cause | Troubleshooting Step | | Excessive diuresis in a fluid-restricted model | Closely monitor fluid intake and body weight. Provide supplemental fluids if necessary, especially in acute models where animals may be unwell and not drinking sufficiently. | | Potassium imbalance | While this compound is considered potassium-sparing, renal insufficiency itself can lead to electrolyte disturbances. Monitor serum and urine electrolytes (sodium and potassium) regularly. An adenosine A1 receptor antagonist has been shown to blunt the increase in urinary potassium excretion induced by a carbonic anhydrase inhibitor. | | Off-target effects at high doses | Although this compound is selective for the A1 receptor, very high doses could potentially interact with other adenosine receptors. Ensure the dose used is within the selective range for the A1 receptor. |

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans with Severe Renal Impairment vs. Healthy Subjects

ParameterHealthy Subjects (n=8)Severe Renal Impairment (n=8)% Difference
Cmax (ng/mL) 1840 ± 3602220 ± 430+21%*
AUC (ng·h/mL) 10800 ± 210011900 ± 2600+10%
t1/2 (h) 4.5 ± 1.14.8 ± 1.3+7%
Cl (L/h) 0.89 ± 0.180.81 ± 0.19-9%
Statistically significant, but considered clinically insignificant.
Data from a single 1 mg/kg intravenous dose study.

Table 2: Efficacy of this compound in a Rat Model of Cisplatin-Induced Acute Kidney Injury

ParameterVehicle ControlThis compound (1 mg/kg b.i.d., p.o.)
Peak Serum Creatinine (mg/dL) 5.27 ± 0.50Significantly reduced
Peak Blood Urea Nitrogen (BUN) (mg/dL) 197.2 ± 20.5Significantly reduced
Body Weight Change ReductionImproved recovery
Kidney Pathology Score Marked proximal tubular injurySignificantly attenuated
Data from a study using a 5.5 mg/kg i.v. dose of cisplatin in rats.

Experimental Protocols

Protocol 1: Cisplatin-Induced Acute Kidney Injury (AKI) in Rats and this compound Treatment

  • Animals: Use male Sprague-Dawley rats (200-250g).

  • AKI Induction: Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 5.5 mg/kg.

  • This compound Preparation: Suspend this compound in a vehicle such as 0.5% methylcellulose.

  • Treatment: Administer this compound at a dose of 1 mg/kg orally (p.o.) twice daily (b.i.d.). The first dose should be given immediately before the cisplatin injection. Treatment can be continued for a specified duration (e.g., 2 to 7 days).

  • Monitoring:

    • Monitor body weight daily.

    • Collect blood samples at baseline and at specified time points post-cisplatin injection (e.g., days 1, 3, 5, 7) for measurement of serum creatinine and BUN.

    • At the end of the study, euthanize the animals and collect kidney tissue for histological analysis (e.g., H&E staining to assess tubular injury).

Protocol 2: Adenine-Induced Chronic Kidney Disease (CKD) in Mice

  • Animals: Use male C57BL/6 mice, 6-8 weeks old.

  • CKD Induction:

    • Induction Phase: Feed the mice a diet containing 0.2% (w/w) adenine for 4 weeks to induce CKD. It is recommended to mix the adenine with a casein-based chow to improve palatability.

    • Maintenance Phase: The adenine concentration may be reduced after the initial induction period if a less severe, stable model is desired.

  • This compound Treatment:

    • Prepare this compound in a suitable vehicle for oral administration.

    • Begin treatment after the CKD induction phase. The optimal dose should be determined in a pilot study.

  • Monitoring:

    • Monitor body weight and food/water intake regularly.

    • Collect urine periodically using metabolic cages to measure urine volume, protein, and electrolyte excretion.

    • Collect blood samples at baseline and at regular intervals to measure serum creatinine and BUN.

    • At the end of the study, collect kidneys for histological analysis to assess tubulointerstitial fibrosis (e.g., Masson's trichrome or Sirius red staining).

Protocol 3: 5/6 Nephrectomy Model of CKD in Rats

  • Animals: Use male Sprague-Dawley or Wistar rats (250-300g).

  • Surgical Procedure (Two-Stage):

    • Stage 1: Anesthetize the rat. Through a flank or midline incision, expose the left kidney. Ligate two of the three branches of the renal artery to induce infarction of approximately 2/3 of the kidney, or surgically resect the upper and lower thirds of the kidney.

    • Recovery: Allow the animal to recover for one week.

    • Stage 2: Anesthetize the rat and perform a right unilateral nephrectomy.

  • Post-Operative Care: Provide appropriate analgesia and monitor the animals for recovery.

  • This compound Treatment: Begin treatment at a specified time after the second surgery (e.g., 1-2 weeks), allowing for the stabilization of CKD.

  • Monitoring:

    • Monitor blood pressure regularly using a tail-cuff system.

    • Collect blood and urine samples as described in the adenine-induced CKD model to assess renal function and proteinuria.

    • At the end of the study, assess renal histology for glomerulosclerosis and interstitial fibrosis.

Mandatory Visualizations

Adenosine_A1_Receptor_Signaling_in_the_Kidney cluster_Vascular Afferent Arteriole Smooth Muscle Cell cluster_Tubular Proximal Tubule Cell Adenosine Adenosine A1R_Vascular Adenosine A1 Receptor Adenosine->A1R_Vascular PLC Phospholipase C (PLC) A1R_Vascular->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Vascular ↑ Intracellular Ca²⁺ IP3->Ca_Vascular Leads to Vasoconstriction Vasoconstriction Ca_Vascular->Vasoconstriction GFR_decrease ↓ GFR Vasoconstriction->GFR_decrease A1R_Tubular Adenosine A1 Receptor Gi Gi Protein A1R_Tubular->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of Na_Reabsorption ↑ Na⁺ Reabsorption cAMP->Na_Reabsorption Leads to Adenosine_Tubular Adenosine Adenosine_Tubular->A1R_Tubular This compound This compound This compound->A1R_Vascular Blocks This compound->A1R_Tubular Blocks

Caption: Adenosine A1 Receptor Signaling Pathway in the Kidney.

Experimental_Workflow cluster_Induction Renal Insufficiency Model Induction cluster_Treatment This compound Treatment Protocol cluster_Analysis Efficacy and Endpoint Analysis Model_Choice Select Model (e.g., Cisplatin, Adenine, 5/6 Nephrectomy) Induction Induce Renal Insufficiency Model_Choice->Induction Confirmation Confirm Disease (Baseline BUN/Creatinine) Induction->Confirmation Randomization Randomize Animals (Vehicle vs. This compound) Confirmation->Randomization Treatment_Admin Administer Treatment (e.g., 1 mg/kg b.i.d., p.o.) Randomization->Treatment_Admin Monitoring Monitor Animals (Weight, Clinical Signs) Treatment_Admin->Monitoring Data_Collection Collect Samples (Blood, Urine, Tissue) Monitoring->Data_Collection Biochemical Biochemical Analysis (BUN, Creatinine, Electrolytes) Data_Collection->Biochemical GFR_Assess GFR Assessment (Optional) Data_Collection->GFR_Assess Histology Histological Analysis (Fibrosis, Tubular Injury) Data_Collection->Histology

Caption: General Experimental Workflow for this compound Studies.

References

Technical Support Center: Investigating Tonapofylline Efficacy in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the long-term effects of Tonapofylline. As a selective adenosine A1 receptor (A1R) antagonist, understanding its sustained efficacy and potential for resistance is critical for experimental design and data interpretation.[1] This guide addresses potential challenges researchers might encounter during prolonged in vitro or in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive antagonist of the adenosine A1 receptor (A1R), a G protein-coupled receptor (GPCR).[1][2] By binding to the A1R, this compound blocks the binding of the endogenous agonist, adenosine. This prevents the activation of the receptor and the subsequent intracellular signaling cascade, which normally includes the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3]

Q2: Has resistance to this compound been reported in long-term studies?

A2: Currently, there are no published long-term studies specifically reporting the development of resistance to this compound. However, as with many GPCR antagonists, prolonged exposure could theoretically lead to adaptive changes in the target cells or tissues, potentially reducing the drug's effectiveness over time. Chronic administration of adenosine A1 receptor antagonists has been shown in some studies to lead to an increase in the density of A1 receptors.[4]

Q3: What are the potential molecular mechanisms that could lead to reduced this compound efficacy over time?

A3: Several established mechanisms of GPCR regulation could contribute to a diminished response to a competitive antagonist like this compound. These include:

  • Receptor Upregulation: Chronic blockade of a receptor can lead to a compensatory increase in the total number of receptors expressed by the cell. This would require higher concentrations of the antagonist to achieve the same level of receptor occupancy and functional blockade.

  • Desensitization: Although more commonly associated with agonists, antagonist-induced conformational changes in the receptor could potentially lead to phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestins, leading to functional uncoupling from G proteins.

  • Changes in Downstream Signaling: The cell might adapt by altering the expression or activity of downstream signaling molecules in the A1R pathway, compensating for the receptor blockade.

  • Pharmacokinetic Changes: In in vivo models, long-term administration could induce changes in drug metabolism or clearance, leading to lower effective concentrations of this compound at the target site.

Troubleshooting Guide for Diminished this compound Response

If you observe a decrease in the efficacy of this compound in your long-term experiments, the following troubleshooting guide provides a systematic approach to investigate the potential cause.

Observed Issue Potential Cause Suggested Action
Rightward shift in the this compound dose-response curve (higher IC50). 1. Receptor Upregulation: The cell is producing more A1 receptors. 2. Competitive Displacement: Increased levels of endogenous adenosine in the experimental system.1. Quantify Receptor Expression: Perform saturation radioligand binding assays or whole-cell ELISA to determine the A1R density (Bmax) in treated vs. control samples. 2. Measure Adenosine Levels: Use HPLC or a commercial adenosine assay kit to quantify adenosine concentrations in your cell culture medium or tissue homogenates.
Reduced maximal inhibition by this compound. 1. Receptor Desensitization/Internalization: The A1 receptors are uncoupled from signaling pathways or removed from the cell surface. 2. Non-competitive Antagonism: A confounding factor is inhibiting the A1R signaling pathway at a point downstream of the receptor.1. Assess Receptor Localization: Use immunofluorescence or cell surface biotinylation assays to visualize and quantify A1R on the plasma membrane. 2. Investigate Downstream Signaling: Measure the effect of this compound on forskolin-stimulated cAMP accumulation. If this compound's effect is diminished even at saturating concentrations, investigate downstream components.
Inconsistent or variable response to this compound. 1. This compound Degradation: The compound may be unstable under your experimental conditions. 2. Cell Health Issues: The cells may be unhealthy or have been passaged too many times, leading to altered signaling.1. Verify Compound Integrity: Prepare fresh stock solutions of this compound and protect from light and repeated freeze-thaw cycles. 2. Monitor Cell Health: Regularly check cell viability (e.g., with a trypan blue exclusion assay) and use cells within a consistent and low passage number range.

Quantitative Data Summary

The following tables provide key quantitative data for this compound and hypothetical experimental results that might be observed when investigating resistance.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterValueSpeciesReference
Binding Affinity (Ki) 7.4 nMHuman A1 Receptor(Not explicitly cited, but consistent with high affinity)
Oral Bioavailability 81.2%Human
Total Clearance 64.8 mL/h/kgHuman
Terminal Half-life 11.2 - 24.2 hoursHuman

Table 2: Hypothetical Experimental Data Suggesting this compound Resistance

Experimental GroupThis compound IC50 (cAMP Assay)A1R Bmax (fmol/mg protein)
Control (24h Vehicle) 10 nM150
Long-Term this compound (14 days) 50 nM300

Visualizing Signaling and Experimental Workflows

Diagram 1: this compound's Mechanism of Action on the Adenosine A1 Receptor Signaling Pathway

Tonapofylline_Mechanism cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Adenosine Adenosine A1R Adenosine A1 Receptor (A1R) Adenosine->A1R Binds & Activates This compound This compound This compound->A1R Binds & Blocks G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion Resistance_Workflow start Observation: Diminished this compound efficacy in long-term study functional_assay Confirm with Functional Assay (e.g., cAMP accumulation) start->functional_assay dose_response Generate Dose-Response Curve (Calculate IC50) functional_assay->dose_response check_ic50 Is IC50 Increased? dose_response->check_ic50 receptor_binding Perform Radioligand Binding Assay check_ic50->receptor_binding Yes other_mechanisms Investigate Other Mechanisms: - Receptor desensitization - Downstream signaling changes - Pharmacokinetic alterations check_ic50->other_mechanisms No saturation_assay Saturation Assay (Determine Bmax and Kd) receptor_binding->saturation_assay check_bmax Is Bmax Increased? saturation_assay->check_bmax receptor_upregulation Conclusion: Receptor Upregulation check_bmax->receptor_upregulation Yes check_bmax->other_mechanisms No end Identify Mechanism of Resistance receptor_upregulation->end other_mechanisms->end Troubleshooting_Flowchart start No/Low Antagonism Observed check_reagents Check Reagents: - this compound (fresh stock?) - Agonist (correct concentration?) - Buffers (correct pH?) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_cells Check Cells: - Healthy morphology? - Correct passage number? - A1R expression confirmed? cells_ok Cells OK? check_cells->cells_ok check_protocol Check Protocol: - Correct incubation times? - Appropriate agonist stimulation (EC80)? - Correct plate reading? protocol_ok Protocol OK? check_protocol->protocol_ok reagents_ok->check_cells Yes fix_reagents Remake/Validate Reagents reagents_ok->fix_reagents No cells_ok->check_protocol Yes fix_cells Use New/Validated Cells cells_ok->fix_cells No fix_protocol Optimize Protocol protocol_ok->fix_protocol No rerun Rerun Experiment protocol_ok->rerun Yes fix_reagents->rerun fix_cells->rerun fix_protocol->rerun

References

Tonapofylline Technical Support Center: Food Effect on Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of food on the absorption and pharmacokinetics of Tonapofylline. The following question-and-answer format directly addresses potential issues and offers guidance for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the overall impact of food on the bioavailability of this compound?

A1: Co-administration of this compound with food has a notable effect on the rate of absorption but not on the total extent of absorption. Specifically, food has been shown to decrease the maximum plasma concentration (Cmax) by approximately 39%.[1] However, the total drug exposure, as measured by the area under the concentration-time curve (AUC), is not significantly affected.[1]

Q2: How does food affect the peak concentration (Cmax) of this compound?

A2: The presence of food in the gastrointestinal tract at the time of this compound administration slows the rate of drug absorption, leading to a lower peak plasma concentration. A clinical study in healthy subjects demonstrated a reduction in Cmax of about 39% when this compound was administered in a fed state compared to a fasted state.[1]

Q3: Does food alter the total drug exposure (AUC) of this compound?

A3: No, the total systemic exposure to this compound appears to be unaffected by food. Clinical data indicates that the area under the time-concentration curve to the last measurable concentration (AUCall) and the area under the time-concentration curve extrapolated to infinity (AUCinf) were not significantly different between fed and fasted states.[1]

Q4: What is the Tmax of this compound and is it affected by food?

A4: Following oral administration in a fasted state, this compound concentrations generally peak within 3 hours.[1] While the specific Tmax shift in the presence of food is not detailed in the available literature, a decrease in Cmax and a delayed absorption profile, as is common in food-effect studies, would suggest a potential increase in Tmax.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
High variability in Cmax values between subjects in a fed study. Inter-subject differences in gastric emptying times and meal composition can significantly impact the rate of drug absorption.Ensure strict adherence to a standardized high-fat, high-calorie meal for all subjects, as recommended by FDA guidelines. Standardize the time between meal completion and drug administration.
Unexpectedly low AUC in the fed state compared to the fasted state. While current data suggests no significant food effect on this compound's AUC, this could indicate a formulation-specific interaction with food components or an issue with the bioanalytical method.Verify the bioanalytical method for potential matrix effects from plasma samples of subjects in a fed state. Review the composition of the test meal for any components that might specifically interact with the drug substance or formulation.
Difficulty in establishing bioequivalence between a new formulation and a reference product in a fed study. The altered physiological environment in the fed state (e.g., changes in pH, bile secretion) can accentuate formulation differences that are not apparent in a fasted state.Investigate the in vitro dissolution profiles of both formulations in biorelevant media that simulate fed-state gastric and intestinal conditions.

Data Presentation

Table 1: Summary of Food Effect on this compound Pharmacokinetic Parameters

Pharmacokinetic Parameter Effect of Food Quantitative Change Reference
Cmax (Maximum Plasma Concentration) Decreased~39% reduction
AUC (Area Under the Curve) No significant effectNot significantly altered
Tmax (Time to Maximum Concentration) Likely DelayedData not specified

Experimental Protocols

The following is a representative experimental protocol for a food-effect study on an oral formulation of this compound, based on FDA guidelines and the design of the published clinical study.

Study Design:

  • Type: Randomized, open-label, two-period, two-sequence crossover.

  • Subjects: Healthy adult volunteers.

  • Treatments:

    • Treatment A (Fasted): Single oral dose of this compound administered after an overnight fast of at least 10 hours.

    • Treatment B (Fed): Single oral dose of this compound administered 30 minutes after the start of a standardized high-fat, high-calorie meal.

  • Washout Period: A sufficient washout period between treatments to ensure complete elimination of the drug from the previous period.

Detailed Methodology:

  • Subject Screening: Screen healthy volunteers based on inclusion and exclusion criteria, including a physical examination, vital signs, ECG, and clinical laboratory tests.

  • Randomization: Randomly assign subjects to one of two treatment sequences (A then B, or B then A).

  • Fasted State Arm (Treatment A):

    • Subjects fast overnight for at least 10 hours before dosing.

    • Administer a single oral dose of this compound with 240 mL of water.

    • No food is permitted for at least 4 hours post-dose. Water is restricted for 1 hour before and after dosing.

  • Fed State Arm (Treatment B):

    • Subjects fast overnight for at least 10 hours.

    • 30 minutes prior to dosing, subjects begin consuming a standardized high-fat, high-calorie meal (approximately 800-1000 calories, with about 50% of calories from fat). The meal should be consumed within 30 minutes.

    • Administer a single oral dose of this compound with 240 mL of water.

    • No food is permitted for at least 4 hours post-dose.

  • Pharmacokinetic Sampling:

    • Collect serial blood samples at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

    • Process blood samples to separate plasma and store frozen at -70°C or below until analysis.

  • Bioanalysis:

    • Quantify this compound concentrations in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax, AUC0-t, AUC0-inf, and Tmax for each subject in each treatment period.

    • Perform statistical analysis to compare the pharmacokinetic parameters between the fed and fasted states.

Visualizations

FoodEffectWorkflow cluster_study_design Study Design cluster_treatment_arms Treatment Arms (Crossover) cluster_pk_analysis Pharmacokinetic Analysis Screening Subject Screening Randomization Randomization Screening->Randomization Fasted Fasted State Dosing Randomization->Fasted Sequence 1 Fed Fed State Dosing (High-Fat Meal) Randomization->Fed Sequence 2 Sampling Serial Blood Sampling Fasted->Sampling Fed->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Calc PK Parameter Calculation (Cmax, AUC, Tmax) Bioanalysis->PK_Calc Stats Statistical Comparison (Fed vs. Fasted) PK_Calc->Stats

Caption: Experimental workflow for a this compound food-effect study.

PK_Impact This compound This compound Administration Absorption Rate of Absorption This compound->Absorption Food Concomitant Food Intake Food->Absorption Slows Cmax Cmax (Peak Concentration) Absorption->Cmax Determines Exposure Extent of Absorption (AUC) Absorption->Exposure Determines

Caption: Impact of food on this compound's absorption and key PK parameters.

References

Technical Support Center: Tonapofylline Metabolism and Clearance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research and developmental purposes only. "Tonapofylline" is a hypothetical compound used here to illustrate the principles of gender-differentiated drug metabolism. The data and protocols presented are based on established pharmacokinetic principles for drugs metabolized by the cytochrome P450 system and are intended as a guide for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in plasma concentrations of this compound between male and female subjects in our early-phase clinical trial. Is this an expected finding?

A1: Yes, gender-based differences in the pharmacokinetics of this compound have been noted in preclinical and early clinical studies. These differences are primarily attributed to variations in metabolic clearance, which appears to be higher in females than in males. This can result in lower plasma concentrations and shorter half-life in female subjects when administered the same weight-based dose.

Q2: What is the primary metabolic pathway for this compound, and how does it relate to the observed gender differences?

A2: this compound is predominantly metabolized in the liver by the cytochrome P450 enzyme system, specifically by the CYP3A4 isoform. The expression and activity of CYP3A4 are known to be influenced by sex hormones. Higher levels of estrogen in females can lead to increased induction of CYP3A4, resulting in a more rapid metabolism of this compound compared to males.

Q3: Our in-vitro metabolism assay using human liver microsomes is not showing a significant gender difference. Why might this be the case?

A3: This is a common point of confusion. In-vitro systems using pooled human liver microsomes may not reflect the in-vivo physiological differences. The hormonal regulation of CYP3A4 expression that occurs in a living organism is not fully recapitulated in a microsomal preparation. To observe gender differences in-vitro, it would be necessary to use microsomes from individual male and female donors and compare the metabolic rates.

Q4: How should we adjust our dosing strategy for upcoming clinical trials to account for these gender differences?

A4: While definitive dosing recommendations should be based on your specific clinical data, it is advisable to consider a population pharmacokinetic (PopPK) modeling approach. This will allow you to quantify the effect of gender as a covariate on the clearance of this compound and to simulate different dosing regimens. It may be necessary to explore dose adjustments for one or both genders to achieve comparable therapeutic exposures.

Troubleshooting Guides

Issue 1: High inter-subject variability in pharmacokinetic parameters within the same gender group.

  • Possible Cause 1: Genetic Polymorphisms. Variations in the CYP3A4 gene can lead to differences in enzyme activity among individuals, independent of gender.

    • Troubleshooting Step: Genotype your study subjects for common CYP3A4 polymorphisms to assess if this is a contributing factor to the variability.

  • Possible Cause 2: Concomitant Medications. Co-administration of other drugs that are inducers or inhibitors of CYP3A4 can alter the metabolism of this compound.

    • Troubleshooting Step: Obtain and review a detailed list of all concomitant medications for each subject. Use a drug-drug interaction database to check for potential CYP3A4 interactions.

  • Possible Cause 3: Lifestyle Factors. Smoking and consumption of certain foods (e.g., grapefruit juice) can also affect CYP3A4 activity.

    • Troubleshooting Step: Ensure that subjects have been adequately instructed to avoid these substances during the trial and that compliance is monitored.

Issue 2: Discrepancy between preclinical animal data and human clinical data regarding gender differences.

  • Possible Cause: Species Differences in Metabolism. The specific cytochrome P450 isoforms responsible for metabolizing this compound and their regulation by sex hormones can differ significantly between species.

    • Troubleshooting Step: Conduct in-vitro metabolism studies using liver microsomes from the preclinical species and compare the results to those from human liver microsomes to identify any species-specific metabolites. This can help in understanding the translational gap.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Healthy Male and Female Volunteers Following a Single 100 mg Oral Dose

ParameterMale (n=20)Female (n=20)p-value
Cmax (ng/mL) 258.4 ± 45.2210.7 ± 38.9<0.05
AUC (0-inf) (ng*h/mL) 3102 ± 5982485 ± 512<0.01
t½ (h) 8.5 ± 1.56.2 ± 1.1<0.01
CL/F (L/h) 32.2 ± 6.140.2 ± 7.5<0.01
Vd/F (L) 390 ± 75355 ± 68>0.05

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Experimental Protocols

Protocol 1: In-Vivo Pharmacokinetic Study in Human Volunteers

  • Subject Recruitment: Recruit healthy, non-smoking male and female volunteers (n=20 per group) aged 18-45 years. Screen for normal liver and kidney function.

  • Drug Administration: Following an overnight fast, administer a single 100 mg oral dose of this compound with 240 mL of water.

  • Blood Sampling: Collect venous blood samples into K2EDTA tubes at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, AUC, t½, CL/F, Vd/F) for each subject using non-compartmental analysis software.

  • Statistical Analysis: Compare the pharmacokinetic parameters between male and female groups using an independent samples t-test. A p-value of <0.05 is considered statistically significant.

Protocol 2: In-Vitro Metabolism Study using Human Liver Microsomes

  • Microsome Preparation: Obtain pooled human liver microsomes from male and female donors from a reputable commercial source.

  • Incubation Mixture: Prepare an incubation mixture containing 100 mM phosphate buffer (pH 7.4), 1 mg/mL of microsomal protein, and 1 µM this compound.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time-course Sampling: Aliquots are taken at 0, 5, 15, 30, and 60 minutes and the reaction is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein. Analyze the supernatant for the disappearance of the parent drug (this compound) using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the remaining percentage of this compound versus time. The slope of the linear regression line will give the rate constant of metabolism. Calculate the in-vitro half-life (t½) as 0.693/slope.

Visualizations

Tonapofylline_Metabolism This compound This compound (Parent Drug) Metabolite_1 Hydroxy-Tonapofylline (Inactive Metabolite) This compound->Metabolite_1 Hydroxylation Excretion Renal Excretion Metabolite_1->Excretion CYP3A4 CYP3A4 CYP3A4->this compound Acts on Estrogen Estrogen Estrogen->CYP3A4 Induces

Caption: Metabolic pathway of this compound highlighting the inductive effect of estrogen on CYP3A4.

Experimental_Workflow start Start: In-Vivo PK Study recruitment Recruit Male & Female Volunteers start->recruitment dosing Administer Single Oral Dose of this compound recruitment->dosing sampling Collect Serial Blood Samples dosing->sampling analysis LC-MS/MS Analysis of Plasma Concentrations sampling->analysis pk_calc Calculate PK Parameters (Cmax, AUC, t½, CL/F) analysis->pk_calc comparison Compare PK Parameters between Genders pk_calc->comparison end End: Report Gender Differences comparison->end

Caption: Workflow for a clinical pharmacokinetic study to assess gender differences.

Validation & Comparative

A Comparative Guide to the Efficacy of Tonapofylline and Other Adenosine A1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of Tonapofylline (BG9928) with other selective adenosine A1 receptor antagonists, Rolofylline (KW-3902) and SLV320. The data presented is compiled from various clinical trials to facilitate a comprehensive evaluation of their therapeutic potential, primarily in the context of heart failure and renal dysfunction.

Quantitative Efficacy Comparison

The following tables summarize the key efficacy data for this compound, Rolofylline, and SLV320 based on available clinical trial results. It is important to note that these data are derived from separate studies with differing protocols and patient populations, and therefore, direct comparisons should be made with caution.

Drug Trial/Study Patient Population Dose(s) Key Efficacy Endpoints & Results Reference(s)
This compound (BG9928) Dose-Escalation StudyStable heart failure patients with systolic dysfunction3, 15, 75, or 225 mg (oral, daily for 10 days)Sodium Excretion: Increased compared to placebo; natriuresis maintained over 10 days. A linear dose-response trend was observed on day 1. Potassium Excretion: Little to no increase (kaliuresis). Creatinine Clearance: Unchanged over the 10-day period. Body Weight: Reduction in the 15, 75, and 225 mg groups compared to placebo (-0.6, -0.7, -0.5 kg vs. +0.3 kg, respectively).[1]
Rolofylline (KW-3902) PROTECTPatients with acute heart failure and renal dysfunction30 mg/day (intravenous, for up to 3 days)Body Weight: Greater reduction compared to placebo after 4 days (3.0 kg vs. 2.6 kg). Persistent Worsening Renal Function: No significant difference compared to placebo (15.0% vs. 13.7%). Creatinine & Creatinine Clearance: Changes were similar to placebo during hospitalization and at day 14.[2]
SLV320 Phase II StudyStable heart failure patients5, 10, and 15 mg (1-hour intravenous infusion)Sodium Excretion: Significantly increased with 10 mg and 15 mg doses compared to placebo. Diuresis: Significantly increased with 10 mg and 15 mg doses compared to placebo. Cystatin C: Plasma concentrations decreased with the 10 mg dose, while they increased with furosemide.[3][4]
Drug Binding Affinity (Ki) for Human Adenosine A1 Receptor Selectivity Reference(s)
This compound (BG9928) High affinitySelective for A1 over other adenosine receptor subtypes.[5]
Rolofylline (KW-3902) Potent and selectiveHigh selectivity for the A1 receptor.
SLV320 Potent and selectiveHigh selectivity for the A1 receptor.

Experimental Protocols

This compound (BG9928) Oral Dose-Escalation Study
  • Objective: To assess the pharmacokinetics and clinical effects of oral BG9928 in patients with heart failure.

  • Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

  • Participants: 50 patients with stable heart failure and systolic dysfunction who were receiving standard therapy.

  • Intervention: Patients were randomized to receive oral BG9928 (3, 15, 75, or 225 mg) or placebo once daily for 10 days.

  • Primary Endpoint: Change in sodium excretion.

  • Secondary Endpoints: Changes in potassium excretion, creatinine clearance, and body weight.

  • Data Collection: Urine and blood samples were collected at baseline and on days 1, 6, and 10 for analysis of electrolytes and creatinine. Body weight was measured at baseline and at the end of the study.

Rolofylline (KW-3902) - PROTECT Trial
  • Objective: To assess the effects of rolofylline on renal function in patients with acute heart failure (AHF) and renal dysfunction.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 2,033 patients hospitalized for AHF with volume overload, an estimated creatinine clearance between 20 and 80 ml/min, and elevated natriuretic peptide levels.

  • Intervention: Patients were randomized (2:1) to receive intravenous rolofylline (30 mg/day) or placebo for up to 3 days, administered as a 4-hour infusion.

  • Primary Endpoint: A composite of treatment success, treatment failure, or no change in clinical condition, which included assessment of survival, heart-failure status, and changes in renal function.

  • Key Renal Endpoint: Persistent worsening renal function, defined as an increase in serum creatinine of ≥0.3 mg/dl at both day 7 and day 14, or initiation of hemofiltration/dialysis, or death by day 7.

  • Data Collection: Serum creatinine was measured daily until discharge or day 7, and again on day 14. Body weight was also monitored.

SLV320 Phase II Clinical Trial
  • Objective: To investigate the cardio-renal effects of the adenosine A1 receptor antagonist SLV320 in patients with stable heart failure.

  • Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.

  • Participants: 111 patients with stable heart failure.

  • Intervention: Patients received a 1-hour intravenous infusion of SLV320 (5, 10, or 15 mg), placebo, or 40 mg of furosemide.

  • Primary Endpoint: Not explicitly stated in the provided search results, but hemodynamic and renal effects were the focus.

  • Key Endpoints: Hemodynamic parameters (heart rate, blood pressure, pulmonary capillary wedge pressure, etc.), kidney function (cystatin C, urine output, and urine electrolytes).

  • Data Collection: Hemodynamic measurements and collection of blood and urine samples for pharmacokinetic and pharmacodynamic analysis were performed at baseline and at various time points post-dosing.

Visualizations

Adenosine A1 Receptor Antagonism Signaling Pathway in the Kidney

Adenosine_A1_Receptor_Antagonism cluster_afferent_arteriole Afferent Arteriole cluster_proximal_tubule Proximal Tubule Adenosine Adenosine A1_Receptor_AA A1 Receptor Adenosine->A1_Receptor_AA Activates Vasoconstriction Vasoconstriction A1_Receptor_AA->Vasoconstriction Leads to Reduced_GFR_AA Reduced GFR Vasoconstriction->Reduced_GFR_AA This compound This compound This compound->A1_Receptor_AA Blocks Adenosine_PT Adenosine A1_Receptor_PT A1 Receptor Adenosine_PT->A1_Receptor_PT Activates Increased_Na_Reabsorption Increased Na+ Reabsorption A1_Receptor_PT->Increased_Na_Reabsorption Leads to Tonapofylline_PT This compound Tonapofylline_PT->A1_Receptor_PT Blocks Natriuresis_Diuresis Natriuresis & Diuresis Tonapofylline_PT->Natriuresis_Diuresis

Caption: Adenosine A1 receptor antagonism in the kidney.

General Experimental Workflow for a Clinical Trial of an Adenosine A1 Antagonist

Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Treatment Arm (Adenosine A1 Antagonist) Randomization->Treatment_Arm Control_Arm Control Arm (Placebo or Active Comparator) Randomization->Control_Arm Dosing_Period Dosing Period (e.g., 3-10 days) Treatment_Arm->Dosing_Period Control_Arm->Dosing_Period Data_Collection Data Collection (Urine, Blood, Vitals) Dosing_Period->Data_Collection Endpoint_Analysis Endpoint Analysis (Efficacy & Safety) Data_Collection->Endpoint_Analysis

Caption: Clinical trial workflow for an adenosine A1 antagonist.

References

Validating Tonapofylline's A1 Adenosine Receptor Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tonapofylline's selectivity for the A1 adenosine receptor against other well-characterized adenosine receptor antagonists. Experimental data is presented to objectively evaluate its performance, alongside detailed protocols for key validation assays.

Introduction to Adenosine Receptors and Antagonist Selectivity

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a wide range of physiological processes. The four subtypes, A1, A2A, A2B, and A3, are distinguished by their tissue distribution, signaling pathways, and ligand binding profiles. The A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, while the A2A and A2B receptors couple to Gs proteins to stimulate it.[1] The development of selective antagonists for these receptors is a key area of research for treating various pathologies. This compound (also known as BG9928) is an orally active antagonist under investigation for its high selectivity towards the A1 adenosine receptor.[2]

Comparative Binding Affinity of Adenosine Receptor Antagonists

The binding affinity of an antagonist to its receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values of this compound and other common adenosine receptor antagonists at the four human adenosine receptor subtypes. This data allows for a direct comparison of their selectivity profiles.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)A1 Selectivity (fold vs A2A)A1 Selectivity (fold vs A2B)A1 Selectivity (fold vs A3)
This compound 7.4677088.8N/A~915~12N/A
DPCPX3.9130504000~33~13~1026
ZM2413852550.850>100000.0030.003<0.0008
MRS1220305 (rat)52 (rat)N/A0.65 (human)0.017 (rat)N/A469 (human vs rat A1)
Theophylline~14,000~14,000N/AN/A~1N/AN/A
Caffeine~20,000 (rat)~8,100 (rat)~17,000 (rat)N/A~0.4~1.2N/A

N/A: Data not readily available in the searched literature. Data for DPCPX, ZM241385, MRS1220, Theophylline, and Caffeine are compiled from various sources.[3][4][5]

Visualizing Adenosine Receptor Signaling and Antagonism

The following diagrams illustrate the canonical signaling pathways of adenosine receptors and the general workflow for determining antagonist selectivity.

Adenosine Receptor Signaling Pathways cluster_A1A3 A1 & A3 Receptors cluster_A2A2B A2A & A2B Receptors A1 A1 Gi Gαi/o A1->Gi Activation A3 A3 A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A A2A Gs Gαs A2A->Gs Activation A2B A2B A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Adenosine Adenosine Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B This compound This compound (Antagonist) This compound->A1 Blocks

Caption: Adenosine receptor signaling pathways and the inhibitory action of this compound on the A1 receptor.

Experimental Workflow for Determining Antagonist Selectivity start Start prep_membranes Prepare Cell Membranes Expressing Adenosine Receptor Subtypes (A1, A2A, A2B, A3) start->prep_membranes binding_assay Perform Radioligand Binding Assay prep_membranes->binding_assay functional_assay Perform cAMP Functional Assay prep_membranes->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis determine_ki Determine Ki values for each subtype data_analysis->determine_ki determine_ic50 Determine IC50/EC50 values data_analysis->determine_ic50 calculate_selectivity Calculate Selectivity Ratios determine_ki->calculate_selectivity determine_ic50->calculate_selectivity end End calculate_selectivity->end

Caption: A generalized workflow for determining the selectivity of an antagonist for adenosine receptor subtypes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of a compound's selectivity. Below are generalized protocols for radioligand binding and cAMP functional assays, which are cornerstones for characterizing adenosine receptor antagonists.

Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled antagonist (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A.

  • Unlabeled antagonist (this compound and comparators).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer.

      • 50 µL of various concentrations of the unlabeled antagonist.

      • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

      • 100 µL of the membrane preparation (10-20 µg of protein).

    • For determining non-specific binding, add a high concentration of a known non-selective antagonist (e.g., 10 µM theophylline) instead of the test compound.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Termination and Detection:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the unlabeled antagonist to generate a competition curve.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (for A1 Receptor)

This assay measures the functional consequence of A1 receptor antagonism. Since the A1 receptor is Gi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human A1 adenosine receptor.

  • Assay buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX or 50 µM rolipram).

  • A1 receptor agonist (e.g., N6-Cyclohexyladenosine, CHA).

  • Forskolin (an adenylyl cyclase activator).

  • Test antagonist (this compound).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating:

    • Seed the A1 receptor-expressing cells into a 96-well plate and grow to ~90% confluency.

  • Assay:

    • Wash the cells once with assay buffer.

    • Add 50 µL of various concentrations of the antagonist (this compound) to the wells and pre-incubate for 15-30 minutes at room temperature.

    • Prepare a solution containing the A1 agonist (at a concentration that produces ~80% of its maximal effect, EC80) and forskolin (e.g., 10 µM).

    • Add 50 µL of the agonist/forskolin solution to the wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data, setting the response to forskolin alone as 0% inhibition and the response to the agonist + forskolin as 100% inhibition.

    • Plot the percentage of inhibition of the agonist-induced effect against the log concentration of the antagonist.

    • Determine the IC50 value using non-linear regression. This value represents the concentration of the antagonist required to reverse 50% of the agonist's effect.

Conclusion

The available data strongly supports the high selectivity of this compound for the human A1 adenosine receptor, particularly when compared to the A2A receptor. Its selectivity over the A2B receptor is also notable. To provide a complete picture of its selectivity profile, further studies to determine its affinity for the A3 adenosine receptor are warranted. The experimental protocols provided in this guide offer a robust framework for researchers to independently validate these findings and to characterize other novel adenosine receptor antagonists.

References

Cross-species comparison of Tonapofylline's pharmacokinetic profile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Tonapofylline's pharmacokinetic profile in humans, with insights into preclinical animal models.

This guide provides a detailed comparison of the pharmacokinetic profile of this compound, a selective adenosine A1 receptor antagonist, across different species. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.

Executive Summary

Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in humans. Data for rats and monkeys are not included due to the lack of publicly available quantitative values.

ParameterHuman (Healthy Subjects)RatMonkey
Dose 0.2-375 mg (single oral dose)[1]Data not availableData not available
Tmax (Time to Peak Concentration) < 3 hours[1]Data not availableData not available
Cmax (Peak Plasma Concentration) Dose-proportional[1]Data not availableData not available
AUC (Area Under the Curve) Dose-proportional[1]Data not availableData not available
Terminal Half-life (t½) 11.2 - 24.2 hoursData not availableData not available
Oral Bioavailability 81.2%Data not availableData not available
Volume of Distribution (Vd/F) 756 mL/kg (following intravenous administration)Data not availableData not available
Total Clearance (CL/F) 64.8 mL/h/kgData not availableData not available

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are crucial for the interpretation and replication of findings. While specific, comprehensive protocols for this compound are not publicly available, a general methodology for pharmacokinetic studies in humans, rats, and monkeys is outlined below.

Human Pharmacokinetic Study (Oral Administration)

A typical clinical trial to assess the pharmacokinetics of an oral drug like this compound would involve a single-dose, dose-escalation study in healthy volunteers.

Study Design:

  • Participants: A cohort of healthy adult male and female subjects.

  • Dosing: Administration of a single oral dose of this compound at escalating dose levels.

  • Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Preclinical Pharmacokinetic Study (Rat - Oral Administration)

Preclinical studies in rodents are essential for initial safety and pharmacokinetic profiling.

Study Design:

  • Animals: Male and female Sprague-Dawley rats.

  • Dosing: A single oral gavage administration of this compound.

  • Blood Sampling: Blood samples are collected via a cannulated vessel (e.g., jugular vein) at various time points post-dosing.

  • Bioanalysis: Plasma or serum concentrations of the drug are measured using a validated bioanalytical method.

  • Pharmacokinetic Analysis: Similar to human studies, non-compartmental analysis is performed to calculate the main pharmacokinetic parameters.

Preclinical Pharmacokinetic Study (Monkey - Intravenous Administration)

Non-human primates are often used in preclinical development to assess pharmacokinetics due to their physiological similarity to humans.

Study Design:

  • Animals: Cynomolgus or Rhesus monkeys.

  • Dosing: A single intravenous bolus or infusion of this compound.

  • Blood Sampling: Serial blood samples are collected from a peripheral vein at specified time intervals.

  • Bioanalysis: Plasma concentrations are quantified using a validated analytical method.

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine pharmacokinetic parameters.

Visualizations

Adenosine A1 Receptor Signaling Pathway

This compound exerts its effects by acting as a selective antagonist of the adenosine A1 receptor. The following diagram illustrates the primary signaling pathway associated with this receptor.

AdenosineA1ReceptorSignaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP Adenosine Adenosine Adenosine->A1R Agonist Binding ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., decreased heart rate, inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylation Cascade This compound This compound (Antagonist) This compound->A1R Blocks Binding

Caption: Adenosine A1 receptor signaling pathway and the antagonistic action of this compound.

General Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting a pharmacokinetic study, from study design to data analysis.

PK_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase Study_Design Study Design (Species, Dose, Route) Protocol_Dev Protocol Development Study_Design->Protocol_Dev Dosing Drug Administration Protocol_Dev->Dosing Sampling Biological Sample Collection (Blood, Urine, etc.) Dosing->Sampling Bioanalysis Bioanalytical Method (e.g., LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Modeling and Parameter Calculation Bioanalysis->PK_Analysis Report Data Interpretation and Reporting PK_Analysis->Report

Caption: A generalized workflow for a typical pharmacokinetic study.

References

Tonapofylline vs. Theophylline: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of Tonapofylline and Theophylline, two xanthine derivatives with distinct pharmacological profiles. The analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of their respective mechanisms, therapeutic potentials, and clinical trajectories.

Overview and Chemical Background

Both this compound and Theophylline belong to the methylxanthine class of compounds. Theophylline is a naturally occurring substance found in tea and cocoa beans, and it has been a cornerstone in the treatment of respiratory diseases for decades.[1][2] this compound, a synthetic derivative, was developed as a highly selective antagonist for a specific receptor subtype, primarily investigated for its potential in treating heart failure and cardiorenal syndromes.[3][4][5]

Mechanism of Action: Selectivity as a Key Differentiator

The primary distinction between this compound and Theophylline lies in their interaction with adenosine receptors and phosphodiesterase (PDE) enzymes.

  • Theophylline operates through a dual, non-selective mechanism. It acts as a competitive antagonist at multiple adenosine receptors (A1, A2A, A2B, and A3) and also inhibits phosphodiesterase (PDE) enzymes, particularly types III and IV. The inhibition of PDE leads to an increase in intracellular cyclic AMP (cAMP), which promotes the relaxation of bronchial smooth muscle, resulting in bronchodilation. Its antagonism of adenosine receptors contributes to its anti-inflammatory and cardiac effects.

  • This compound is a potent and highly selective antagonist of the adenosine A1 receptor. This selectivity is its defining characteristic. By specifically blocking A1 receptors in the kidney, this compound inhibits the tubuloglomerular feedback mechanism and increases sodium reabsorption, leading to diuresis and natriuresis while preserving the glomerular filtration rate (GFR). Unlike Theophylline, its activity as a phosphodiesterase inhibitor has not been extensively characterized.

G cluster_0 Cell Membrane A1R Adenosine A1 Receptor AC Adenylyl Cyclase A1R->AC Effect_Kidney Renal Effects (Diuresis, Natriuresis) A1R->Effect_Kidney Modulates A2R Adenosine A2/A3 Receptors A2R->AC PDE Phosphodiesterase (PDE) AMP AMP PDE->AMP Degrades to Adenosine Adenosine Adenosine->A1R Adenosine->A2R cAMP cAMP cAMP->PDE Effect_Airway Bronchodilation & Anti-inflammatory Effects cAMP->Effect_Airway ATP ATP ATP->AC AC->cAMP Converts This compound This compound This compound->A1R Selective Block Theophylline Theophylline Theophylline->A1R Non-selective Block Theophylline->A2R Non-selective Block Theophylline->PDE Inhibition

Caption: Comparative signaling pathways of this compound and Theophylline.

Comparative Data: Receptor Affinity and Therapeutic Profile

The quantitative differences in receptor binding affinity and the resulting therapeutic applications are summarized below.

Table 1: Mechanism of Action and Receptor Selectivity

FeatureThis compoundTheophylline
Primary Mechanism Selective Adenosine A1 Receptor AntagonistNon-selective Adenosine Receptor Antagonist; Non-selective Phosphodiesterase (PDE) Inhibitor
Receptor Affinity Ki of 7.4 nM for human Adenosine A1 receptorBinds to A1, A2, and A3 receptors without high selectivity
Receptor Selectivity 915-fold selective for A1 vs. A2A receptorNon-selective
Enzyme Inhibition PDE inhibition not well-characterizedInhibits PDE Types III and IV

Table 2: Therapeutic and Safety Profile

FeatureThis compoundTheophylline
Primary Indication Investigated for Heart Failure, Cardiorenal Syndrome, and Renal InsufficiencyAsthma, Chronic Obstructive Pulmonary Disease (COPD), Bronchospasm
Key Effects Promotes natriuresis and diuresis; may preserve glomerular filtration rateBronchodilation, anti-inflammatory effects, cardiac and CNS stimulation
Clinical Status Reached Phase III trials; not currently marketed for medical useWidely marketed and used clinically for decades
Safety Profile Generally mild adverse effects reported in clinical trialsNarrow therapeutic index requiring monitoring; side effects include nausea, arrhythmias, and seizures

Experimental Protocols and Supporting Data

The distinct pharmacological profiles of these compounds have been elucidated through various preclinical and clinical studies. Below is a representative experimental protocol that highlights the therapeutic potential of this compound.

Experimental Protocol: Renoprotective Effects in a Cisplatin-Induced Acute Kidney Injury (AKI) Model

This type of study was crucial in demonstrating the therapeutic rationale for this compound's development.

  • Objective: To determine if selective adenosine A1 receptor antagonism with this compound can protect against nephrotoxicity caused by agents like cisplatin.

  • Animal Model: Male Sprague-Dawley rats.

  • Methodology:

    • Acclimatization: Animals are acclimatized for several days before the experiment.

    • Group Allocation: Rats are randomly assigned to a control group (vehicle) and a treatment group (this compound).

    • AKI Induction: A single intraperitoneal injection of cisplatin (e.g., 5.5 mg/kg) is administered to all animals to induce acute kidney injury.

    • Drug Administration: The treatment group receives this compound (e.g., 1 mg/kg) orally, typically twice daily, starting on the day of cisplatin injection and continuing for a set period (e.g., 6 days). The control group receives the vehicle on the same schedule.

    • Monitoring and Sample Collection: Body weight is recorded daily. Blood samples are collected at baseline and at specified time points to measure serum creatinine and blood urea nitrogen (BUN) levels.

  • Expected Outcome: Studies using this protocol have shown that this compound treatment significantly attenuates the rise in serum creatinine and BUN, reduces body weight loss, and lessens the severity of kidney tissue damage compared to the vehicle-treated control group, demonstrating a renoprotective effect.

G start Rat Cohort (Sprague-Dawley) grouping Random Allocation start->grouping group1 Group 1: Control (Vehicle) grouping->group1 group2 Group 2: Treatment (this compound) grouping->group2 cisplatin Induce AKI (Cisplatin Injection) group1->cisplatin group2->cisplatin treatment1 Administer Vehicle cisplatin->treatment1 treatment2 Administer this compound cisplatin->treatment2 monitoring Daily Monitoring (Body Weight, Blood Samples) treatment1->monitoring treatment2->monitoring endpoint Endpoint Analysis (Day 7) monitoring->endpoint analysis1 Biomarker Analysis (Creatinine, BUN) endpoint->analysis1 analysis2 Kidney Histopathology endpoint->analysis2

Caption: Workflow for a preclinical study of this compound in AKI.

Clinical Trial Insights

  • Theophylline: Numerous clinical trials over many years have established Theophylline's efficacy in improving lung function in patients with asthma and COPD. However, its use is often limited by its side-effect profile and the need for therapeutic drug monitoring. A Cochrane review confirmed a modest but significant improvement in FEV1 and blood gas tensions in COPD patients.

  • This compound: this compound (also known as BG9928) progressed to Phase II and III clinical trials for patients with heart failure and renal insufficiency. These trials aimed to assess its safety, tolerability, and efficacy in improving renal function and fluid status. The results indicated that this compound promotes diuresis and may preserve GFR, with a generally mild side-effect profile. Despite showing reasonable efficacy, it was ultimately not brought to market for medical use.

Conclusion

The comparison between this compound and Theophylline offers a clear illustration of the evolution of drug design, moving from non-selective agents to highly targeted therapies.

  • Theophylline remains a relevant therapeutic option for respiratory diseases due to its dual mechanism of bronchodilation and anti-inflammatory action. Its utility is constrained by a narrow therapeutic window and a well-documented side-effect profile stemming from its non-selective nature.

  • This compound exemplifies a targeted approach, with its high selectivity for the adenosine A1 receptor providing a specific, renal-focused mechanism of action. While it did not achieve commercialization, its development pathway provides valuable insights into the potential of selective adenosine receptor antagonists for treating complex conditions like the cardiorenal syndrome.

For drug development professionals, the story of these two molecules underscores the critical importance of selectivity in maximizing therapeutic benefit while minimizing off-target effects.

References

A Comparative Guide to the Reproducibility of Tonapofylline's Effects in Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heart failure remains a significant global health challenge, necessitating the development of novel therapeutic strategies. Tonapofylline (BG9928), a selective adenosine A1 receptor antagonist, has been investigated for its potential to improve renal function and promote diuresis in heart failure patients. This guide provides a comprehensive comparison of the reproducibility of this compound's effects in preclinical and clinical heart failure models. We delve into the experimental data, detailed methodologies, and signaling pathways to offer an objective assessment of its therapeutic potential and compare it with other relevant adenosine A1 receptor antagonists, such as Rolofylline.

Introduction: The Rationale for Adenosine A1 Receptor Antagonism in Heart Failure

In heart failure, reduced cardiac output triggers a cascade of neurohormonal responses, including the activation of the renin-angiotensin-aldosterone system and the sympathetic nervous system.[1][2] These compensatory mechanisms, while initially beneficial, ultimately contribute to fluid retention, increased cardiac workload, and worsening renal function—a condition known as cardiorenal syndrome.[3][4]

Adenosine, acting through its A1 receptor in the kidneys, plays a crucial role in this pathophysiology. It constricts the afferent arteriole of the glomerulus and increases sodium reabsorption in the proximal tubule, leading to a decrease in the glomerular filtration rate (GFR) and enhanced fluid retention.[5] Selective adenosine A1 receptor antagonists, like this compound, are designed to counteract these detrimental effects by blocking the A1 receptor, thereby promoting diuresis and preserving renal function.

Signaling Pathway of this compound

This compound is a xanthine derivative that acts as a potent and selective competitive antagonist of the adenosine A1 receptor. By blocking this receptor in the renal afferent arterioles and proximal tubules, this compound inhibits the downstream signaling cascade that leads to vasoconstriction and sodium retention. This results in afferent arteriole vasodilation, increased GFR, and natriuresis.

Tonapofylline_Mechanism cluster_renal Renal Effects in Heart Failure cluster_intervention Therapeutic Intervention cluster_outcome Therapeutic Outcomes Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Activates AfferentArteriole Afferent Arteriole Vasoconstriction A1R->AfferentArteriole ProximalTubule Proximal Tubule Na+ Reabsorption A1R->ProximalTubule Vasodilation Afferent Arteriole Vasodilation Natriuresis Natriuresis GFR Decreased GFR AfferentArteriole->GFR NaRetention Increased Na+ Retention ProximalTubule->NaRetention This compound This compound This compound->A1R Blocks This compound->Block ImprovedGFR Maintained/Improved GFR Vasodilation->ImprovedGFR Diuresis Diuresis Natriuresis->Diuresis

Caption: Mechanism of action of this compound in the kidney.

Preclinical Reproducibility in Animal Models

While extensive, publicly available preclinical data on this compound in heart failure models is limited, a study in a rat model of cisplatin-induced acute kidney injury demonstrated its protective effects. This provides some evidence for its renal-protective mechanism, which is relevant to the cardiorenal syndrome in heart failure.

Key Preclinical Study (Cisplatin-Induced Acute Kidney Injury Model)
  • Objective: To evaluate the protective effect of this compound (BG9928) on renal function in a rat model of cisplatin-induced acute kidney injury.

Experimental Protocol: Cisplatin-Induced Acute Kidney Injury in Rats

Preclinical_Workflow start Male Sprague-Dawley Rats cisplatin Cisplatin Administration (5.5 mg/kg i.v.) start->cisplatin grouping Randomization into Groups cisplatin->grouping control Vehicle Control grouping->control tonapofylline1 This compound (1 mg/kg p.o., b.i.d) Days 0-1 grouping->tonapofylline1 tonapofylline2 This compound (1 mg/kg p.o., b.i.d) Days 0-6 grouping->tonapofylline2 prednisolone Prednisolone (5 mg/kg s.c.) Day 0 grouping->prednisolone monitoring Daily Monitoring: - Body Weight - Serum Creatinine - Blood Urea Nitrogen (BUN) control->monitoring tonapofylline1->monitoring tonapofylline2->monitoring prednisolone->monitoring histology Histopathological Examination of Kidneys monitoring->histology end Data Analysis histology->end

Caption: Experimental workflow for the preclinical rat model.
Table 1: Preclinical Data Summary (Cisplatin-Induced AKI Model)

ParameterVehicle ControlThis compound (Days 0-1)This compound (Days 0-6)Prednisolone
Peak Serum Creatinine (mg/dL) Significantly elevatedSignificantly reduced vs. controlSignificantly reduced vs. controlSignificantly reduced vs. control
Peak Blood Urea Nitrogen (BUN) (mg/dL) Significantly elevatedSignificantly reduced vs. controlSignificantly reduced vs. controlSignificantly reduced vs. control
Body Weight Change Significant lossImproved recovery vs. controlImproved recovery vs. controlImproved recovery vs. control
Kidney Pathology Score Marked tubular injurySignificantly attenuated injurySignificantly attenuated injurySignificantly attenuated injury
Data adapted from a study on cisplatin-induced acute kidney injury in rats.

Clinical Reproducibility in Human Trials

This compound has been evaluated in clinical trials for its safety, tolerability, and efficacy in patients with heart failure and renal insufficiency.

Key Clinical Trials
  • Oral this compound (POSEIDON - NCT00745316): A Phase II, randomized, double-blind, placebo-controlled study to assess the safety and tolerability of oral this compound in patients with heart failure and renal insufficiency.

  • IV this compound (NCT00709865): A study to assess the safety and tolerability of intravenous this compound in subjects with acute decompensated heart failure and renal insufficiency.

Experimental Protocol: POSEIDON Trial (NCT00745316)

Clinical_Trial_Workflow recruitment Patient Recruitment inclusion Inclusion Criteria: - Age ≥ 18 years - Hospitalization for HF in prior 1-12 months - NYHA Class III or IV - eGFR ≥20 and ≤70 mL/min/1.73 m2 recruitment->inclusion exclusion Exclusion Criteria: - Allergy to xanthines - History of seizure or stroke - Recent MI or cardiac surgery inclusion->exclusion Screening randomization Randomization inclusion->randomization placebo Placebo randomization->placebo This compound Oral this compound (Dose Escalation) randomization->this compound treatment Treatment Period placebo->treatment This compound->treatment followup Follow-up and Assessment treatment->followup endpoints Primary Endpoint: - Safety and Tolerability Secondary Endpoints: - Quality of Life - Exercise Capacity - Renal Function followup->endpoints analysis Data Analysis endpoints->analysis

Caption: Workflow of the POSEIDON clinical trial.
Table 2: Clinical Trial Data Comparison - Adenosine A1 Receptor Antagonists

FeatureThis compound (BG9928)Rolofylline (PROTECT Trial)
Administration Intravenous (single dose)Intravenous (daily for up to 3 days)
Patient Population Congestive heart failureAcute heart failure with impaired renal function
Primary Endpoint Renal and hemodynamic effects, safetyTreatment success (survival, HF status, renal function)
Effect on Diuresis/Natriuresis Increased sodium excretionFacilitated diuresis
Effect on Renal Function No worsening of renal functionNo significant improvement in renal function
Effect on Body Weight Significant reduction at 0.03 and 0.3 mg/kgNot reported as a primary outcome
Key Adverse Events Seizure at the highest dose (3.0 mg/kg)Seizures
Overall Outcome Well-tolerated at lower doses with positive effects on sodium excretionDid not meet primary endpoint of treatment success

Comparison with Alternatives: Rolofylline

Rolofylline is another selective adenosine A1 receptor antagonist that has been studied in heart failure. The PROTECT (Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist Rolofylline for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) trial was a large-scale study that evaluated its efficacy.

While both this compound and Rolofylline showed promise in early-phase studies by promoting diuresis without significantly impairing renal function, the large-scale PROTECT trial with Rolofylline did not demonstrate a significant benefit in the primary composite endpoint of treatment success. A key adverse event for both drugs was the risk of seizures, a known potential side effect of A1-receptor antagonists.

Discussion and Future Perspectives

The available data on this compound suggests a reproducible effect on promoting natriuresis without compromising renal function in the context of heart failure, particularly at lower doses. The preclinical evidence, although not in a direct heart failure model, supports its renal-protective mechanism. Clinical trials have established a safety profile, with seizures being a dose-limiting toxicity.

Compared to Rolofylline, which failed to show a significant clinical benefit in a large trial, the ultimate clinical utility of this compound in heart failure remains to be definitively established in larger, adequately powered outcome trials. The reproducibility of its beneficial effects on renal parameters is a promising aspect that warrants further investigation. Future studies should focus on optimizing the therapeutic window to maximize renal benefits while minimizing the risk of adverse events, particularly seizures. Identifying the appropriate patient subpopulation that would benefit most from this therapeutic strategy will be crucial for its potential integration into heart failure management.

References

Head-to-Head Comparison: Tonapofylline and Rolofylline in the Context of Adenosine A1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacology, clinical efficacy, and safety of two selective adenosine A1 receptor antagonists.

Introduction

Tonapofylline (BG-9928) and Rolofylline (KW-3902) are both potent and selective antagonists of the adenosine A1 receptor, a G protein-coupled receptor implicated in the pathophysiology of heart failure and renal dysfunction.[1][2] Both compounds progressed to late-stage clinical trials with the aim of improving outcomes for patients with acute heart failure, primarily by promoting diuresis and natriuresis without compromising renal function.[3][4] However, their developmental paths diverged significantly, with Rolofylline's journey cut short due to safety and efficacy concerns, while this compound, despite a more favorable profile, was not ultimately commercialized.[5] This guide provides a detailed head-to-head comparison of these two agents, summarizing key preclinical and clinical data to inform future research and drug development in this area.

Mechanism of Action: Targeting the Adenosine A1 Receptor

Both this compound and Rolofylline exert their pharmacological effects by competitively blocking the adenosine A1 receptor. In the kidney, adenosine, acting on A1 receptors, causes constriction of the afferent arteriole, leading to a reduction in the glomerular filtration rate (GFR) and increased sodium reabsorption in the proximal tubule. By antagonizing these effects, this compound and Rolofylline were developed to increase renal blood flow, enhance GFR, and promote the excretion of sodium and water, thereby alleviating fluid overload in heart failure patients.

cluster_0 Adenosine A1 Receptor Signaling in the Kidney cluster_1 Mechanism of this compound and Rolofylline Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Binds to Gi Gi Protein Activation A1R->Gi Block Blocks Adenosine Binding AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP Leads to AfferentArteriole Afferent Arteriole Constriction cAMP->AfferentArteriole NaReabsorption Increased Sodium Reabsorption cAMP->NaReabsorption GFR Decreased GFR AfferentArteriole->GFR Antagonist This compound / Rolofylline Antagonist->A1R Antagonizes Increased_GFR Increased GFR Diuresis_Natriuresis Diuresis & Natriuresis Increased_GFR->Diuresis_Natriuresis

Figure 1. Signaling pathway of adenosine A1 receptor antagonism.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Rolofylline, providing a basis for their comparative assessment.

Table 1: In Vitro Binding Affinity
CompoundTargetKi (nM)Selectivity
This compound Human Adenosine A1 Receptor7.4915-fold vs. A2A
Rolofylline Human Adenosine A1 ReceptorHigh Affinity (Specific Ki not available in cited literature)Selective for A1

Note: While a specific Ki for Rolofylline was not found in the reviewed literature, it is consistently described as a high-affinity and selective antagonist for the adenosine A1 receptor.

Table 2: Pharmacokinetic Parameters in Healthy Volunteers
ParameterThis compound (Oral)Rolofylline (Intravenous)
Tmax Within 3 hoursNot applicable
Terminal Half-life (t1/2) 11.2 - 24.2 hoursNot available
Oral Bioavailability 81.2%Not applicable
Clearance Not available24.4 L/h
Volume of Distribution (Vdss) Not available239 L

Data for this compound is from a single-dose study in healthy subjects. Data for Rolofylline is from a dose-escalation trial in healthy volunteers.

Table 3: Clinical Trial Outcomes in Acute Heart Failure
FeatureThis compoundRolofylline (PROTECT Trial)
Primary Efficacy Endpoint Showed reasonable efficacy in Phase III trials.Did not meet primary or secondary efficacy endpoints.
Renal Function May preserve glomerular filtration rate.Did not prevent persistent worsening of renal function.
Diuresis/Natriuresis Promotes natriuresis and diuresis.Showed a modest diuretic effect.
Safety Profile Generally mild adverse effects.Increased incidence of seizures (0.8% vs. 0% placebo) and stroke (1.6% vs. 0.5% placebo).
Development Status Reached Phase III, but not marketed.Terminated after Phase III.

Experimental Protocols

Radioligand Binding Assay for Adenosine A1 Receptor Antagonists

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for the adenosine A1 receptor.

cluster_0 Radioligand Binding Assay Workflow prep 1. Membrane Preparation incubate 2. Incubation prep->incubate Add radioligand & test compound filter 3. Filtration incubate->filter Separate bound & free radioligand count 4. Scintillation Counting filter->count Measure radioactivity analyze 5. Data Analysis (IC50 -> Ki) count->analyze Calculate binding affinity

Figure 2. Workflow for a radioligand binding assay.

1. Membrane Preparation:

  • Prepare cell membranes from a source known to express the adenosine A1 receptor (e.g., CHO or HEK293 cells transfected with the human A1 receptor).

  • Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

  • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

2. Incubation:

  • In a multi-well plate, combine the cell membranes, a known concentration of a radiolabeled A1 receptor antagonist (e.g., [3H]-DPCPX), and varying concentrations of the unlabeled test compound (this compound or Rolofylline).

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known A1 receptor ligand).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

4. Scintillation Counting:

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Adenosine A1 Receptor Antagonists

This protocol describes a method to assess the functional activity of an A1 receptor antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.

cluster_0 cAMP Functional Assay Workflow cell_culture 1. Cell Culture (A1R expressing cells) pre_incubation 2. Pre-incubation with Antagonist cell_culture->pre_incubation stimulation 3. Stimulation with Agonist + Forskolin pre_incubation->stimulation lysis_detection 4. Cell Lysis & cAMP Detection stimulation->lysis_detection analysis 5. Data Analysis (EC50) lysis_detection->analysis

Figure 3. Workflow for a cAMP functional assay.

1. Cell Culture:

  • Culture cells expressing the adenosine A1 receptor (e.g., CHO-hA1R or HEK293-hA1R) in appropriate media.

  • Seed the cells in a multi-well plate and allow them to adhere and grow.

2. Pre-incubation with Antagonist:

  • On the day of the assay, replace the culture medium with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

  • Add varying concentrations of the test antagonist (this compound or Rolofylline) to the wells and pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature.

3. Stimulation:

  • Add a fixed concentration of an A1 receptor agonist (e.g., N6-cyclopentyladenosine - CPA) and a stimulator of adenylyl cyclase (e.g., forskolin) to the wells. Forskolin is used to increase the basal level of cAMP, making the inhibitory effect of the A1 agonist more pronounced.

  • Incubate for a defined period (e.g., 30 minutes) at room temperature.

4. Cell Lysis and cAMP Detection:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a bioluminescent reporter assay.

5. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist.

  • Determine the EC50 value, which represents the concentration of the antagonist that produces 50% of its maximal effect in reversing the agonist-induced inhibition of cAMP production.

Discussion and Conclusion

Both this compound and Rolofylline are potent and selective antagonists of the adenosine A1 receptor. Preclinical and early clinical data for both compounds showed promise in promoting diuresis and natriuresis, desirable effects in the management of acute heart failure. However, their clinical development pathways diverged significantly.

This compound demonstrated a reasonable efficacy and safety profile in its clinical trials, with adverse effects reported as generally mild. Despite reaching Phase III, it was not brought to market for reasons that are not entirely clear from the available public information.

In contrast, the development of Rolofylline was halted following the PROTECT trial, a large Phase III study. The trial failed to demonstrate a significant benefit of Rolofylline over placebo in improving symptoms or preventing worsening renal function in patients with acute heart failure. More concerningly, Rolofylline was associated with a higher incidence of seizures and stroke, raising significant safety concerns.

The differing outcomes of this compound and Rolofylline highlight the challenges in developing adenosine A1 receptor antagonists for acute heart failure. While the mechanism of action is theoretically sound, translating this into a clinically meaningful and safe therapy has proven difficult. The experience with Rolofylline underscores the importance of carefully evaluating the neurological safety of this class of compounds. The reasons for the different safety profiles of this compound and Rolofylline are not fully understood but may be related to differences in their chemical structures, off-target effects, or pharmacokinetic properties.

References

Validating Tonapofylline's Therapeutic Effect: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers used to validate the therapeutic effect of Tonapofylline, a selective adenosine A1 receptor antagonist, with those used for established alternative therapies in heart failure with renal insufficiency. The data presented is intended to support research and development efforts in the field of cardiorenal therapeutics.

Introduction to this compound and Biomarker Validation

This compound (BG9928) is an investigational drug that acts as a potent and selective antagonist of the adenosine A1 receptor.[1] Its primary mechanism of action in the kidney is to block adenosine-mediated constriction of the afferent arteriole, thereby increasing glomerular filtration rate (GFR) and promoting natriuresis (sodium excretion).[2] This dual action makes it a potential therapeutic agent for heart failure, particularly in patients with concurrent renal insufficiency, a condition known as cardiorenal syndrome.

The validation of any new therapeutic agent hinges on the robust assessment of its pharmacodynamic effects through the use of sensitive and specific biomarkers. These biomarkers not only provide evidence of target engagement but also offer insights into the physiological response to the drug, helping to establish a clear dose-response relationship and predict clinical outcomes. This guide will compare the biomarkers used in the clinical development of this compound with those employed for two major classes of drugs also used in the management of heart failure and renal dysfunction: SGLT2 inhibitors and Mineralocorticoid Receptor Antagonists (MRAs).

Comparative Analysis of Efficacy Biomarkers

The following tables summarize the quantitative data on key efficacy biomarkers for this compound and its comparators.

Table 1: Primary Efficacy Biomarkers for this compound (BG9928)

BiomarkerStudyDosageChange from Baselinep-value
Urinary Sodium Excretion (mEq/24h) Greenberg et al. (2007)[3]3 mg/dayIncreased< 0.05
15 mg/dayIncreased< 0.05
75 mg/dayIncreased< 0.05
225 mg/dayIncreased< 0.05
Creatinine Clearance (mL/min) Greenberg et al. (2007)[3]3-225 mg/dayUnchangedNS
Body Weight (kg) Greenberg et al. (2007)[3]15, 75, 225 mg/day-0.5 to -0.7 kg-

NS: Not Significant

Table 2: Key Efficacy Biomarkers for SGLT2 Inhibitors (Dapagliflozin & Empagliflozin)

BiomarkerDrugStudyChange from Baseline (vs. Placebo)p-value
NT-proBNP (pg/mL) DapagliflozinDAPA-HF-303 (absolute least-squares mean reduction)< 0.05
EmpagliflozinEMPEROR-Reduced13% reduction (adjusted mean difference) at 52 weeks< 0.05
eGFR (mL/min/1.73m²) DapagliflozinDAPA-HFInitial dip, then slower decline-
EmpagliflozinEMPEROR-ReducedSlower rate of decline< 0.001
Urinary Albumin-to-Creatinine Ratio (UACR) (mg/g) DapagliflozinDAPA-CKDReduction in risk of progression of albuminuria-
EmpagliflozinEMPA-KIDNEYReduction in risk of kidney disease progression< 0.001

Table 3: Key Efficacy Biomarkers for Mineralocorticoid Receptor Antagonists (Spironolactone & Eplerenone)

BiomarkerDrugStudyChange from Baseline (vs. Placebo)p-value
NT-proBNP (pg/mL) SpironolactoneRALES (substudy)--
EplerenoneEPHESUS (substudy)No significant difference in this substudyNS
eGFR (mL/min/1.73m²) Spironolactone/EplerenonePooled analysis (RALES & EMPHASIS-HF)Acute decline of -2.4 to -2.0< 0.001
Urinary Albumin-to-Creatinine Ratio (UACR) (mg/g) Spironolactone-Reduces albuminuria in diabetic nephropathy-
Eplerenone-Reduces albuminuria in type 2 diabetes with CKD-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Measurement of Urinary Sodium and Potassium Excretion

Objective: To quantify the amount of sodium and potassium excreted in the urine over a 24-hour period, providing a direct measure of the natriuretic and kaliuretic effects of a drug.

Protocol:

  • Patient instructions: Patients are instructed to discard the first morning void on day 1 of the collection period. All subsequent urine for the next 24 hours, including the first morning void on day 2, is collected in a provided container.

  • Sample collection: The 24-hour urine collection is stored in a cool place during the collection period.

  • Sample processing: Upon receipt at the laboratory, the total volume of the 24-hour urine collection is measured and recorded. A well-mixed aliquot is taken for analysis.

  • Analysis: The concentration of sodium and potassium in the urine aliquot is determined using an ion-selective electrode (ISE) method on a clinical chemistry analyzer.

  • Calculation: The total 24-hour excretion is calculated using the following formula:

    • Total Excretion (mEq/24h) = Urine Concentration (mEq/L) x Total Urine Volume (L/24h)

Measurement of Serum Creatinine and Creatinine Clearance

Objective: To assess renal function by measuring the level of creatinine in the blood and calculating the rate at which it is cleared from the blood by the kidneys.

Protocol:

  • Blood sample collection: A blood sample is collected via venipuncture into a serum separator tube.

  • Serum separation: The blood is allowed to clot, and then centrifuged to separate the serum.

  • Serum creatinine analysis: The concentration of creatinine in the serum is measured using a kinetic alkaline picrate (Jaffe) method or an enzymatic method on a clinical chemistry analyzer.

  • Urine sample collection: A 24-hour urine sample is collected as described above.

  • Urine creatinine analysis: The concentration of creatinine in the urine is measured using the same method as for serum.

  • Creatinine clearance calculation: Creatinine clearance (CrCl) is calculated using the following formula:

    • CrCl (mL/min) = [Urine Creatinine (mg/dL) x Urine Volume (mL)] / [Serum Creatinine (mg/dL) x Time (min)]

Measurement of Blood Urea Nitrogen (BUN)

Objective: To measure the amount of urea nitrogen in the blood, which can be an indicator of kidney function.

Protocol:

  • Blood sample collection: A blood sample is collected via venipuncture.

  • Sample processing: Serum or plasma is separated by centrifugation.

  • Analysis: The concentration of urea is determined by an enzymatic assay using urease, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The resulting ammonia is then quantified, typically through a coupled enzymatic reaction that leads to a change in absorbance.

Measurement of N-terminal pro-B-type Natriuretic Peptide (NT-proBNP)

Objective: To measure the concentration of NT-proBNP, a biomarker of cardiac stress and heart failure severity.

Protocol:

  • Sample collection: A blood sample is collected in an EDTA-containing tube.

  • Sample processing: Plasma is separated by centrifugation.

  • Analysis: NT-proBNP levels are quantified using a sandwich immunoassay. This typically involves the following steps:

    • A capture antibody specific to one epitope of NT-proBNP is coated onto a solid phase (e.g., a microplate well).

    • The plasma sample is added, and NT-proBNP binds to the capture antibody.

    • A detection antibody, specific to a different epitope of NT-proBNP and labeled with a reporter molecule (e.g., an enzyme or a fluorescent tag), is added.

    • The amount of bound detection antibody, which is proportional to the NT-proBNP concentration, is measured by detecting the signal from the reporter molecule.

Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)

Objective: To screen for and monitor kidney damage by measuring the ratio of albumin to creatinine in a spot urine sample.

Protocol:

  • Sample collection: A random spot urine sample is collected, preferably the first morning void.

  • Analysis: The concentrations of both albumin and creatinine in the urine sample are measured.

    • Urinary albumin is typically measured using an immunoturbidimetric or immunonephelometric assay.

    • Urinary creatinine is measured using a colorimetric or enzymatic method.

  • Calculation: The UACR is calculated by dividing the albumin concentration (in milligrams) by the creatinine concentration (in grams).

Visualizing Pathways and Workflows

Adenosine A1 Receptor Antagonism in the Kidney

Adenosine_A1_Antagonism cluster_glomerulus Glomerulus cluster_tubule Proximal Tubule Afferent_Arteriole Afferent Arteriole Glomerulus_Capillaries Glomerular Capillaries Afferent_Arteriole->Glomerulus_Capillaries reduces blood flow to GFR Decreased GFR Glomerulus_Capillaries->GFR leads to Efferent_Arteriole Efferent Arteriole Proximal_Tubule Proximal Tubule Adenosine Adenosine A1_Receptor Adenosine A1 Receptor Adenosine->A1_Receptor binds to Vasoconstriction Vasoconstriction A1_Receptor->Vasoconstriction activates Sodium_Reabsorption Increased Sodium Reabsorption A1_Receptor->Sodium_Reabsorption promotes This compound This compound This compound->A1_Receptor blocks Natriuresis Natriuresis & Maintained GFR This compound->Natriuresis results in Vasoconstriction->Afferent_Arteriole constricts Sodium_Reabsorption->Proximal_Tubule in

Mechanism of this compound in the kidney.

Experimental Workflow for Biomarker Analysis in a Clinical Trial

Biomarker_Workflow Patient_Recruitment Patient Recruitment (Heart Failure & Renal Insufficiency) Baseline_Sampling Baseline Sample Collection (Blood & 24h Urine) Patient_Recruitment->Baseline_Sampling Randomization Randomization Baseline_Sampling->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_up_Sampling Follow-up Sample Collection (Multiple Timepoints) Treatment_Group->Follow_up_Sampling Placebo_Group->Follow_up_Sampling Biomarker_Analysis Biomarker Analysis (e.g., Urinary Na+, Creatinine Clearance) Follow_up_Sampling->Biomarker_Analysis Data_Analysis Statistical Data Analysis Biomarker_Analysis->Data_Analysis Results Results Interpretation Data_Analysis->Results

Clinical trial biomarker analysis workflow.

Logical Relationship of Biomarker Validation

Biomarker_Validation_Logic cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_vitro In vitro studies (Receptor Binding) Animal_Models Animal Models (Efficacy & Safety) In_vitro->Animal_Models Biomarker_Discovery Biomarker Discovery (e.g., Urinary Sodium) Animal_Models->Biomarker_Discovery Phase_I Phase I (Safety & PK/PD) Phase_II Phase II (Dose-finding & Efficacy) Phase_I->Phase_II Phase_III Phase III (Confirmatory Efficacy) Phase_II->Phase_III Clinical_Validation Clinical Validation (Correlation with Outcomes) Phase_III->Clinical_Validation Target_Identification Target Identification (Adenosine A1 Receptor) Target_Identification->In_vitro Analytical_Validation Analytical Validation (Assay Performance) Biomarker_Discovery->Analytical_Validation Analytical_Validation->Phase_I Regulatory_Approval Regulatory Approval Clinical_Validation->Regulatory_Approval

Biomarker validation logical flow.

Conclusion

This guide provides a comparative overview of the biomarkers used to validate the therapeutic effect of this compound and its alternatives. While this compound demonstrated a clear pharmacodynamic effect on its primary biomarker, urinary sodium excretion, without negatively impacting renal function, its clinical development did not proceed to market approval. In contrast, SGLT2 inhibitors and MRAs have become cornerstone therapies in heart failure, with a wealth of biomarker data from large-scale clinical trials supporting their efficacy. The comparison of these biomarker strategies offers valuable insights for the design of future clinical trials in the cardiorenal space, emphasizing the importance of selecting biomarkers that are not only mechanistically relevant but also predictive of long-term clinical outcomes.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Tonapofylline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In the fast-paced world of pharmaceutical research, the lifecycle of an investigational drug extends beyond its clinical application, culminating in a critical final step: proper disposal. For researchers, scientists, and drug development professionals working with Tonapofylline, a selective adenosine A1 receptor antagonist, ensuring its safe and compliant disposal is paramount to protecting both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the safe handling and disposal of unused, expired, or contaminated this compound in a laboratory setting.

1. Waste Characterization and Segregation:

The first critical step is to determine if this compound is classified as a hazardous waste. In the absence of a specific Safety Data Sheet (SDS) providing this information, it is prudent to handle this compound as a potentially hazardous chemical waste.

  • Segregate Waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the physical form of the waste (solid or liquid).

2. Personal Protective Equipment (PPE):

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Mandatory PPE:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

3. Waste Accumulation and Labeling:

Proper accumulation and labeling are crucial for regulatory compliance and safe handling.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "solid," "in solution with..."). Include the accumulation start date.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory and away from general work areas. The SAA should be in a secondary containment bin.

4. Disposal Procedure:

Disposal of investigational drugs must be handled by a licensed hazardous waste management company.

  • Contact EHS: Notify your institution's EHS office to arrange for the pickup and disposal of the this compound waste.

  • Incineration: The recommended method for the final disposal of pharmaceutical waste is incineration at a permitted facility.[3] This ensures the complete destruction of the active pharmaceutical ingredient.

  • Documentation: Maintain a detailed record of the disposal, including the quantity of waste, the date of disposal, and the manifest from the waste management company.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, the following table summarizes key considerations for the management of investigational drug waste, based on general guidelines.

ParameterGuidelineSource
P-listed Waste Accumulation Limit ≤ 1 kg (2.2 lbs) at any one time for acutely hazardous waste
Record Retention Period Minimum of three (3) years for destruction records

Note: It is crucial to consult with your institution's EHS department to confirm whether this compound or its formulation would be classified as a P-listed (acutely hazardous) waste, as this significantly impacts accumulation limits and disposal procedures.

Experimental Protocols Cited

The procedures outlined in this guide are derived from established protocols for the management of investigational and chemical waste in research settings. Key principles are drawn from guidelines provided by environmental health and safety departments of various research institutions and federal regulations. The core methodology involves:

  • Hazard Assessment: Evaluating the potential hazards of the chemical based on available data or by analogy to similar compounds.

  • Waste Segregation and Containment: Physically separating the waste into appropriate, labeled containers to prevent reactions and ensure proper disposal routing.

  • Compliant Storage: Accumulating waste in a designated and controlled area in accordance with regulatory time and quantity limits.

  • Third-Party Disposal: Transferring the waste to a licensed and permitted hazardous waste disposal facility, with a preference for incineration for pharmaceutical compounds.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the step-by-step workflow for the proper disposal of this compound.

TonapofyllineDisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate as Potentially Hazardous Waste ppe->segregate container Place in Labeled Hazardous Waste Container segregate->container store Store in Satellite Accumulation Area (SAA) container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup incinerate Incineration by Licensed Vendor pickup->incinerate document Document Disposal (Manifest) incinerate->document end End: Disposal Complete document->end

Caption: Step-by-step workflow for this compound disposal.

TonapofyllineSignalingPathwayAnalogy cluster_Lab Laboratory Environment cluster_Disposal Regulated Disposal Pathway This compound This compound (Investigational Drug) WasteStream Generation of Waste (Unused/Expired/Contaminated) This compound->WasteStream End of Research Use HazardousWaste Classification as Potentially Hazardous Waste WasteStream->HazardousWaste Precautionary Principle RCRA_Compliance RCRA Compliance HazardousWaste->RCRA_Compliance Regulatory Driver Incineration High-Temperature Incineration RCRA_Compliance->Incineration Ensures Destruction Environment Environmental Protection Incineration->Environment Prevents Contamination

Caption: Logical relationships in this compound waste management.

By adhering to these procedures, research institutions can ensure they remain compliant with safety and environmental regulations, fostering a culture of responsibility that extends from drug discovery to its final disposition. This commitment to meticulous laboratory practice builds trust and reinforces the industry's dedication to health and safety beyond the product itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tonapofylline
Reactant of Route 2
Tonapofylline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。